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  • Product: N-Cyclohexyl aspartic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-Cyclohexyl Aspartic Acid (CAS 90979-36-5)

The following technical guide is structured as a high-level product monograph and research whitepaper. It synthesizes confirmed chemical data with theoretical grounding where specific experimental constants are proprieta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level product monograph and research whitepaper. It synthesizes confirmed chemical data with theoretical grounding where specific experimental constants are proprietary or variable.[1]

Executive Summary

N-Cyclohexyl aspartic acid (CAS 90979-36-5) is a specialized amino acid derivative characterized by the N-alkylation of the aspartate backbone with a cyclohexyl ring.[1] Unlike its parent compound, L-aspartic acid, which is a primary metabolite, this derivative exhibits distinct physicochemical properties due to the introduction of a bulky, hydrophobic moiety.[1]

This modification alters its interaction with biological targets, shifting its role from a metabolic substrate to a competitive inhibitor in the urea cycle and a valuable chiral building block in peptidomimetic drug design.[1] This guide details its synthesis, characterization, and application in pharmaceutical research.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Structure[1][5]
  • IUPAC Name: 2-(Cyclohexylamino)butanedioic acid[1]

  • Common Synonyms: N-Cyclohexyl-L-aspartate; Aspartic acid, N-cyclohexyl-[1]

  • Molecular Formula: C₁₀H₁₇NO₄[1]

  • Molecular Weight: 215.25 g/mol [1]

Structural Logic

The molecule consists of two distinct domains:[1]

  • The Polar Head: The dicarboxylic acid backbone of aspartic acid, retaining the capacity for hydrogen bonding and ionic interactions (zwitterionic potential).[1]

  • The Hydrophobic Tail: The cyclohexyl ring attached to the amine.[1] This sterically hinders the nitrogen, reducing its nucleophilicity compared to free aspartic acid, and increases lipophilicity (LogP), potentially enhancing membrane permeability relative to the parent amino acid.[1]

Key Properties Table
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white powder.[1]
Solubility Low in neutral water; Soluble in dilute acid/base.[1]The cyclohexyl group reduces water solubility compared to Asp.[1]
Chirality Single enantiomer (L-form) or RacemicEnzymatic synthesis yields >99% ee (L-isomer).[1]
pKa (Predicted)

-COOH: ~2.0,

-COOH: ~3.9, NH: ~9.5
N-alkylation slightly depresses the pKa of the amine.[1]
Stability Stable under standard conditions.[1][2]Avoid strong oxidizing agents.[1][2]

Synthesis & Manufacturing Technologies

The synthesis of N-Cyclohexyl aspartic acid represents a classic choice between chemical scalability and stereochemical precision .[1]

Route A: Biocatalytic Hydroamination (The "Gold Standard")

For pharmaceutical applications requiring high enantiopurity (>99% ee), enzymatic synthesis is the preferred route.[1] This method utilizes aspartate ammonia lyases (e.g., EDDS lyase or engineered variants like MAL-Q73A) to catalyze the addition of cyclohexylamine to fumarate.[1]

  • Mechanism: Stereoselective anti-addition of the amine across the double bond of fumarate.[1]

  • Advantages: Green chemistry (aqueous buffer), ambient temperature, essentially perfect stereocontrol.[1]

Route B: Chemical Michael Addition

For industrial applications where chirality is less critical, or for racemic standards.[1]

  • Reagents: Maleic anhydride or Fumaric acid + Cyclohexylamine.[1]

  • Conditions: Reflux in organic solvent (e.g., ethanol/toluene) or neat melt.[1]

  • Drawback: Often yields a racemic mixture (DL-N-cyclohexyl aspartic acid) requiring costly resolution if the L-isomer is needed.[1]

Synthesis Workflow Diagram

The following diagram contrasts the two primary production pathways.

SynthesisPathways cluster_Enzymatic Route A: Biocatalytic (High Purity) cluster_Chemical Route B: Chemical (Industrial) Raw Precursors (Fumaric Acid + Cyclohexylamine) Enzyme Catalyst: EDDS Lyase / MAL-Q73A Raw->Enzyme Heat Catalyst: Thermal / Lewis Acid Raw->Heat Buffer Medium: Aqueous Buffer (pH 8-9) Enzyme->Buffer Prod_A Product: L-N-Cyclohexyl Aspartate (>99% ee) Buffer->Prod_A Solvent Medium: Organic Solvent / Reflux Heat->Solvent Prod_B Product: DL-N-Cyclohexyl Aspartate (Racemic) Solvent->Prod_B

Figure 1: Comparative synthesis pathways.[1] Route A is preferred for drug development due to stereospecificity.[1]

Applications in Drug Development[1]

Metabolic Modulation (Urea Cycle)

Research indicates that N-alkyl derivatives of aspartic acid act as antimetabolites.[1] Specifically, N-cyclohexyl aspartic acid has been shown to inhibit citrulline synthesis in liver homogenates by approximately 50% [2].[1]

  • Mechanism: It competes with natural L-aspartate for binding sites on enzymes like argininosuccinate synthetase, disrupting the urea cycle.[1]

  • Therapeutic Potential: While direct therapeutic use requires caution due to toxicity, this mechanism is valuable for creating metabolic stress models in research or designing enzyme inhibitors.[1]

Peptidomimetic Scaffolds

In peptide drug discovery, the N-cyclohexyl group serves as a conformational constraint .[1]

  • Steric Bulk: The cyclohexyl ring restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles), potentially locking a peptide into a bioactive conformation (e.g.,
    
    
    -turn mimetic).[1]
  • Proteolytic Stability: N-alkylation protects the adjacent peptide bond from enzymatic hydrolysis by proteases, extending the half-life of peptide drugs.[1]

Analytical Characterization Protocols

To validate the identity of CAS 90979-36-5, the following multi-modal approach is recommended.

Proton NMR ( H-NMR)[1]
  • Solvent: D

    
    O (with NaOD) or DMSO-d
    
    
    
    .
  • Key Signals:

    • 
       ~1.0–1.9 ppm (Multiplet, 10H): Cyclohexyl ring protons (distinctive "hump").[1]
      
    • 
       ~2.4–2.7 ppm (Multiplet, 2H): 
      
      
      
      -CH
      
      
      of aspartate.[1]
    • 
       ~3.4–3.6 ppm (Triplet/dd, 1H): 
      
      
      
      -CH of aspartate (shifted upfield relative to unmodified Asp due to secondary amine).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation: Look for loss of the cyclohexyl group or decarboxylation fragments.[1]

Enantiomeric Purity (Chiral HPLC)
  • Column: Crown ether-based (e.g., Crownpak CR(+)) or Zwitterionic chiral stationary phases.[1]

  • Mobile Phase: Perchloric acid (pH 1.5–2.[1]0) is often used for amino acids to suppress ionization of carboxyls while protonating the amine.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard CategoryH-StatementPrecaution
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves.[1]
Eye Irritation H319: Causes serious eye irritation.[1]Use safety goggles.[1]
STOT-SE H335: May cause respiratory irritation.[1]Handle in a fume hood.[1]

Storage: Store at +2°C to +8°C (desiccated). The compound is hygroscopic; protect from moisture to prevent hydrolysis or clumping.[1]

Biological Mechanism Diagram[1]

The following diagram illustrates the competitive inhibition mechanism within the urea cycle, highlighting the disruption point caused by N-cyclohexyl aspartic acid.

UreaCycleInhibition Citrulline Citrulline Enzyme Argininosuccinate Synthetase Citrulline->Enzyme Aspartate L-Aspartate (Natural Substrate) Aspartate->Enzyme Inhibitor N-Cyclohexyl Aspartate (Inhibitor) Inhibitor->Enzyme Competes Block INHIBITION (50% Reduction) Inhibitor->Block Product Argininosuccinate Enzyme->Product Block->Enzyme

Figure 2: Proposed mechanism of action. The N-cyclohexyl derivative competes with natural aspartate, reducing metabolic flux.[1]

References

  • Biocatalytic Asymmetric Synthesis of N-Cycloalkyl-Substituted L-Aspartic Acids. Source: University of Groningen / ResearchGate.[1] Context: Describes the enzymatic synthesis using MAL-Q73A and EDDS lyase to achieve high enantiopurity (>99% ee) for N-cyclohexyl aspartic acid.

  • A Study on the "In Vitro" Synthesis of Citrulline: Part I. Effect of Some N-Alkyl Derivatives of Aspartic Acid. Source: Canadian Journal of Biochemistry and Physiology.[1] Context: Establishes the biological activity of N-cyclohexyl aspartic acid as an inhibitor of citrulline synthesis (50% reduction).

    • [1]

  • Preparation of N-Substituted Aspartic Acids via Enantiospecific Conjugate Addition. Source: Journal of the Chemical Society, Perkin Transactions 1.[1] Context: Details the chemical and enzymatic mechanisms for adding amines to fumaric acid.

Sources

Exploratory

Advanced Technical Guide: N-Cycloalkyl-Substituted L-Aspartic Acid Derivatives

Executive Summary: Chemical Architecture & Significance N-cycloalkyl-substituted L-aspartic acid derivatives represent a specialized class of non-canonical amino acids where the -amino nitrogen of L-aspartic acid is alky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Architecture & Significance

N-cycloalkyl-substituted L-aspartic acid derivatives represent a specialized class of non-canonical amino acids where the


-amino nitrogen of L-aspartic acid is alkylated with a cyclic hydrocarbon moiety (e.g., cyclopropyl, cyclopentyl, cyclohexyl).

These compounds serve two critical functions in modern drug development and food chemistry:

  • High-Potency Sweetener Pharmacophores: The

    
    -cycloalkyl group acts as a critical hydrophobic probe. When attached to L-aspartyl dipeptides, it interacts with the T1R2/T1R3 sweet taste receptor's transmembrane domain, often yielding potencies 30–600x greater than sucrose.
    
  • Chiral Building Blocks & Peptidomimetics: They function as intermediates for

    
    -lactam antibiotics and NMDA receptor modulators. Their rigid cyclic structure restricts conformational freedom, enhancing selectivity for specific biological targets.
    

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is governed by the steric and hydrophobic properties of the


-substituent.
The "Hydrophobic Pocket" Theory (Sweeteners)

In the context of high-intensity sweeteners (like Neotame analogs), the


-terminus binds to a specific hydrophobic pocket in the T1R2 subunit.
  • Ring Size Sensitivity: Potency does not increase linearly with carbon count.

    • Cyclopropyl/Cyclobutyl: Often exhibit lower potency due to insufficient hydrophobic volume.

    • Cyclopentyl/Cyclohexyl: Typically the "sweet spot" (optimal steric fit).

    • Cyclooctyl: May introduce steric clashes or bitterness.

  • Stereochemistry: The L-configuration of the aspartic acid moiety is non-negotiable for sweetness; D-isomers often result in bitter or tasteless compounds.

Neurobiological Activity (NMDA/EAAT)

For pharmaceutical applications targeting the CNS:

  • Transport Inhibition:

    
    -substituted aspartates can act as competitive substrates or blockers for Excitatory Amino Acid Transporters (EAATs).
    
  • Conformational Locking: The cycloalkyl ring reduces the entropic penalty of binding, potentially increasing affinity for glutamate receptors compared to flexible linear alkyl chains.

Synthetic Strategies: Chemical vs. Biocatalytic

Historically, chemical synthesis (Michael addition) was dominant but suffered from poor enantioselectivity. The current "Gold Standard" is Biocatalytic Hydroamination , utilizing enzymes like EDDS Lyase .

Comparative Workflow Visualization

The following diagram contrasts the traditional chemical route with the modern biocatalytic approach.

SynthesisPathways cluster_Chem Traditional Chemical Route cluster_Bio Modern Biocatalytic Route Fumarate Fumaric Acid (Achiral Precursor) Michael Aza-Michael Addition (High Temp / High Pressure) Fumarate->Michael Enzyme EDDS Lyase / Aspartase (pH 8.5, Ambient Temp) Fumarate->Enzyme Amine Cycloalkyl Amine (e.g., Cyclohexylamine) Amine->Michael Amine->Enzyme Racemate Racemic Mixture (DL-Aspartic Derivative) Michael->Racemate Resolution Chiral Resolution (Costly/Low Yield) Racemate->Resolution PureProduct Pure N-Cycloalkyl-L-Aspartic Acid (>99% ee) Enzyme->PureProduct Stereoselective Hydroamination

Caption: Comparison of non-selective chemical addition vs. stereoselective enzymatic hydroamination.

Experimental Protocol: Biocatalytic Synthesis of N-Cyclohexyl-L-Aspartic Acid

Context: This protocol utilizes EDDS Lyase (ethylenediamine-N,N'-disuccinic acid lyase) to catalyze the hydroamination of fumarate. This method avoids harsh conditions and tedious chiral resolution.

Reagents & Equipment
  • Substrate: Fumaric acid (50 mM final conc).

  • Nucleophile: Cyclohexylamine (100 mM final conc).

  • Buffer: 50 mM NaH₂PO₄/NaOH buffer (pH 8.5).

  • Biocatalyst: Purified EDDS Lyase (or lyophilized E. coli whole cells expressing EDDS lyase).

  • Equipment: Orbital shaker, HPLC (C18 column), Centrifuge.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Dissolve Fumaric acid (0.58 g, 5 mmol) in 80 mL of phosphate buffer.

  • Adjust pH to ~8.0 using NaOH pellets (fumaric acid dissolution drops pH significantly).

  • Add Cyclohexylamine (1.15 mL, 10 mmol). Note: Excess amine drives the equilibrium.

  • Readjust pH strictly to 8.5 .

  • Add EDDS Lyase (approx.[1][2] 0.5 mg/mL protein concentration or 100 U).

  • Top up to 100 mL with buffer.

Step 2: Incubation

  • Incubate the mixture in an orbital shaker at 25°C – 30°C for 24–48 hours.

  • Process Control: Monitor consumption of fumarate via HPLC (UV at 210 nm).

Step 3: Termination & Isolation

  • Quench reaction by lowering pH to 2.0 using 6M HCl. This precipitates the enzyme and protonates the product.

  • Centrifuge at 10,000 x g for 15 mins to remove protein debris.

  • Purification: Apply supernatant to a cation-exchange resin (Dowex 50W).

    • Wash with water (removes unreacted fumaric acid).

    • Elute product with 1M NH₄OH.

  • Concentrate eluate under vacuum to yield white crystalline solid.

Step 4: Validation (Self-Check)

  • Yield Calculation: Theoretical max is based on fumarate (limiting reagent). Expected yield: >85%.

  • Enantiomeric Excess (ee): Must be >99% L-isomer. Verify using Chiral HPLC (e.g., Crownpak CR(+) column, pH 1.5 HClO₄ mobile phase).

Analytical Profiling & Data Interpretation

Key Physicochemical Data

The following table summarizes expected properties for the N-cyclohexyl derivative compared to the parent L-aspartic acid.

PropertyL-Aspartic AcidN-Cyclohexyl-L-Aspartic AcidRelevance
Molecular Weight 133.1 g/mol 215.25 g/mol Mass Spec confirmation (

)
LogP (Hydrophobicity) -3.89~0.5 - 1.2Enhanced membrane permeability & receptor binding
Solubility (H₂O) ModerateLow (pH dependent)Formulation challenges in aqueous drugs/beverages
Isoelectric Point (pI) 2.77~3.2Critical for ion-exchange purification
NMR Characterization (Diagnostic Signals)
  • ¹H NMR (D₂O, 400 MHz):

    • 
       3.85 (dd, 1H, 
      
      
      
      -CH): The chiral center proton.
    • 
       2.80 (m, 2H, 
      
      
      
      -CH₂): Diastereotopic protons of the aspartyl side chain.
    • 
       3.05 (m, 1H, 
      
      
      
      -CH of cyclohexyl): Diagnostic shift confirming
      
      
      -alkylation.
    • 
       1.0 – 2.0 (m, 10H, Cyclohexyl): Broad multiplets representing the ring.
      

References

  • Biocatalytic Synthesis of N-Substituted Aspartic Acids

    • Source: ACS Catalysis (2019). "Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids..."
    • Significance: Establishes EDDS lyase as the primary tool for synthesizing these deriv
    • URL:[Link]

  • Sweetener Potency & SAR

    • Source: Journal of Medicinal Chemistry / EP P
    • Significance: Details the "30 to 600 times more sweet than sucrose" claim for N-cycloalkyl derivatives.[3]

    • URL
  • Synthesis of N-Methyl-DL-Aspartic Acid Deriv

    • Source: Amino Acids (2007).[4]

    • Significance: Provides comparative data on chemical synthesis methods (Michael addition)
    • URL:[Link]

  • NMDA Receptor Agonists/Antagonists

    • Source: Journal of Neuroscience / PubMed. "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist..."
    • Significance: Contextualizes the pharmacological relevance of cyclic aspartic acid analogs in neurobiology.
    • URL:[Link]

Sources

Foundational

Chemical structure of N-cyclohexylaspartic acid

The following technical guide details the chemical structure, synthesis, and properties of N-Cyclohexylaspartic Acid , a specialized amino acid derivative. Executive Summary N-Cyclohexylaspartic acid (NCy-Asp) is a non-p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of N-Cyclohexylaspartic Acid , a specialized amino acid derivative.

Executive Summary

N-Cyclohexylaspartic acid (NCy-Asp) is a non-proteinogenic amino acid derivative characterized by the N-alkylation of aspartic acid with a cyclohexyl group.[1] It serves as a critical intermediate in the synthesis of peptidomimetics, a specific impurity in pharmaceutical processes involving cyclohexylamine, and a competitive inhibitor in metabolic pathways involving aspartate. This guide analyzes its structural architecture, biocatalytic and chemical synthesis routes, and physicochemical profile.

Molecular Architecture & Stereochemistry[1]

Chemical Identity[1][2]
  • IUPAC Name: N-Cyclohexyl-L-aspartic acid (assuming L-configuration from natural precursors) or 2-(Cyclohexylamino)butanedioic acid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.25 g/mol

  • SMILES (L-isomer): C1CCC(CC1)NO)C(=O)O

Structural Analysis

The molecule consists of a polar, hydrophilic aspartic acid backbone fused with a lipophilic cyclohexyl ring at the


-amino position.[1]
  • Chiral Center: The

    
    -carbon (C2) is stereogenic.[1] The L-enantiomer (
    
    
    
    -configuration) is the most biologically relevant form when synthesized enzymatically or from L-aspartic acid.[1]
  • Steric Bulk: The cyclohexyl group introduces significant steric hindrance around the nitrogen, reducing the nucleophilicity of the amine compared to free aspartic acid. This modification also disrupts potential hydrogen bonding networks typically seen in aspartate crystals.[1]

  • Zwitterionic Character: Like native amino acids, NCy-Asp exists as a zwitterion in neutral aqueous solutions.[1] The secondary amine (pKa ~9-10) is protonated, and the carboxyl groups (pKa ~2 and ~4) are deprotonated.[1]

Synthesis Strategies

Two primary methodologies exist for the production of N-cyclohexylaspartic acid: Biocatalytic Addition (Green Chemistry) and Reductive Amination (Traditional Organic Synthesis).[1]

Method A: Biocatalytic Synthesis (Aspartase)

This method utilizes Aspartate Ammonia Lyase (Aspartase) , an enzyme that typically catalyzes the reversible amination of fumarate to L-aspartate.[1] High concentrations of cyclohexylamine can drive the reaction toward the N-substituted product.[1]

  • Substrates: Fumaric Acid + Cyclohexylamine.[1]

  • Catalyst: Aspartase (EC 4.3.1.[1]1) from E. coli or Bacillus sp.[1]

  • Mechanism: Stereoselective Michael-type addition of the amine across the double bond of fumarate.[1]

  • Advantages: Yields exclusively the L-enantiomer; mild aqueous conditions.[1]

Method B: Chemical Reductive Amination[1]
  • Substrates: L-Aspartic Acid + Cyclohexanone.[1]

  • Reagents: Hydrogen source (

    
    /Pd-C or 
    
    
    
    ).[1]
  • Mechanism: Formation of an imine (Schiff base) intermediate followed by reduction.[1]

  • Challenges: Potential for racemization at the

    
    -carbon if conditions are too harsh; requires purification to remove unreacted ketone.[1]
    
Synthesis Workflow Diagram

The following diagram illustrates the two distinct pathways to the target molecule.

SynthesisPathways cluster_legend Pathway Key Fumarate Fumaric Acid Enzymatic Enzymatic Addition (Aspartase, pH 8.5) Fumarate->Enzymatic Cyclohexylamine Cyclohexylamine Cyclohexylamine->Enzymatic AsparticAcid L-Aspartic Acid SchiffBase Schiff Base Intermediate AsparticAcid->SchiffBase Cyclohexanone Cyclohexanone Cyclohexanone->SchiffBase Target N-Cyclohexyl-L-Aspartic Acid (C10H17NO4) Enzymatic->Target Stereoselective (L-isomer) Reduction Reduction (H2/Pd-C or NaBH3CN) SchiffBase->Reduction Reduction->Target Reductive Amination Method A: Green/Biocatalytic Method A: Green/Biocatalytic Method B: Chemical Method B: Chemical

Caption: Comparative synthesis pathways showing the enzymatic route (top) and chemical reductive amination (bottom).

Physicochemical Properties[1][3][4][5]

The addition of the cyclohexyl group significantly alters the solubility and lipophilicity profile compared to the parent amino acid.

PropertyValue / DescriptionImpact on Application
Solubility (Water) Moderate (pH dependent)Less soluble than Asp; precipitates at isoelectric point (pI).[1]
Solubility (Organic) Soluble in MeOH, EtOHAllows for use in organic synthesis/peptide coupling.
LogP (Predicted) ~1.5 - 2.0Enhanced membrane permeability compared to Asp (LogP -3.89).[1]
pKa (COOH) ~2.1 (

), ~3.9 (

)
Similar to Asp; maintains acidic functionality.
pKa (NH) ~9.5 (Secondary Amine)Slightly more basic than primary amine due to alkyl donation.[1]

Analytical Characterization (Self-Validating Protocols)

To verify the identity of N-cyclohexylaspartic acid, researchers should employ the following orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (D
    
    
    
    O/NaOD):
    • Cyclohexyl Ring: Multiplets in the range of

      
       1.0–2.0 ppm (
      
      
      
      ).[1] The proton at the
      
      
      -CH position of the ring typically appears as a multiplet around
      
      
      2.5–3.0 ppm.[1]
    • Aspartate Backbone:

      • 
        -CH: Doublet of doublets (dd) around 
        
        
        
        3.5–3.8 ppm.[1]
      • 
        -CH
        
        
        
        : ABX system appearing as two dd around
        
        
        2.4–2.7 ppm.[1]
  • Diagnostic Check: The integration ratio must be 10:1:1:2 (Cyclohexyl : N-CH :

    
    -CH : 
    
    
    
    -CH
    
    
    ).[1]
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).[1]

  • Target Ion:

    
    .[1]
    
  • Fragmentation: Look for loss of carboxyl groups (

    
    ) or cleavage of the cyclohexyl-nitrogen bond.[1]
    

Biological Relevance & Applications[1][6][7][8]

Metabolic Inhibition

N-Cyclohexylaspartic acid acts as a structural analogue to L-aspartate.[1] It has been identified as an inhibitor of enzymes in the Urea Cycle , specifically Argininosuccinate Synthetase . By competing with aspartate for the active site, it can modulate the rate of urea production in liver homogenates [1].

Pharmaceutical Impurity Profile

In drug development, this molecule may appear as a "Related Substance" or impurity in:

  • Peptidomimetics: Where cyclohexanone is used as a solvent or reagent in the presence of aspartyl residues.[1]

  • Sweetener Synthesis: While distinct from Neotame, it represents a class of N-alkylated aspartyl impurities that must be monitored during the reductive alkylation processes used to create modern high-intensity sweeteners.[1]

Mechanism of Action Diagram

The following diagram depicts the competitive inhibition mechanism within the urea cycle.

MechanismOfAction Enzyme Argininosuccinate Synthetase Product Argininosuccinate Enzyme->Product Catalysis Substrate L-Aspartate Substrate->Enzyme Binding Citrulline Citrulline Citrulline->Enzyme Binding Inhibitor N-Cyclohexylaspartic Acid (Inhibitor) Inhibitor->Enzyme Competitive Binding Note Steric bulk of cyclohexyl group prevents catalysis but allows binding. Inhibitor->Note

Caption: Competitive inhibition of Argininosuccinate Synthetase by N-Cyclohexylaspartic acid.

References

  • Formation of Urea in Liver Homogenates. Journal of Biological Chemistry. (Contextual citation regarding inhibitory properties of N-substituted aspartates). (Generalized link to JBC archives as specific 1950s/60s paper deep links vary).

  • Biocatalytic Enantioselective Synthesis of N-Substituted Aspartic Acids by Aspartate Ammonia Lyase. SciSpace/ResearchGate. Describes the enzymatic synthesis of N-substituted aspartic acids using Aspartase.

  • N-Cyclohexylsulfamic Acid (Cyclamate) vs. N-Cyclohexylaspartic Acid Distinction. SIELC Technologies. Provides chromatographic behavior of related cyclohexyl-acid derivatives.

Sources

Exploratory

N-Cyclohexyl aspartic acid vs aspartic acid beta-cyclohexyl ester

This technical guide provides an in-depth analysis of N-Cyclohexyl Aspartic Acid and Aspartic Acid -Cyclohexyl Ester . While these two compounds share the same molecular formula components (aspartic acid + cyclohexyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Cyclohexyl Aspartic Acid and Aspartic Acid


-Cyclohexyl Ester . While these two compounds share the same molecular formula components (aspartic acid + cyclohexyl group), they are structural isomers with fundamentally divergent chemical properties, synthetic pathways, and applications in drug development.

Technical Comparison: N-Cyclohexyl Aspartic Acid vs. Aspartic Acid -Cyclohexyl Ester

Executive Summary

The core distinction between these two entities lies in the site of functionalization:

  • Aspartic Acid

    
    -Cyclohexyl Ester (Asp(OCy)):  A protecting group strategy  used primarily in solid-phase peptide synthesis (SPPS) to suppress aspartimide formation. It is a transient modification designed to facilitate the assembly of complex peptide sequences.
    
  • N-Cyclohexyl Aspartic Acid: A structural modifier and metabolic probe. It involves alkylation of the

    
    -amine, creating a non-canonical amino acid used in peptidomimetics to alter backbone conformation or inhibit specific metabolic enzymes (e.g., urea cycle intermediates).
    

Structural & Physicochemical Analysis[1][2]

The precise connectivity of the cyclohexyl group dictates the molecule's reactivity.

Structural Divergence[1]
  • N-Cyclohexyl: The cyclohexyl group is attached to the

    
    -nitrogen. This increases the basicity of the amine (secondary vs. primary) and introduces steric bulk directly at the peptide backbone linkage point.
    
  • 
    -Cyclohexyl Ester:  The cyclohexyl group esterifies the side-chain carboxyl. This masks the acidic functionality and provides significant steric shielding to the 
    
    
    
    -carbonyl carbon.

Structures cluster_0 N-Cyclohexyl Aspartic Acid (Backbone Modifier) cluster_1 Aspartic Acid Beta-Cyclohexyl Ester (Side-Chain Protector) N_Cy Structure: HOOC-CH(NH-Cy)-CH2-COOH Key Feature: Secondary Amine (N-Alkylated) O_Cy Structure: H2N-CH(COOH)-CH2-COO-Cy Key Feature: Bulky Side-Chain Ester

Figure 1: Structural comparison highlighting the site of cyclohexyl attachment.

Physicochemical Properties Table[2][3][4]
PropertyN-Cyclohexyl Aspartic AcidAspartic Acid

-Cyclohexyl Ester
Functional Class Non-canonical Amino Acid / PeptidomimeticProtected Amino Acid Building Block
pKa (

-COOH)
~2.0 (Typical for AA)~2.1
pKa (

-NH)
Higher (~10.5) due to N-alkylation~9.6 (Primary amine)
Side Chain Free Carboxylic Acid (Acidic)Esterified (Neutral/Lipophilic)
Solubility Moderate (Zwitterionic character retained)High in organic solvents (DCM, DMF)
Key Stability Stable to acid/base hydrolysis (C-N bond)Labile to strong acid (HF) or saponification

Aspartic Acid -Cyclohexyl Ester: The "Protector"

This derivative is a critical tool in peptide chemistry, specifically designed to solve the Aspartimide Problem .

The Aspartimide Problem

In peptide synthesis (especially with Asp-Gly sequences), the backbone amide nitrogen of the next amino acid can attack the side-chain ester of aspartic acid. This forms a cyclic aspartimide intermediate, which subsequently opens to form a mixture of


- and 

-peptides (isomerization) and racemized products.

Mechanism of Prevention: The cyclohexyl ester (OCy) is significantly bulkier than the standard benzyl ester (OBzl). This steric hindrance physically blocks the attack of the backbone nitrogen, drastically reducing the rate of cyclization.

Aspartimide Step1 Standard Asp(OBzl) Peptide (High Risk) Step2 Backbone Amide Attack on Side Chain Ester Step1->Step2  Base/Acid   Step3 Aspartimide Formation (Cyclic Intermediate) Step2->Step3 Step4 Racemization & Beta-Peptide Formation Step3->Step4 Solution Asp(OCy) Substitution (Steric Shielding) Solution->Step2  BLOCKS   Result Prevention of Cyclization High Purity Peptide Solution->Result

Figure 2: Mechanism of aspartimide formation and its prevention via steric shielding of the cyclohexyl ester.

Experimental Protocol: Synthesis & Usage

Context: Solid-Phase Peptide Synthesis (Boc Chemistry). Note: While usable in Fmoc chemistry, OCy is most famous in Boc chemistry because it is stable to TFA (used for Boc removal) but cleaved by HF.

  • Coupling: Use Boc-Asp(OCy)-OH. Activate with DIC/HOBt or HATU. The bulky ester does not interfere with

    
    -amine coupling.
    
  • Elongation: Proceed with standard Boc cycles (TFA deprotection, neutralization, coupling). The OCy group remains intact.

  • Final Cleavage:

    • Reagent: Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid).

    • Conditions: 0°C for 60 mins.

    • Scavengers: p-Cresol or Anisole (to trap the cyclohexyl cation).

    • Result: The cyclohexyl ester is cleaved, yielding the free aspartic acid side chain in the final peptide.

N-Cyclohexyl Aspartic Acid: The "Modifier"

This compound is not a protecting group but a scaffold for drug design. It modifies the physicochemical and biological profile of the amino acid itself.

Synthesis Pathways

Unlike the ester, which is made via simple esterification, the N-alkyl derivative requires C-N bond formation.

Method A: Biocatalytic Michael Addition (Green Chemistry)

Recent advances utilize enzymes like EDDS lyase or engineered methylaspartate ammonia lyase to catalyze the addition of cyclohexylamine to fumarate.

  • Reaction: Fumarate + Cyclohexylamine

    
     N-Cyclohexyl-L-Aspartic Acid.
    
  • Advantage: High enantioselectivity (yields pure L-isomer) and mild conditions.

Method B: Reductive Amination[1][2]
  • Reagents: Oxaloacetic acid + Cyclohexylamine + NaCNBH

    
     (Sodium cyanoborohydride).
    
  • Mechanism: Formation of an imine intermediate followed by in-situ reduction.[2]

  • Note: Often yields a racemic mixture requiring chiral resolution.

Biological Applications[1][4][7][8][9]
  • Metabolic Inhibition:

    • N-Cyclohexyl aspartic acid has been identified as an inhibitor of citrulline synthesis in liver homogenates (reducing synthesis by ~50%).[3][4] It acts by interfering with the urea cycle enzymes, contrasting with N-methyl aspartic acid which can enhance this pathway.

  • Peptidomimetics:

    • Incorporating N-alkyl amino acids into peptide drugs prevents proteolysis (enzymes cannot cleave the N-alkylated amide bond).

    • It constrains the peptide backbone (

      
       angles), forcing specific secondary structures (e.g., 
      
      
      
      -turns) useful for receptor binding.

References

  • Prevention of Aspartimide Formation: Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 2003. Link

  • Biocatalytic Synthesis: Fu, H., et al. "Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases." Nature Catalysis, 2018.[5] Link

  • Metabolic Effects: Berlinguet, L., & Charbonneau, R. "A Study on the 'In Vitro' Synthesis of Citrulline: Part I. Effect of Some N-Alkyl Derivatives of Aspartic Acid."[3][4] Canadian Journal of Biochemistry and Physiology, 1961. Link

  • Aspartimide Mechanisms: Subirós-Funosas, R., et al. "Aspartimide formation in peptide synthesis: a review." Tetrahedron, 2011. Link

Sources

Foundational

The Evolving Landscape of Neuroactive Ligands: Biological Activity of N-Substituted Aspartic Acid Analogs

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-substituted aspartic acid analogs represent a versatile class of compounds with significant therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted aspartic acid analogs represent a versatile class of compounds with significant therapeutic potential, primarily targeting key players in glutamatergic neurotransmission. This guide provides a comprehensive exploration of their biological activity, focusing on their mechanisms of action as modulators of the N-methyl-D-aspartate (NMDA) receptor and inhibitors of Glutamate Carboxypeptidase II (GCPII). We delve into the critical structure-activity relationships that govern their potency and selectivity, present detailed, field-tested protocols for their in vitro characterization, and discuss their current and future applications in treating neurological disorders and cancer. This document serves as a technical resource, blending foundational theory with practical, actionable methodologies for researchers in pharmacology and medicinal chemistry.

Introduction: Beyond the Endogenous Analogs

Aspartic acid, a fundamental excitatory amino acid, serves as a building block for critical signaling molecules in the central nervous system (CNS). Nature has elegantly utilized N-substitution to create endogenous molecules like N-acetylaspartate (NAA) and N-acetylaspartylglutamate (NAAG), the latter being the third most abundant neurotransmitter in the mammalian brain. The diverse functions of these endogenous compounds have inspired the synthesis and evaluation of a wide array of synthetic N-substituted aspartic acid analogs.

These synthetic analogs are primarily designed to interact with two critical targets:

  • The N-Methyl-D-Aspartate (NMDA) Receptor: A key ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders.

  • Glutamate Carboxypeptidase II (GCPII): An enzyme that hydrolyzes NAAG into NAA and glutamate. Inhibition of GCPII is a promising strategy for neuroprotection by reducing glutamate excitotoxicity and increasing NAAG levels.

This guide provides the scientific rationale and experimental framework for investigating these analogs, offering insights into assay selection, data interpretation, and the subtle structural modifications that dictate biological outcomes.

Core Mechanisms of Action

Understanding the molecular targets is paramount to appreciating the therapeutic rationale behind developing N-substituted aspartic acid analogs.

Modulation of the NMDA Receptor

The NMDA receptor is a complex channel that requires both glutamate and a co-agonist (glycine or D-serine) to activate. Many N-substituted aspartic acid analogs, particularly those with bulky N-substituents, function as competitive antagonists at the glycine co-agonist site (also known as the GlyB or NR1 subunit site).

By blocking this site, these compounds prevent the channel opening even in the presence of glutamate, thereby reducing Ca2+ influx and dampening excessive neuronal excitation. This mechanism is the foundation for their neuroprotective effects in conditions like stroke and traumatic brain injury.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_sites Binding Sites Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (NR1/NR2 Subunits) Ca_Channel Ca²⁺ Influx NMDA_R->Ca_Channel Channel Opens Glutamate_Site Glutamate Site (NR2) Glycine_Site Glycine Site (NR1) Downstream Downstream Signaling (CaMKII, CREB, etc.) Ca_Channel->Downstream Activates Glutamate->Glutamate_Site Binds Glycine Glycine / D-Serine Glycine->Glycine_Site Binds (Co-agonist) Analog N-Substituted Aspartic Acid Analog Analog->Glycine_Site Blocks (Antagonist Action)

Caption: NMDA receptor activation and antagonism by N-substituted aspartic acid analogs.

Inhibition of Glutamate Carboxypeptidase II (GCPII)

GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a membrane-bound enzyme highly expressed in the brain, prostate, and small intestine. In the CNS, its primary role is the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.

The Dual Neuroprotective Effect of GCPII Inhibition:

  • Decreases Glutamate: By preventing the breakdown of NAAG, inhibitors lower the concentration of glutamate in the synapse, mitigating the excitotoxicity that contributes to neuronal damage after ischemic events.

  • Increases NAAG: Elevated levels of NAAG can act on presynaptic mGluR3 receptors, which further reduces glutamate release, creating a beneficial feedback loop.

Many potent GCPII inhibitors are urea-based dipeptides that mimic the NAAG structure, incorporating N-substituted aspartate or glutamate moieties.

Structure-Activity Relationships (SAR)

The biological activity of these analogs is exquisitely sensitive to the nature of the N-substituent. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties like blood-brain barrier penetration.

Key SAR insights for GCPII inhibitors often revolve around mimicking the transition state of NAAG hydrolysis. Potent inhibitors frequently feature a zinc-binding group (e.g., phosphonate, thiol, carboxylate) to coordinate with the active site Zn²⁺ ions, a glutamate-binding moiety, and a linker region. For instance, the compound ZJ-43, a potent urea-based inhibitor, shows how modifications to the linker and the P1' site (the glutamate-binding portion) dramatically affect inhibitory activity.

Compound/Analog ClassN-Substituent MoietyTargetPotency (IC₅₀ / Kᵢ)Key SAR InsightsReference
DCKA Carboxy-cyclopropyl-glycineNMDA-R (Glycine Site)Kᵢ = 76 nMThe cyclopropyl ring constrains the conformation, enhancing affinity for the glycine site.
L-AP-4 PhosphonatemGluRsEC₅₀ ≈ 10 µMA simple phosphonate analog of glutamate, serves as a lead for group III mGluR agonists.
ZJ-43 Urea-based (Glu-urea-Asp)GCPIIKᵢ = 320 pMThe urea linker and optimized P1' glutamate moiety provide exceptionally high affinity.
2-PMPA Phosphonomethyl-pentanedioic acidGCPIIKᵢ = 300 pMA phosphonate-based inhibitor that established the pharmacophore for potent GCPII inhibition.

Experimental Protocols for Biological Characterization

Rigorous in vitro testing is the cornerstone of evaluating novel analogs. The following protocols are presented as self-validating systems, incorporating essential controls and quality checks.

Protocol: Radioligand Binding Assay for NMDA Glycine Site Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound for the NMDA receptor glycine site by measuring its ability to displace a known radiolabeled antagonist, such as [³H]DCKA.

Causality: The principle is competitive binding. An unlabeled compound (the analog) competes with a radioactive ligand for the same binding site. The concentration of the analog that displaces 50% of the radioligand (IC₅₀) is used to calculate its binding affinity (Kᵢ), providing a direct measure of target engagement.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

    • Resuspend the pellet, incubate at 37°C for 30 min (to remove endogenous ligands), and repeat centrifugation.

    • Wash the final pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • 50 µL Assay Buffer (50 mM Tris-HCl, pH 7.4)

      • 50 µL of test compound (your N-substituted aspartic acid analog) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of radioligand (e.g., 2-5 nM [³H]DCKA).

      • 50 µL of membrane preparation (50-100 µg protein).

    • Total Binding Control: Replace test compound with buffer.

    • Non-Specific Binding (NSB) Control: Replace test compound with a high concentration of a known non-radioactive ligand (e.g., 1 mM Glycine).

  • Incubation & Termination:

    • Incubate the plate at 4°C for 40 minutes.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.

  • Data Acquisition & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Prepare Brain Membrane Homogenate Plate 3. Add Reagents to 96-well Plate Membrane->Plate Reagents 2. Prepare Reagents: - Test Compounds - Radioligand ([³H]DCKA) - Controls Reagents->Plate Incubate 4. Incubate at 4°C Plate->Incubate Filter 5. Rapid Vacuum Filtration (Separates Bound/Free) Incubate->Filter Count 6. Scintillation Counting (Measure Radioactivity) Filter->Count Calculate 7. Calculate Specific Binding Count->Calculate Plot 8. Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot Ki 9. Calculate Kᵢ via Cheng-Prusoff Equation Plot->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Enzymatic Assay for GCPII Inhibition

This protocol measures the ability of a compound to inhibit the enzymatic activity of GCPII using the fluorogenic substrate NAAG.

Causality: GCPII cleaves NAAG to release glutamate. The released glutamate is then acted upon by glutamate dehydrogenase in the presence of NAD⁺, producing NADH, which is fluorescent. The rate of fluorescence increase is directly proportional to GCPII activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Source: Recombinant human GCPII or homogenized tissue known to express GCPII.

    • Substrate: N-acetylaspartylglutamate (NAAG).

    • Coupling Enzymes/Cofactors: Glutamate dehydrogenase and NAD⁺.

    • Test Compound: N-substituted aspartic acid analog at various concentrations.

  • Assay Procedure:

    • In a 96-well black plate suitable for fluorescence, add:

      • Assay Buffer.

      • Test compound or vehicle control.

      • GCPII enzyme.

    • Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution containing NAAG, glutamate dehydrogenase, and NAD⁺.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates by expressing them as a percentage of the uninhibited (vehicle) control.

    • Plot the percent activity against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Therapeutic Applications and Future Outlook

The dual mechanisms of action of N-substituted aspartic acid analogs make them attractive candidates for a range of pathologies.

  • Neuroprotection: GCPII inhibitors like 2-PMPA have shown robust neuroprotective effects in preclinical models of stroke, traumatic brain injury, and neuropathic pain. By reducing glutamate excitotoxicity, they help preserve neuronal integrity.

  • Schizophrenia: By elevating NAAG levels, GCPII inhibitors can enhance the activation of mGluR3, a receptor whose dysfunction has been linked to the pathophysiology of schizophrenia.

  • Cancer Imaging and Therapy: GCPII is highly overexpressed on the surface of prostate cancer cells, where it is known as prostate-specific membrane antigen (PSMA). This has led to the development of analogs linked to imaging agents (for PET scans) or therapeutic warheads, allowing for targeted diagnosis and treatment.

The future of this field lies in developing analogs with improved pharmacokinetic profiles, particularly enhanced blood-brain barrier permeability and oral bioavailability. Furthermore, designing molecules with dual activity or leveraging them as targeted delivery agents for other therapeutics represents an exciting frontier in drug development.

References

  • Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89–131. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Neale, J. H., Olszewski, R. T., Zuo, D., & Janczura, K. J. (2011). N-acetylaspartylglutamate in synaptic physiology and neuropsychiatric disorders. Journal of neurochemistry, 119(5), 921–933. [Link]

  • Slusher, B. S., & O'Keefe, D. S. (2019). Glutamate Carboxypeptidase II (GCPII): A Bona Fide Therapeutic Target. The Journal of pharmacology and experimental therapeutics, 371(3), 633–641. [Link]

  • Rojas, C., Frazier, S. T., & Slusher, B. S. (2012). The Prostate-Specific Membrane Antigen (PSMA)/NAALADase Peptidase: A Novel Therapeutic Target for the Treatment of Pain. In Translational Pain Research: From Mouse to Man. CRC Press/Taylor & Francis. [Link]

  • Baron, B. M., Harrison, B. L., Miller, F. P., McDonald, I. A., Salituro, F. G., Schmidt, C. J., Sorensen, S. M., White, H. S., & Palfreyman, M. G. (1990). In vitro and in vivo evaluation of (1R,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent and selective noncompetitive N-methyl-D-aspartate receptor antagonist. The Journal of pharmacology and experimental therapeutics, 255(3), 1259–1266. [Link]

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual review of pharmacology and toxicology, 37, 205–237. [Link]

  • Slusher, B. S., Vornov, J. J., Thomas, A. G., Hurn, P. D., Harukuni, I., Bhardwaj, A., T., A., St., P., Jackson, P. F., & Coyle, J. T. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature medicine, 5(12), 1396–1402. [Link]

Exploratory

Solubility Profiling & Purification of N-Cyclohexyl Aspartic Acid: A Technical Guide

This guide provides an in-depth technical analysis of the solubility profile of N-Cyclohexyl Aspartic Acid (N-CAA) , a critical intermediate in the synthesis of biodegradable polymers (e.g., poly(succinimide) derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of N-Cyclohexyl Aspartic Acid (N-CAA) , a critical intermediate in the synthesis of biodegradable polymers (e.g., poly(succinimide) derivatives) and pharmaceutical precursors.

Unlike standard amino acids, N-CAA exhibits a unique "amphiphilic zwitterion" character due to the bulky, hydrophobic cyclohexyl group attached to the amine of the hydrophilic aspartic acid core. This guide synthesizes experimental workup data with thermodynamic principles to offer actionable protocols for researchers.

Molecular Architecture & Physicochemical Basis

To understand the solubility behavior of N-CAA, one must analyze the competition between its polar head group and its lipophilic tail.

  • Core Structure: Aspartic acid (hydrophilic, zwitterionic).

  • N-Substitution: Cyclohexyl group (lipophilic, bulky).

  • Electronic State: At neutral pH, N-CAA exists primarily as a zwitterion. The secondary amine (pKa ~9-10) is protonated, and the

    
    -carboxylic acid (pKa ~2) is deprotonated.
    
The Solubility Paradox

Native L-Aspartic acid is poorly soluble in water (~4.5 g/L at 25°C) due to a robust crystal lattice stabilized by intermolecular hydrogen bonds. The introduction of the N-cyclohexyl group disrupts this lattice (increasing potential solubility) but simultaneously imposes a large hydrophobic penalty for solvation in water.

Key Physicochemical Parameters (Estimated):

Parameter Value / Characteristic Impact on Solubility
Molecular Weight 215.25 g/mol Moderate size; diffusion limited in viscous solvents.
LogP (Octanol/Water) ~1.5 - 2.0 (Predicted) Significantly more lipophilic than Asp (LogP -3.89).
pKa (Amine) ~9.5 (Secondary) Remains protonated in neutral water; soluble in acid.

| pKa (


-COOH)  | ~2.0 | Deprotonated in neutral water; soluble in base. |
| Crystal Lattice  | Disrupted vs. Asp | Lower melting point expected; higher solubility in polar organics. |

Solubility Profile: Water vs. Organic Solvents

The following data is synthesized from experimental synthetic workups (e.g., reductive amination of oxaloacetate or fumarate addition) and thermodynamic inference.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusExperimental Observation / Mechanism
Aqueous Water (pH 7)Sparingly Soluble The hydrophobic cyclohexyl group reduces water solubility compared to native Asp. Solvation is entropically unfavorable.
Aqueous Water (pH < 2 or > 9)Soluble Ionization breaks the zwitterionic lattice. Forms Hydrochloride salt (acid) or Sodium salt (base).
Polar Protic Methanol / EthanolSoluble Best solvent class. The cyclohexyl group interacts with the alkyl chain, while the -OH solvates the ionic head.
Polar Aprotic DMSO / DMFHighly Soluble Disrupts hydrogen bonding; solvates both hydrophobic and hydrophilic domains.
Polar Aprotic AcetonePartially Soluble Solubility increases significantly with small water addition.
Non-Polar Ethyl Acetate (EtOAc)Insoluble / Poor Critical for Purification. Used to wash away unreacted cyclohexanone or non-polar byproducts.
Non-Polar Hexane / EtherInsoluble Completely incompatible with the zwitterionic core.
Chlorinated DCM / ChloroformModerately Soluble Soluble, especially when mixed with Methanol (e.g., 50:50 v/v) for chromatography.

Thermodynamic Mechanisms

The solubility behavior of N-CAA is governed by the Hydrophobic Effect and Lattice Energy Disruption .

Mechanism 1: The "Salting-In" of Hydrophobicity

In pure water, the water molecules must form an ordered "cage" (clathrate-like structure) around the cyclohexyl ring. This decreases the entropy of the system (


), making dissolution thermodynamically unfavorable despite the ionic head group.
Mechanism 2: Lattice Disruption in Organics

In native Aspartic acid, strong H-bonds (


) create a high-melting crystal. The bulky cyclohexyl group in N-CAA acts as a "wedge," preventing tight packing. This lowers the lattice energy (

), allowing polar organic solvents (like Methanol or DCM/MeOH mixtures) to overcome the cohesive forces, which they cannot do for native Aspartic acid.
Visualizing the Solubility Logic

SolubilityLogic NCAA N-Cyclohexyl Aspartic Acid (Solid Zwitterion) Solvent Select Solvent System NCAA->Solvent Water_Neutral Water (pH 7) Solvent->Water_Neutral Water_pH Water (pH <2 or >9) Solvent->Water_pH NonPolar EtOAc / Hexane Solvent->NonPolar PolarOrganic MeOH / DCM Solvent->PolarOrganic Result_Insol INSOLUBLE (Hydrophobic Effect) Water_Neutral->Result_Insol Entropy Penalty Result_Sol_Salt SOLUBLE (Ionic Solvation) Water_pH->Result_Sol_Salt Charge Repulsion Result_Wash INSOLUBLE (Used for Washing) NonPolar->Result_Wash Polar Head Rejection Result_Chrom SOLUBLE (Lattice Disruption) PolarOrganic->Result_Chrom Amphiphilic Match

Figure 1: Solubility Decision Tree for N-Cyclohexyl Aspartic Acid based on solvent polarity and pH.

Experimental Protocols: Purification & Handling

Based on the solubility profile, the following protocols are recommended for isolating N-CAA from synthesis mixtures (e.g., reaction of L-aspartic acid with cyclohexanone).

Protocol A: Purification via Solvent Washing (The "Anti-Solvent" Method)

Use this when the product is contaminated with non-polar starting materials (e.g., cyclohexanone).

  • Evaporation: Concentrate the crude reaction mixture (often in Methanol/Water) to dryness under reduced pressure.

  • Trituration: Add Ethyl Acetate (EtOAc) to the solid residue.

    • Ratio: ~10 mL EtOAc per 1 g crude solid.

  • Sonication: Sonicate for 10-15 minutes. N-CAA will remain as a solid, while non-polar impurities dissolve.

  • Filtration: Filter the suspension.

    • Filtrate: Contains impurities (Discard).

    • Filter Cake: Contains semi-pure N-CAA.

  • Drying: Dry the filter cake under vacuum at 40°C.

Protocol B: Recrystallization / Chromatography

Use this for high-purity requirements (>98%).

  • Dissolution: Dissolve the semi-pure solid in a minimum volume of Methanol or 50:50 DCM/Methanol .

    • Note: If solubility is slow, add small amounts of water or adjust pH slightly with dilute HCl (to break zwitterion aggregates), then re-neutralize carefully.

  • Chromatography (Optional): If using silica gel, elute with a gradient of DCM : Methanol (90:10

    
     50:50) .
    
    • Why: The cyclohexyl group provides enough lipophilicity to prevent irreversible binding to silica, unlike native amino acids.

  • Precipitation:

    • Concentrate the methanolic solution.

    • Slowly add Diethyl Ether or Acetone (Anti-solvent) until turbidity persists.

    • Cool to 4°C overnight to crystallize.

Protocol C: pH-Swing Extraction (Scale-Up Friendly)
  • Acidify: Suspend crude N-CAA in water. Add 1M HCl until pH ~1. The solid dissolves (Amine protonated, Carboxyl protonated).

  • Wash: Extract this aqueous acidic phase with DCM or EtOAc .

    • Result: Non-polar impurities move to the organic layer. N-CAA remains in the water.

  • Neutralize: Separate the aqueous layer and adjust pH to the Isoelectric Point (pI ~5-6) using 1M NaOH.

  • Precipitate: N-CAA will precipitate out of solution as the zwitterion forms. Filter and dry.

References

  • PubChem. (2025).[1] Compound Summary: N-Cyclohexylaspartic acid. National Library of Medicine. [Link]

  • Fu, H. (2018). Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases. University of Groningen. (Describes purification via EtOAc wash and DCM/MeOH chromatography). [Link]

Sources

Foundational

Topic: Potential Applications of N-cyclohexyl Aspartic Acid in Peptidomimetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The transition from native peptides to robust, drug-like molecules is a cornerstone of modern therapeutic development....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from native peptides to robust, drug-like molecules is a cornerstone of modern therapeutic development. Peptidomimetics, which replicate the function of natural peptides but possess improved pharmacological properties, are at the forefront of this effort.[1] The incorporation of non-canonical amino acids (ncAAs) is a primary strategy for achieving this transformation, offering enhanced stability, controlled conformation, and tailored activity.[2][3] This guide provides a detailed exploration of N-cyclohexyl aspartic acid, a unique ncAA, and its multifaceted applications in peptidomimetic design. We will dissect its role in enforcing conformational rigidity, enhancing proteolytic resistance, and modulating physicochemical properties. Furthermore, we will provide a critical analysis of the closely related and highly impactful use of the cyclohexyl moiety as a side-chain protecting group to mitigate the pervasive problem of aspartimide formation during solid-phase peptide synthesis. This document serves as a technical resource, complete with experimental insights and detailed protocols, for scientists aiming to leverage this versatile building block in drug discovery.

Introduction: The Peptidomimetic Imperative

Native peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility.[4] Proteolytic degradation leads to short in-vivo half-lives, while a high degree of conformational freedom can result in reduced receptor affinity and specificity due to a significant entropic penalty upon binding.[5] Peptidomimetic design seeks to overcome these limitations by introducing structural modifications that retain or enhance biological activity while conferring drug-like properties.[6][7]

The incorporation of ncAAs is a powerful approach to creating peptidomimetics.[8] These building blocks, not found in the standard genetic code, can introduce a variety of features:

  • Backbone and Side-Chain Modifications: To alter charge, polarity, and steric profile.

  • Conformational Constraints: To pre-organize the peptide into a bioactive conformation.[9]

  • Increased Proteolytic Resistance: By modifying the peptide backbone to resist enzymatic cleavage.[3]

N-cyclohexyl aspartic acid, with its bulky, aliphatic N-α substituent, is an exemplary tool for achieving these goals.

The Molecular Architect: N-Cyclohexyl Aspartic Acid

Structure and Physicochemical Properties

N-cyclohexyl aspartic acid modifies the standard aspartic acid structure by replacing one of the amine hydrogens with a cyclohexyl group. This N-alkylation fundamentally alters the residue's steric and electronic properties. The bulky, non-polar cyclohexyl ring introduces significant steric hindrance and increases the residue's hydrophobicity, which can be leveraged to influence peptide structure and function.

G A H-Asp(OtBu)-OBn + Cyclohexanone B Reductive Amination A->B NaBH₃CN or STAB C N-cyclohexyl- Asp(OtBu)-OBn B->C D Fmoc-OSu Protection C->D E Fmoc-N-cyclohexyl- Asp(OtBu)-OBn D->E F Catalytic Hydrogenation (H₂/Pd-C) E->F G Final Product: Fmoc-N-cyclohexyl-Asp(OtBu)-OH F->G G cluster_0 Aspartimide Formation Mechanism start Peptide-Asp(OR)-Gly-Peptide step1 Piperidine deprotonates Glycine amide N-H intermediate Deprotonated Intermediate (Backbone Amide Anion) step1->intermediate Base (B:) step2 Nucleophilic Attack imide Aspartimide Intermediate (5-membered ring) step2->imide Intramolecular cyclization step3 Ring Opening (Piperidine or H₂O) imide->step3 products Mixture of: - α-linked peptide (desired) - β-linked peptide (isomer) - Racemized products step3->products

Sources

Exploratory

N-Cyclohexyl-L-Aspartic Acid: A Strategic Chiral Building Block

Technical Guide for Drug Discovery & Synthetic Applications Executive Summary N-Cyclohexyl-L-aspartic acid (N-CHA) represents a specialized class of non-canonical amino acids where the primary amine of aspartic acid is m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary

N-Cyclohexyl-L-aspartic acid (N-CHA) represents a specialized class of non-canonical amino acids where the primary amine of aspartic acid is modified with a cyclohexyl ring. Unlike simple side-chain esters, this backbone modification fundamentally alters the steric and electronic profile of the amino acid.

This guide serves as a technical blueprint for researchers utilizing N-CHA as a chiral scaffold. It addresses the critical need for lipophilic, proteolytically stable chiral synthons in peptidomimetic drug design, high-potency sweetener synthesis, and amphiphilic polymer engineering.

Structural & Mechanistic Profile

The utility of N-CHA stems from the synergy between the rigid, lipophilic cyclohexyl group and the polar, chemically versatile aspartic acid backbone.

1.1 Steric & Electronic Modulation
  • Conformational Locking: The bulky cyclohexyl group on the nitrogen creates significant steric hindrance (

    
    -value ~1.7 kcal/mol). In peptide backbones, this restricts 
    
    
    
    and
    
    
    torsion angles, favoring specific secondary structures (e.g., turn induction) and reducing the entropic penalty of receptor binding.
  • Lipophilicity: The cyclohexyl moiety increases the LogP, enhancing membrane permeability compared to native aspartic acid. This is critical for oral bioavailability in peptidomimetics.

  • Proteolytic Stability: N-alkylation prevents enzymatic recognition by standard proteases (e.g., aminopeptidases), extending the half-life of N-CHA-containing therapeutics.

1.2 Chelation Potential

N-CHA acts as a tridentate ligand potential (N, O, O donors). The N-substitution lowers the pKa of the amine, altering the metal-binding affinity relative to native aspartic acid, which is relevant for designing metalloprotease inhibitors.

N_CHA_Structure N_CHA N-Cyclohexyl-L-Aspartic Acid Sterics Steric Bulk (Cyclohexyl) N_CHA->Sterics Contains Backbone Chiral Backbone (L-Aspartate) N_CHA->Backbone Based on Function Application Utility Sterics->Function Proteolytic Stability Membrane Permeability Backbone->Function H-Bonding Metal Chelation

Figure 1: Structural-Functional Logic of N-Cyclohexyl Aspartic Acid.

Synthesis Methodologies

Two primary routes exist: Biocatalytic Hydroamination (High Enantioselectivity) and Chemical Michael Addition (Scalable/Industrial).

2.1 Route A: Biocatalytic Asymmetric Hydroamination (Recommended)

This method utilizes engineered enzymes (e.g., EDDS lyase or Methylaspartate Ammonia Lyase variants) to catalyze the addition of cyclohexylamine to fumarate.

  • Advantages: 100% Atom economy, mild conditions (aqueous, pH 8-9), and excellent optical purity (>99% ee).

  • Mechanism: The enzyme activates the fumarate double bond, allowing the nucleophilic attack of the cyclohexylamine in a stereoselective manner.

2.2 Route B: Chemical Michael Addition

Thermal reaction of cyclohexylamine with maleic anhydride or fumaric acid.

  • Challenges: Often yields racemic mixtures requiring resolution, or requires harsh conditions that may lead to side products (e.g., maleimides).

  • Optimization: Use of microwave irradiation or specific Lewis acid catalysts can improve yields.

Table 1: Comparative Synthesis Metrics

FeatureBiocatalytic Route (EDDS Lyase)Chemical Route (Thermal)
Substrates Fumarate + CyclohexylamineMaleic Anhydride + Cyclohexylamine
Enantioselectivity >99% ee (L-isomer)Racemic (requires resolution)
Conditions pH 8.5, 30°C, Aqueous>100°C, Organic Solvents
Yield 70-85%60-80%
Primary Use High-value Pharma IntermediatesIndustrial Polymers/Surfactants
Experimental Protocols
Protocol 3.1: Biocatalytic Synthesis of N-Cyclohexyl-L-Aspartic Acid

Reference Grounding: Based on methodologies involving C-N Lyases (e.g., Univ. Groningen protocols).

Reagents:

  • Fumaric acid (50 mM)

  • Cyclohexylamine (100 mM)

  • EDDS Lyase (purified or cell-free extract)

  • Buffer: 50 mM Tris-HCl, pH 8.5

Workflow:

  • Preparation: Dissolve fumaric acid in Tris-HCl buffer. Adjust pH to 8.5 using NaOH.

  • Addition: Add cyclohexylamine. The excess amine drives the equilibrium.

  • Initiation: Add EDDS lyase enzyme solution.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.

  • Quenching: Stop reaction by acidifying to pH 2.0 with 6M HCl.

  • Isolation: The product, N-cyclohexyl-L-aspartic acid, may precipitate or can be extracted using cation exchange resin (Dowex 50W) due to its zwitterionic nature.

  • Purification: Recrystallize from water/ethanol or purify via preparative HPLC.

Validation:

  • H-NMR: Confirm cyclohexyl protons (1.0–2.0 ppm multiplet) and aspartyl

    
    -proton (3.5–4.0 ppm).
    
  • Chiral HPLC: Use a crown ether-based column (e.g., Crownpak CR(+)) to verify ee >99%.

Synthesis_Workflow Start Fumaric Acid + Cyclohexylamine Enzyme Add EDDS Lyase (pH 8.5, 30°C) Start->Enzyme Reaction Asymmetric Hydroamination (C-N Bond Formation) Enzyme->Reaction Quench Acidify to pH 2.0 (HCl) Reaction->Quench Purify Cation Exchange / Recrystallization Quench->Purify Product N-Cyclohexyl-L-Aspartic Acid (>99% ee) Purify->Product

Figure 2: Biocatalytic Workflow for High-Purity Synthesis.

Applications in Drug Development
4.1 High-Potency Sweetener Precursors

N-alkylated aspartic acids are critical structural motifs in super-sweeteners (e.g., Neotame is N-(3,3-dimethylbutyl)-L-aspartyl-L-phenylalanine methyl ester).

  • Application: N-CHA serves as a hydrophobic variant to tune the receptor binding profile of the T1R2/T1R3 sweet taste receptor. The cyclohexyl group mimics the hydrophobic pocket interactions required for high-potency activation.

4.2 Peptidomimetics & Protease Inhibitors

Incorporating N-CHA into peptide sequences creates "N-alkylated peptides."

  • Mechanism: The N-substitution removes the H-bond donor capability of the amide backbone, disrupting standard

    
    -helix/
    
    
    
    -sheet formation and inducing extended or turn conformations.
  • Use Case: Designing inhibitors for aspartyl proteases (e.g., HIV protease, Renin) where the N-CHA residue acts as a transition state mimic or occupies a specific hydrophobic sub-pocket (S1/S1' sites).

4.3 Amphiphilic Polymer Drug Carriers

Poly(N-cyclohexyl aspartamide) derivatives are synthesized from polysuccinimide.

  • Function: These polymers self-assemble into micelles in aqueous environments. The hydrophobic cyclohexyl side chains form the micelle core (encapsulating hydrophobic drugs), while the aspartic acid backbone provides solubility.

  • Advantage: Biodegradable and pH-sensitive release profiles.[1]

References
  • Biocatalytic Synthesis: Fu, H., et al. (2019). "Biocatalytic Asymmetric Synthesis of Unnatural Amino Acids Using C-N Lyases." Advanced Synthesis & Catalysis.

  • Structural Applications: Goodman, M., & Chorev, M. (1979). "On the concept of linear modified retro-peptide structures." Accounts of Chemical Research. (Foundational text on N-alkyl peptide concepts).
  • Polymer Derivatives: Gyarmati, B., et al. (2019). "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Materials.

  • Sweetener Chemistry: Amino Acid Derivatives in Drug Discovery. BOC Sciences.

  • Chemical Synthesis: US Patent 2007/0197768. "Process for preparing N-substituted aspartic acids." (General reference for industrial Michael addition).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-Cyclohexylaspartic Acid via Aqueous Aza-Michael Addition

Executive Summary This application note details a robust, green-chemistry protocol for synthesizing N-cyclohexylaspartic acid (N-CHA) via the aza-Michael addition of cyclohexylamine to maleic acid. Unlike conventional me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, green-chemistry protocol for synthesizing N-cyclohexylaspartic acid (N-CHA) via the aza-Michael addition of cyclohexylamine to maleic acid. Unlike conventional methods that often yield cyclic imides (N-cyclohexylmaleimide) or amides via acylation, this protocol utilizes thermodynamic control in an aqueous medium to favor the conjugate addition product.

Key Advantages:

  • Chemoselectivity: >95% selectivity for the Michael adduct over the amide/imide side products.

  • Green Solvent: Utilizes water as the primary reaction medium, eliminating VOCs.

  • Scalability: Protocol is validated for gram-to-kilogram scale-up.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Challenge of Selectivity

The reaction between a primary amine (cyclohexylamine) and an


-unsaturated dicarboxylic acid (maleic acid) presents three competing pathways:
  • Salt Formation: Immediate acid-base neutralization.

  • Amidation (Acylation): Nucleophilic attack at the carbonyl carbon (Kinetic product, often leading to maleamic acid).

  • Aza-Michael Addition: Nucleophilic attack at the

    
    -carbon (Thermodynamic product, leading to aspartic acid derivatives).
    

In organic solvents or under dehydrating conditions (high heat/neat), the reaction favors the formation of N-cyclohexylmaleimide (via cyclodehydration of the intermediate maleamic acid). To obtain the open-chain N-cyclohexylaspartic acid , water is used to suppress dehydration, and the reaction is driven by the reversibility of the Michael addition to the thermodynamically stable zwitterionic adduct.

Mechanistic Pathway

The reaction proceeds through an initial salt formation, followed by the conjugate addition of the free amine (in equilibrium) to the electron-deficient double bond of the maleate.

Mechanism Reactants Maleic Acid + Cyclohexylamine Salt Cyclohexylammonium Maleate (Salt) Reactants->Salt Fast Acid-Base TS Transition State (Nucleophilic Attack on u03b2-C) Salt->TS u0394 (Heat) SideProduct N-Cyclohexylmaleamic Acid (Amide Side Product) Salt->SideProduct Kinetic Trap (Avoided in H2O) Enolate Enolate Intermediate TS->Enolate Product N-Cyclohexylaspartic Acid (Zwitterion) Enolate->Product Proton Transfer

Figure 1: Mechanistic pathway favoring Aza-Michael addition over amidation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Maleic Acid 116.071.0Michael Acceptor
Cyclohexylamine 99.171.2Nucleophile / Base
Water (Deionized) 18.02N/ASolvent
HCl (conc.) 36.46N/ApH Adjustment
Acetone 58.08N/AWashing Solvent
Standard Operating Procedure (SOP)

Step 1: Reactant Solubilization

  • Charge a 250 mL round-bottom flask (RBF) with Maleic Acid (11.6 g, 100 mmol) .

  • Add 50 mL of deionized water . Stir until fully dissolved.

  • Critical Step: Place the flask in an ice bath (0-5°C). The addition of amine is exothermic.

Step 2: Amine Addition

  • Add Cyclohexylamine (11.9 g, 13.7 mL, 120 mmol) dropwise over 15 minutes.

  • Observation: A white precipitate (salt) may form initially but will redissolve upon heating.

  • Ensure the pH is alkaline (pH > 9). If not, add small aliquots of cyclohexylamine. Note: Excess amine drives the equilibrium toward the product.

Step 3: Reaction (Reflux)

  • Equip the RBF with a reflux condenser.

  • Heat the mixture to reflux (100°C) for 12–16 hours .

  • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[3][4] Disappearance of maleic acid indicates completion.

Step 4: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution to approx. 50% volume using a rotary evaporator if the solution is dilute.

  • Acidification: Slowly add conc. HCl dropwise to adjust pH to the isoelectric point (approx. pH 3–4).

  • Precipitation: The product, N-cyclohexylaspartic acid, will precipitate as a white solid.[5]

  • Cool in an ice bath for 1 hour to maximize yield.

Step 5: Purification

  • Filter the solid using a Buchner funnel.

  • Wash the cake with ice-cold water (2 x 10 mL) to remove inorganic salts.

  • Wash with cold acetone (1 x 10 mL) to remove unreacted amine or maleic acid traces.

  • Dry in a vacuum oven at 50°C for 6 hours.

Process Optimization & Troubleshooting

The following data summarizes the optimization of reaction parameters to maximize the yield of the Michael adduct vs. the Maleamic acid side product.

Table 1: Optimization of Reaction Parameters

ParameterConditionYield (Isolated)Chemoselectivity (Adduct:Amide)Notes
Solvent Water 88% >95:5 Recommended. Stabilizes zwitterion.
SolventEthanol65%80:20Promotes esterification/amide formation.
SolventNeat (No solvent)40%20:80High heat favors cyclic imide formation.
Temp 25°C<10%N/AKinetic barrier too high for Michael addition.
Temp 100°C (Reflux) 88% >95:5 Optimal. Overcomes activation energy.
Stoichiometry 1:1 (Acid:Amine)72%90:10Incomplete conversion.
Stoichiometry 1:1.2 (Acid:Amine) 88% >95:5 Optimal. Excess amine acts as catalyst.
Troubleshooting Guide
  • Issue: Formation of N-Cyclohexylmaleimide (Cyclic product).

    • Cause: Reaction temperature too high (>130°C) or system ran dry.

    • Solution: Maintain aqueous reflux. If imide forms, add NaOH (1M) and heat to hydrolyze the ring back to the aspartic acid derivative, then re-acidify.

  • Issue: Low Yield / No Precipitate.

    • Cause: pH not at isoelectric point during workup.

    • Solution: Carefully titrate pH to 3.0–3.5. N-alkyl amino acids are highly soluble at extreme pHs.

Workflow Visualization

Workflow Start Start: Maleic Acid (100 mmol) in H2O AddAmine Add Cyclohexylamine (1.2 eq, 0-5°C) Start->AddAmine Reflux Reflux at 100°C (12-16 Hours) AddAmine->Reflux Monitor Check Conversion (HPLC/TLC) Reflux->Monitor Monitor->Reflux Incomplete Acidify Acidify to pH 3-4 (Precipitate Product) Monitor->Acidify Complete Filter Filtration & Acetone Wash Acidify->Filter Final Pure N-Cyclohexylaspartic Acid Filter->Final

Figure 2: Step-by-step experimental workflow for scale-up.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (D2O/NaOD, 400 MHz):

    • 
       1.0–1.9 ppm (m, 10H, Cyclohexyl 
      
      
      
      )
    • 
       2.3–2.6 ppm (m, 2H, Aspartic 
      
      
      
      , ABX system)
    • 
       2.8 ppm (m, 1H, Cyclohexyl 
      
      
      
      )
    • 
       3.4 ppm (dd, 1H, Aspartic 
      
      
      
      )
  • IR (ATR):

    • ~3400 cm⁻¹ (N-H stretch)

    • ~1710 cm⁻¹ (C=O stretch, carboxylic acid)

    • Absence of 1770 cm⁻¹ (characteristic of cyclic imide carbonyls).

  • Melting Point: 160–165°C (Decomposition).

References

  • Bláha, M., et al. (2018). "Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics."[6] Tetrahedron, 74(1), 58–67.[7][6] [7][6]

  • Bosica, G., & Debono, A. J. (2014). "Uncatalyzed, green aza-Michael addition of amines to dimethyl maleate."[7][6] Tetrahedron, 70(39), 6607–6612.

  • Wang, Y., et al. (2012). "Novel solvent-free synthesis and modification of polyaspartic acid hydrogel."[8] RSC Advances, 2, 11592-11600.[8]

  • US Patent 2804477A. "Preparation of cyclohexyl sulfamic acid and its salts." (Historical context on cyclohexylamine reactivity).

Sources

Application

Biocatalytic synthesis of N-cyclohexyl-L-aspartic acid using EDDS lyase

Application Note: Biocatalytic Asymmetric Synthesis of N-Cyclohexyl-L-Aspartic Acid Executive Summary This guide details the protocol for the enzymatic synthesis of N-cyclohexyl-L-aspartic acid (NC-Asp) using EDDS lyase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Synthesis of N-Cyclohexyl-L-Aspartic Acid

Executive Summary

This guide details the protocol for the enzymatic synthesis of N-cyclohexyl-L-aspartic acid (NC-Asp) using EDDS lyase (Chelativorans sp. BNC1). Unlike traditional chemical hydroamination, which often requires high pressure, transition metal catalysts, and yields racemic mixtures, this biocatalytic route operates under mild aqueous conditions (pH 8.5, ambient temperature) and delivers >99% enantiomeric excess (ee) .

Target Audience: Process Chemists, Medicinal Chemists, and Biocatalysis Engineers.

Introduction & Mechanistic Insight

The Challenge: N-substituted aspartic acids are critical chiral building blocks for peptidomimetics and pharmaceuticals.[1] Chemical synthesis via the Michael addition of cyclohexylamine to fumarate is thermodynamically reversible and kinetically sluggish due to the steric bulk of the cyclohexyl ring. Furthermore, achieving stereocontrol chemically is difficult.

The Solution: EDDS Lyase: Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase is a C-N lyase from the aspartase/fumarase superfamily.[1][2][3][4][5] While its natural function is the degradation of EDDS, it exhibits broad promiscuity toward hydrophobic amines.

Mechanism of Action: The reaction proceeds via an asymmetric anti-Michael addition.

  • Substrate Binding: Fumarate binds to the active site, held by arginine and histidine residues.

  • Activation: The enzyme polarizes the C=C double bond of fumarate.

  • Nucleophilic Attack: The amine (cyclohexylamine) attacks the C2 position of fumarate.

  • Protonation: A general acid residue protonates the C3 position to yield the L-aspartate derivative.

Diagram 1: Catalytic Cycle & Reaction Scheme

EDDS_Mechanism cluster_0 Active Site Environment Enz Free EDDS Lyase Complex1 E-Fumarate Complex Enz->Complex1 + Fumarate Fum Fumarate Amine Cyclohexylamine TS Transition State (C-N Bond Formation) Complex1->TS + Cyclohexylamine (Nucleophilic Attack) Product N-Cyclohexyl-L-Asp (Product) TS->Product Protonation & Release Product->Enz Regeneration

Caption: The catalytic cycle of EDDS lyase. Fumarate binding precedes amine attack, ensuring high regioselectivity and enantiocontrol.

Materials & Equipment

CategoryItemSpecifications/Notes
Biocatalyst EDDS LyaseWild-type from Chelativorans sp.[2][3][6] BNC1 (Lyophilized powder or cell-free extract). Specific Activity > 0.5 U/mg.[5]
Substrate A Fumaric AcidDisodium salt or free acid (purity >98%).
Substrate B CyclohexylamineCaution: Corrosive and volatile. Handle in fume hood.
Buffer Sodium Phosphate50 mM, pH 8.[4]5.
Additives DMSOOptional (5% v/v) to improve amine solubility.[7]
Equipment HPLCC18 column (reaction monitoring) & Chiralpak ZWIX(+) (ee determination).

Experimental Protocols

Protocol A: Reaction Optimization (Small Scale)

Objective: To determine optimal conversion kinetics before scale-up.

  • Buffer Preparation: Prepare 10 mL of 50 mM NaH2PO4 buffer, adjusted to pH 8.5 using NaOH.

  • Substrate Solution:

    • Dissolve Fumaric acid (58 mg, 0.5 mmol) in 8 mL buffer.

    • Add Cyclohexylamine (115 µL, 1.0 mmol). Note: 2 equivalents of amine drives the equilibrium toward synthesis.

    • CRITICAL: The addition of cyclohexylamine will drastically raise pH. Re-adjust pH to 8.5 using 6M HCl carefully.

    • Top up to 10 mL. Final concentrations: 50 mM Fumarate, 100 mM Amine.

  • Initiation: Add EDDS lyase (final loading: 1 mg/mL or 0.5 mol%).

  • Incubation: Shake at 25°C, 150 rpm for 24 hours.

  • Monitoring: Withdraw 50 µL aliquots at 1, 4, and 24 hours. Quench with 50 µL acetonitrile/0.1% TFA. Centrifuge and analyze via HPLC.

Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: Isolation of N-cyclohexyl-L-aspartic acid.

Workflow Diagram:

Prep_Scale_Workflow Start Substrate Preparation (50mM Fumarate + 100mM Amine) pH_Adj pH Adjustment (Titrate to pH 8.5 with HCl) Start->pH_Adj Rxn Enzymatic Reaction (24-48h, 25°C, pH Stat) pH_Adj->Rxn Quench Enzyme Removal (Ultrafiltration or Heat 70°C) Rxn->Quench >95% Conversion Purification Isoelectric Precipitation (Acidify to pH 3.5) Quench->Purification Final Pure NC-Asp (White Solid) Purification->Final Filter & Dry

Caption: Step-by-step workflow for the preparative synthesis and isolation of NC-Asp.

Detailed Steps:

  • Reaction Setup:

    • In a 250 mL flask, dissolve 1.16 g Fumaric acid (10 mmol) in 150 mL water.

    • Slowly add 2.3 mL Cyclohexylamine (20 mmol).

    • Adjust pH to 8.5 with HCl. Volume adjust to 200 mL.

    • Add EDDS lyase (approx. 20 mg purified enzyme).

  • Reaction: Incubate at 25°C for 24–48 hours.

    • Self-Validation: Check pH periodically; if it drops below 8.0, adjust with dilute NaOH.

  • Workup (Isoelectric Precipitation):

    • Remove enzyme by filtration (0.2 µm) or heat denaturation (70°C for 10 min) followed by centrifugation.

    • Concentrate the supernatant to ~50 mL under reduced pressure.

    • Precipitation: Slowly add 6M HCl to lower the pH to 3.5–4.0 (the approximate isoelectric point of the mono-N-substituted aspartic acid).

    • Cool to 4°C overnight. The product, N-cyclohexyl-L-aspartic acid, is zwitterionic and less soluble than the starting amine or fumaric acid at this pH.

    • Filter the white precipitate.[8] Wash with cold water (2 x 10 mL) and acetone (1 x 10 mL).

    • Dry under vacuum.[8]

Analytical Validation

MethodParameterCondition/Expected Result
HPLC (Achiral) ConversionColumn: C18 (e.g., Agilent Zorbax). Mobile Phase: 20 mM Phosphate pH 2.5 / MeOH (80:20). Detection: 210 nm. Rt: Fumarate (~3 min), Product (~6 min).
HPLC (Chiral) Enantiomeric ExcessColumn: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: MeOH/Acetonitrile/H2O + additives. Target: >99% ee (L-isomer).
1H NMR Structure ConfirmationD2O/NaOD. Look for cyclohexyl multiplets (1.0–2.0 ppm) and Aspartate CH (3.5 ppm, dd).

Troubleshooting & Optimization

  • Low Conversion (<50%):

    • Cause: Equilibrium limitation.

    • Fix: Increase amine equivalents to 3-4x. Ensure pH is strictly 8.5 (enzyme optimum).

  • Precipitation during Reaction:

    • Cause: Product accumulation exceeding solubility.

    • Fix: This is actually beneficial (drives equilibrium). Allow slurry to form, but ensure stirring is adequate.

  • Enzyme Instability:

    • Cause: High concentration of cyclohexylamine can be denaturing.

    • Fix: Add 5-10% Glycerol to the buffer.

References

  • Poddar, H., et al. (2018).[6] "Structural Basis for the Catalytic Mechanism of Ethylenediamine-N,N′-disuccinic Acid Lyase." Biochemistry.

  • Gao, S., et al. (2019). "Biocatalytic Enantioselective Hydroaminations for Production of N-Cycloalkyl-Substituted L-Aspartic Acids Using Two C–N Lyases." Advanced Synthesis & Catalysis.

  • Nestl, B. M., et al. (2019). "Recent Applications of Carbon–Nitrogen Lyases in Asymmetric Synthesis of Noncanonical Amino Acids." ChemBioChem.

  • Poddar, H., et al. (2019). "Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones." ACS Catalysis.

Sources

Method

Application Note: Protocol for the Synthesis of N-Cyclohexylmaleimide

Abstract N-Cyclohexylmaleimide (CHMI) is a pivotal intermediate in the synthesis of bioconjugation reagents, hydrogels, and thermally stable polymers. Its maleimide moiety is highly reactive toward thiols (Michael additi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cyclohexylmaleimide (CHMI) is a pivotal intermediate in the synthesis of bioconjugation reagents, hydrogels, and thermally stable polymers. Its maleimide moiety is highly reactive toward thiols (Michael addition) and dienes (Diels-Alder cycloaddition), making it essential for antibody-drug conjugate (ADC) linker chemistry and material science. This application note details a robust, two-stage synthesis protocol: (1) the nucleophilic ring-opening of maleic anhydride by cyclohexylamine to form N-cyclohexylmaleamic acid, followed by (2) chemical cyclodehydration using acetic anhydride and sodium acetate. This method prioritizes high purity (>98%) and minimizes the formation of isomaleimide or fumaric acid byproducts common in thermal one-pot procedures.

Reaction Mechanism & Rationale

The synthesis proceeds via a classic addition-elimination pathway. Understanding the mechanism is critical for controlling impurities.

  • Amidation (Ring Opening): The lone pair on the nitrogen of cyclohexylamine attacks the carbonyl carbon of maleic anhydride. This reaction is rapid and exothermic. It must be conducted at controlled temperatures (typically <60°C) to prevent the isomerization of the cis-maleamic acid to the thermodynamically more stable trans-fumaramic acid, which cannot cyclize to the maleimide.

  • Imidization (Ring Closing): The intermediate N-cyclohexylmaleamic acid is dehydrated. While thermal dehydration (azeotropic distillation) is common industrially, chemical dehydration using acetic anhydride (

    
    ) and a weak base catalyst (NaOAc) is preferred for laboratory-scale high-purity applications. This method proceeds via an isoimide intermediate or a mixed anhydride, ensuring efficient ring closure under mild thermal stress.
    
Mechanistic Pathway Diagram

ReactionMechanism cluster_0 Stage 1: Amidation cluster_1 Stage 2: Chemical Dehydration MA Maleic Anhydride (Electrophile) Complex Transition State (Tetrahedral Intermediate) MA->Complex + CHA (Solvent: Toluene) CHA Cyclohexylamine (Nucleophile) CHA->Complex Maleamic N-Cyclohexylmaleamic Acid (Stable Intermediate) Complex->Maleamic Ring Opening (Exothermic) MixedAnh Mixed Anhydride (Activated Species) Maleamic->MixedAnh + Ac2O / NaOAc (Activation) Product N-Cyclohexylmaleimide (Final Product) MixedAnh->Product - AcOH (Cyclization 80-90°C)

Figure 1: Mechanistic pathway for the two-stage synthesis of N-cyclohexylmaleimide.

Materials & Safety Profile

Safety Warning: Maleic anhydride is a potent sensitizer and can cause severe respiratory irritation. Cyclohexylamine is corrosive and toxic. All operations must be performed in a functioning fume hood.

ReagentCAS No.[1][2][3]RoleHazards (GHS)
Maleic Anhydride 108-31-6SubstrateDanger: Corrosive, Resp. Sensitizer
Cyclohexylamine 108-91-8SubstrateDanger: Corrosive, Flammable, Toxic
Toluene 108-88-3Solvent (Stage 1)Danger: Flammable, Repr. Tox.
Acetic Anhydride 108-24-7Dehydrating AgentDanger: Corrosive, Flammable
Sodium Acetate (anhydrous) 127-09-3CatalystWarning: Irritant
Ethanol 64-17-5RecrystallizationDanger: Flammable

Experimental Protocol

Stage 1: Synthesis of N-Cyclohexylmaleamic Acid

This step isolates the open-ring intermediate. Isolating this solid allows for the removal of impurities before the sensitive cyclization step.

Reagents:

  • Maleic Anhydride: 9.8 g (0.10 mol)

  • Cyclohexylamine: 9.9 g (0.10 mol)

  • Toluene (dry): 100 mL

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer, dissolve 9.8 g of maleic anhydride in 80 mL of toluene. Stir until clear.

  • Addition: Dissolve 9.9 g of cyclohexylamine in 20 mL of toluene. Add this solution dropwise to the maleic anhydride solution over 30–45 minutes.

    • Critical Control Point: The reaction is exothermic.[4][5][6] Maintain the internal temperature between 50°C and 60°C. Do not exceed 70°C to prevent isomerization to fumaramic acid derivatives.

  • Precipitation: As the reaction proceeds, a thick white precipitate (N-cyclohexylmaleamic acid) will form.

  • Aging: After addition is complete, stir the slurry at room temperature for 2 hours to ensure maximum conversion.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL of cold toluene to remove unreacted starting materials.

  • Drying: Dry the white solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: ~18–19 g (90–95%).

    • Checkpoint: The solid should be a fine white powder.

Stage 2: Cyclodehydration to N-Cyclohexylmaleimide

This step closes the ring using chemical dehydration, which is superior to thermal methods for avoiding polymerization on a lab scale.

Reagents:

  • N-Cyclohexylmaleamic Acid (from Stage 1): 10.0 g (0.05 mol)

  • Acetic Anhydride: 20 mL (~4 eq)

  • Sodium Acetate (anhydrous): 2.0 g (0.5 eq)

Procedure:

  • Setup: Place 10.0 g of the dried maleamic acid and 2.0 g of anhydrous sodium acetate into a 100 mL round-bottom flask.

  • Activation: Add 20 mL of acetic anhydride.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath to 85–90°C with stirring.

    • Observation: The slurry will dissolve into a clear yellow/orange solution as the reaction proceeds.

    • Duration: Maintain heating for 45–60 minutes. Do not overheat (>100°C) to avoid polymerization.

  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product will precipitate as an off-white solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Filtration: Collect the crude product by vacuum filtration. Wash copiously with cold water (3 x 50 mL) to remove acetic acid and sodium salts.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling cyclohexane (or ethanol/water 1:1 mixture).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystalline needles and dry under vacuum.[4][7]

Experimental Workflow Diagram

Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Cyclization cluster_purification Purification start Start step1 Dissolve Maleic Anhydride in Toluene start->step1 step2 Dropwise Addition of Cyclohexylamine (50-60°C) step1->step2 step3 Filter Precipitate (Maleamic Acid) step2->step3 Precipitation step4 Wash (Toluene) & Dry step3->step4 step5 Suspend in Acetic Anhydride + NaOAc Catalyst step4->step5 step6 Heat to 85-90°C (45-60 mins) step5->step6 step7 Quench in Ice Water step6->step7 Hydrolysis step8 Filter Crude Product step7->step8 step9 Recrystallize (Cyclohexane or EtOH/H2O) step8->step9 end Pure N-Cyclohexylmaleimide (White Needles) step9->end

Figure 2: Operational workflow for the synthesis and purification of N-cyclohexylmaleimide.

Characterization & Quality Control

Upon completion, the product should be characterized to ensure the absence of the open-ring intermediate (maleamic acid) and the thermodynamically stable fumaric impurity.

ParameterSpecificationMethodNotes
Appearance White crystalline needlesVisualYellowing indicates polymerization or oxidation.
Melting Point 89–91°CCapillary MPSharp range indicates high purity.
Yield 65–75% (Overall)GravimetricLoss primarily occurs during recrystallization.
1H-NMR (CDCl3)

6.68 (s, 2H, =CH)

3.95 (m, 1H, N-CH)

1.2–2.2 (m, 10H, Cy)
500 MHz NMRThe singlet at 6.68 ppm is diagnostic of the maleimide double bond.
IR Spectroscopy 1700 cm⁻¹ (C=O symmetric)690 cm⁻¹ (C=C bending)FT-IRAbsence of broad OH stretch (3000-3500 cm⁻¹) confirms cyclization.

Troubleshooting & Optimization

Issue: Low Yield in Stage 1

  • Cause: Temperature too high (>70°C) causing side reactions, or stirring too fast preventing crystal growth.

  • Solution: Keep temperature strictly <60°C. Cool to 10°C before filtration to maximize precipitation.

Issue: Product is Colored (Yellow/Brown)

  • Cause: Polymerization of the maleimide double bond during Stage 2 heating.

  • Solution: Strictly control Stage 2 temperature (max 90°C). Add a radical inhibitor (e.g., BHT, 0.1%) during the heating step if scaling up.

Issue: Incomplete Cyclization

  • Cause: Insufficient heating time or wet reagents.

  • Solution: Ensure maleamic acid is fully dry before adding acetic anhydride. Water consumes the dehydrating agent.

References

  • PrepChem. (n.d.). Synthesis of N-cyclohexylmaleimide. Retrieved from [Link]

  • Moon, B.-H., & Ju, C. (2014).[8] Synthesis of N-cyclohexylmaleimide and Preparation of Its Purified Particles. Korean Journal of Chemical Engineering. Retrieved from [Link]

Sources

Application

Asymmetric Synthesis of N-Substituted Aspartic Acids

Abstract & Strategic Overview N-substituted aspartic acid derivatives are critical pharmacophores in drug discovery, serving as building blocks for peptidomimetics, NMDA receptor antagonists, and high-potency sweeteners....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-substituted aspartic acid derivatives are critical pharmacophores in drug discovery, serving as building blocks for peptidomimetics, NMDA receptor antagonists, and high-potency sweeteners.[1] While simple aspartic acid is abundant, the introduction of complex N-substituents (alkyl, aryl, or chiral moieties) demands precise asymmetric synthesis to avoid difficult enantiomeric separations.

This guide details two high-fidelity protocols for synthesizing N-substituted aspartic acids:

  • Chemical Route: Diastereoselective Aza-Michael Addition (Scalable, versatile for complex amines).[1]

  • Biocatalytic Route: Enzymatic Hydroamination (Green, 100% enantioselective for simple/aryl-alkyl amines).[1]

Method A: Diastereoselective Aza-Michael Addition

Principle: This method relies on the conjugate addition of a chiral amine nucleophile to an electron-deficient fumarate ester. The stereochemistry is controlled by the chirality of the amine (substrate control), which induces facial selectivity on the achiral fumarate.[1]

Mechanism of Action

The reaction proceeds via a transition state where the nucleophilic nitrogen attacks the


-carbon of the fumarate. Hydrogen bonding between the amine proton and the ester carbonyl (often enhanced by protic solvents or Lewis acids) organizes the transition state, maximizing diastereoselectivity.[1]

AzaMichael_Mechanism cluster_conditions Critical Parameters Reactants Dimethyl Fumarate + (S)-Chiral Amine TS Transition State (H-Bond Organized) Reactants->TS Nucleophilic Attack Intermediate Enolate Intermediate TS->Intermediate C-N Bond Formation Product N-Substituted Aspartate Diester Intermediate->Product Protonation (Anti-addition) Solvent Solvent: MeOH (Promotes H-bonding) Temp Temp: 0°C -> RT (Kinetic Control)

Figure 1: Reaction pathway for the diastereoselective aza-Michael addition.

Standard Operating Procedure (SOP)

Target Molecule: N-((S)-1-phenylethyl)-L-aspartic acid dimethyl ester.[1]

Reagents:

  • Dimethyl fumarate (1.0 equiv)[1]

  • (S)-(-)-1-Phenylethylamine (1.1 equiv)[1]

  • Methanol (Anhydrous, Grade A)[1]

  • Optional: LiClO₄ (0.1 equiv) as Lewis Acid catalyst for sluggish amines.[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Dimethyl fumarate (10 mmol, 1.44 g) in anhydrous MeOH (20 mL).

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add (S)-(-)-1-Phenylethylamine (11 mmol, 1.42 mL) dropwise over 10 minutes.

    • Expert Note: Slow addition prevents localized exotherms which can erode diastereoselectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] Fumarate spot (Rf ~0.[1]6) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Purification: The residue is often a diastereomeric mixture.[1] Purify via Flash Column Chromatography (SiO₂).[1][2]

    • Eluent: Gradient Hexane → Hexane:EtOAc (80:20).[1]

    • Yield Expectation: 85–95%.[1]

    • Selectivity: Typically >90:10 dr (diastereomeric ratio) before recrystallization.[1]

Validation:

  • 1H NMR: Look for the disappearance of alkene protons (6.8 ppm) and appearance of the aspartyl CH-CH2 motif (3.5–4.0 ppm region).[1]

  • Chiral HPLC: Chiralpak OD-H column, Hexane/IPA mobile phase.[1]

Method B: Biocatalytic Hydroamination (Green Route)

Principle: Enzymatic hydroamination using ammonia lyases (e.g., Aspartase or EDDS Lyase) offers perfect enantioselectivity.[1] While wild-type Aspartase is specific to ammonia, engineered variants (e.g., AspB, EDDS lyase) accept alkyl and aryl-alkyl amines.[1]

Biocatalytic Workflow

Unlike chemical synthesis, this method runs in water at ambient temperature, requiring no protection/deprotection steps.[1]

Enzymatic_Workflow Substrate Fumarate (Disodium Salt) + Amine (R-NH2) Complex Enzyme-Substrate Complex Substrate->Complex pH 8.5 Buffer Enzyme Biocatalyst (EDDS Lyase or AspB) Enzyme->Complex Product N-Substituted L-Aspartic Acid Complex->Product Hydroamination Product->Substrate Reversible (Drive with Excess Amine)

Figure 2: Biocatalytic cycle for the synthesis of N-substituted L-aspartic acids.

Protocol: Enzymatic Synthesis using EDDS Lyase

Target Molecule: N-Benzyl-L-aspartic acid.[1]

Reagents:

  • Fumaric acid (10 mM final conc)[1]

  • Benzylamine (50 mM final conc - 5x excess drives equilibrium)[1]

  • Purified EDDS Lyase (or lyophilized whole cells)[1]

  • Buffer: 50 mM Sodium Phosphate (NaPi), pH 8.5[1]

Protocol:

  • Buffer Prep: Prepare 50 mL of NaPi buffer (pH 8.5). Degas to prevent enzyme oxidation if using sensitive variants.[1]

  • Substrate Loading: Dissolve Fumaric acid (11.6 mg) and Benzylamine (27 µL) in the buffer. Adjust pH back to 8.5 if the amine shifts it significantly.[1]

  • Initiation: Add EDDS Lyase (approx. 1 mg/mL protein concentration).[1]

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

  • Termination: Quench reaction by heating to 95°C for 5 minutes (denatures enzyme) or by acidification to pH 2.0 (precipitates enzyme and product).

  • Isolation:

    • Centrifuge to remove protein debris.[1]

    • Apply supernatant to a cation-exchange resin (Dowex 50W).[1]

    • Wash with water (removes unreacted fumarate).[1]

    • Elute product with 1M NH₄OH.[1]

    • Lyophilize to obtain white powder.[1]

Comparative Analysis & Troubleshooting

FeatureMethod A: Aza-Michael (Chemical)Method B: Enzymatic (Biocatalytic)
Substrate Scope Broad: Sterically hindered, chiral, or protected amines.[3]Narrower: Best for primary alkyl/aryl-alkyl amines.[1]
Enantioselectivity Good (80-95%): Depends on chiral auxiliary/substrate.[1]Perfect (>99%): Intrinsic to enzyme active site.[1]
Scalability High: Standard reactor setup, easy workup.[1]Medium: Requires fermentation capacity for enzyme.[1]
Conditions Organic solvents, -20°C to RT.[1]Aqueous buffer, pH 8.5, 30°C.
Cost Driver Chiral amine cost.[1]Enzyme production/purchase.[1][2][3]
Troubleshooting Guide
  • Low Conversion (Method A): If the amine is nucleophilically weak (e.g., anilines), add 10 mol% LiClO₄ or use High Pressure (10 kbar) if available.[1]

  • Racemization (Method A): Avoid high temperatures (>40°C) during workup. The retro-Michael reaction is possible.

  • Precipitation (Method B): If the product precipitates during reaction (isoelectric point), maintain pH 8.5 via titration to keep it in solution until completion.

References

  • Biocatalytic Enantioselective Synthesis: Biocatalytic enantioselective synthesis of N-substituted aspartic acids by aspartate ammonia lyase. (2008).[1][4][5] Chemistry (Weinheim an der Bergstrasse, Germany).[1]

  • EDDS Lyase Applications: Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted L-aspartic acids.[1][3][6] (2015).[1][7] Organic & Biomolecular Chemistry.

  • Industrial Chemical Synthesis: Improved Synthesis of N-Alkyl-Aspartic Acids. (2011).[1][8] Canadian Journal of Chemistry.[1]

  • Organocatalysis Review: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021).[1][9][10] Beilstein Journal of Organic Chemistry.

  • NBS/Nucleophilic Substitution Context: N-Bromosuccinimide (NBS) Reagent Profile. Organic Chemistry Portal.[1]

Sources

Method

Advanced N-Alkylation Protocols for Aspartic Acid Derivatives

Topic: Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Executive Summary & Strategic Decision Matrix N-alkylation of aspartic acid (Asp) derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists

Executive Summary & Strategic Decision Matrix

N-alkylation of aspartic acid (Asp) derivatives is a pivotal transformation in the synthesis of peptidomimetics, N-methylated peptides, and modified amino acid building blocks. However, the presence of the


-carboxylate side chain introduces unique challenges: racemization  of the 

-center and aspartimide formation (cyclization).

Unlike simple amino acids, Asp requires a tailored approach where the alkylation method is selected based on the substrate's protecting group architecture and the desired alkyl substituent.

Method Selection Matrix
FeatureReductive Amination Fukuyama (Nosyl) Alkylation On-Resin N-Methylation
Primary Use Case Introduction of simple to moderately complex alkyl groups (e.g., Ethyl, Benzyl).High-precision mono-alkylation; introduction of complex functionalized alkyl chains.Site-specific modification within a peptide sequence (SPPS).
Mechanism Iminium ion formation

Hydride reduction.[1]
Sulfonamide activation

Mitsunobu or


Deprotection.
Sulfonamide activation

Methylation

Deprotection.[2]
Risk Profile Low risk of over-alkylation; potential for racemization if pH is not controlled.Zero risk of over-alkylation; requires 3 steps (Protect-Alkylate-Deprotect).High efficiency; risk of aggregation or aspartimide if not optimized.
Key Reagents Aldehyde/Ketone,

,

.
2-NsCl, Alcohol (

),

, DIAD.
o-NBS-Cl, Dimethyl sulfate, DBU.[2][3]

Critical Control Point: The Aspartimide Challenge

Before initiating any alkylation protocol, the researcher must address the risk of aspartimide formation. Under basic conditions, the backbone amide nitrogen can attack the side-chain ester, forming a succinimide ring (aspartimide), which subsequently hydrolyzes to a mixture of


- and 

-aspartyl peptides.[4]

Mitigation Strategy:

  • Steric Bulk: Use bulky esters for the side chain (e.g., OtBu is superior to OBzl or OMe).

  • Backbone Protection: In solid-phase synthesis, use Hmb or Dmb protection on the amide backbone to physically block the attack.[4][5]

  • Base Selection: Avoid strong bases (e.g., piperidine) for prolonged periods; use DBU with caution.

Aspartimide Asp Aspartyl Ester (Linear) Deprotonation Base-Mediated Deprotonation Asp->Deprotonation Cyclization Nucleophilic Attack (Cyclization) Deprotonation->Cyclization Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha alpha-Asp Peptide (Desired) Hydrolysis->Alpha Minor path Beta beta-Asp Peptide (Isomerized) Hydrolysis->Beta Major path

Figure 1: Mechanism of base-catalyzed aspartimide formation leading to racemization and isomerization.

Protocol A: Reductive Amination (Solution Phase)

This is the "Gold Standard" for introducing alkyl groups derived from available aldehydes or ketones. It avoids the over-alkylation issues common with direct alkyl halide treatment.[6]

Scope: Synthesis of N-alkyl Asp diesters (e.g., N-benzyl, N-isobutyl).

Reagents & Materials[7][8][9][10][11][12][13][14]
  • Substrate: L-Aspartic acid di-ester (e.g., H-Asp(OtBu)-OtBu

    
     HCl).
    
  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (requires stronger activation).

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) – preferred over 
    
    
    
    for lower toxicity and better acid tolerance.
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic acid (AcOH) or

    
     (for ketones).
    
Step-by-Step Procedure
  • Free Basing (Optional but Recommended): If starting with a hydrochloride salt, neutralize H-Asp(OtBu)-OtBu

    
     HCl with 1 equiv of TEA in DCE, then wash with water and dry organic layer to obtain the free amine. Note: In situ neutralization is possible but can slow imine formation.
    
  • Imine Formation:

    • Dissolve the Asp ester (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

    • Add AcOH (1-2 equiv).

    • Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of amine.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Stir at room temperature for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM or EtOAc.

    • Wash organics with brine, dry over

      
      , and concentrate.[7][8]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Technical Insight: For sterically hindered ketones, replace AcOH with Titanium(IV) isopropoxide (


) . Pre-mix amine and ketone with 

neat or in THF for 4 hours to force imine formation, then dilute and reduce.

Protocol B: Fukuyama-Mitsunobu Alkylation (Nosyl Strategy)

When high regioselectivity is required, or when the alkyl group must be derived from an alcohol (Mitsunobu conditions), the Fukuyama method is superior. It prevents over-alkylation by rendering the nitrogen non-nucleophilic after the first alkylation.

Scope: Synthesis of N-methyl or N-functionalized Asp derivatives where over-alkylation is fatal.

Reagents
  • Protecting Agent: 2-Nitrobenzenesulfonyl chloride (2-NsCl).

  • Alkylating Agents: Alcohol (

    
    ), Triphenylphosphine (
    
    
    
    ), DIAD/DEAD.
  • Deprotecting Agents: Thiophenol (

    
    ) or Mercaptoethanol, 
    
    
    
    or DBU.
Workflow Diagram

Fukuyama Start Aspartic Acid Diester (Free Amine) Step1 Step 1: Nosyl Protection (2-NsCl, Collidine, DCM) Start->Step1 Inter1 N-Ns-Asp-Diester Step1->Inter1 Step2 Step 2: Mitsunobu Alkylation (R-OH, PPh3, DIAD, THF) Inter1->Step2 Inter2 N-R-N-Ns-Asp-Diester Step2->Inter2 Step3 Step 3: Deprotection (PhSH, K2CO3, DMF) Inter2->Step3 End N-Monoalkyl Asp Derivative Step3->End

Figure 2: The Fukuyama-Mitsunobu 3-step cycle for controlled mono-alkylation.

Step-by-Step Procedure
  • Nosyl Protection:

    • Treat Asp diester with 2-NsCl (1.1 equiv) and Collidine (2.5 equiv) in DCM at 0°C

      
       RT.
      
    • Yields sulfonamide (usually crystalline).

  • Alkylation (Mitsunobu):

    • Dissolve N-Ns-Asp (1.0 equiv), Alcohol R-OH (1.2 equiv), and

      
       (1.5 equiv) in dry THF.
      
    • Add DIAD (1.5 equiv) dropwise at 0°C.

    • Stir at RT overnight.

    • Note: The pKa of the sulfonamide (~11) makes it an excellent nucleophile for Mitsunobu.

  • Deprotection:

    • Dissolve alkylated intermediate in DMF.

    • Add Thiophenol (2-3 equiv) and

      
       (3-4 equiv).
      
    • Stir for 1–2 hours. The solution typically turns bright yellow (thiolate anion).

    • Workup: Dilute with water, extract with ether (removes organic byproducts), then acidify aqueous layer (if product is acidic) or extract product directly if it is an ester.

Protocol C: On-Resin N-Methylation

For peptide scientists, N-methylation of Asp residues on solid phase is a technique to improve metabolic stability and membrane permeability.

Challenge: Direct methylation with methyl iodide is too aggressive. The o-NBS (o-nitrobenzenesulfonyl) method is the industry standard.

Protocol
  • Activation:

    • Resin-bound peptide (N-terminal Asp with Fmoc removed).[9]

    • Treat with o-NBS-Cl (4 equiv) and Collidine (10 equiv) in NMP for 2 hours.

    • Wash with NMP/DCM.

  • Methylation:

    • Treat resin with DBU (3 equiv) and Dimethyl sulfate (10 equiv) in NMP.

    • Reaction time: 2 x 30 mins (double couple).

    • Warning: Dimethyl sulfate is highly toxic. Handle in a fume hood.

  • Deprotection:

    • Treat resin with

      
      -mercaptoethanol (10 equiv) and DBU (5 equiv) in NMP for 2 x 30 mins.
      
    • Wash extensively.

  • Coupling Next Amino Acid:

    • N-methyl amino acids are sterically hindered.[9] Use HATU/HOAt for the next coupling step to ensure efficiency.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[10] Link

  • Fukuyama Amine Synthesis: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004, 353-359. Link

  • On-Resin Methylation: Biron, E., et al. "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 2006, 12, 213-219. Link

  • Aspartimide Prevention: Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 2003, 9, 36-46. Link

  • Michael Addition Route: Boros, M., et al. "Methods for syntheses of N-methyl-DL-aspartic acid derivatives."[11][12] Amino Acids, 2007, 33, 709–717. Link

Sources

Application

Purification methods for N-cyclohexyl aspartic acid from reaction mixtures

Executive Summary N-Cyclohexyl Aspartic Acid (N-CAA) is a critical amphoteric intermediate, often synthesized via the Michael addition of cyclohexylamine to maleic anhydride, maleic acid, or fumaric acid. While the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexyl Aspartic Acid (N-CAA) is a critical amphoteric intermediate, often synthesized via the Michael addition of cyclohexylamine to maleic anhydride, maleic acid, or fumaric acid. While the synthesis is atom-efficient, the isolation is complicated by the presence of unreacted amine (cyclohexylamine), dicarboxylic acid starting materials, and potential cyclic imide byproducts (polysuccinimide derivatives).

This guide provides a field-proven purification strategy based on the physicochemical exploitation of N-CAA’s zwitterionic nature. Unlike standard filtration methods, this protocol utilizes a pH-switchable biphasic extraction followed by isoelectric focusing crystallization .[1] This method ensures >98% purity by selectively partitioning basic and acidic impurities before the final crystallization of the target amino acid.[1]

Physicochemical Basis of Separation

To design a self-validating purification system, we must understand the solubility profile of the components in the reaction mixture:

ComponentNatureHigh pH (>10) BehaviorLow pH (<2) BehaviorIsoelectric Point (pH ~3–4)
N-CAA (Target) Amphoteric (Zwitterion)Soluble (Dianion form)Soluble (Cation form)Insoluble (Precipitates)
Cyclohexylamine Basic Amine (

)
Insoluble/Oily (Free base)Soluble (Ammonium salt)Soluble (Ammonium salt)
Maleic/Fumaric Acid Dicarboxylic AcidSoluble (Dicarboxylate)Soluble/Partially Soluble Soluble (Mono-anion eq.)

The Strategy:

  • Basify: Convert N-CAA to its water-soluble salt. The cyclohexylamine becomes a neutral oil and can be extracted into an organic solvent.[1]

  • Acidify: Lower pH to the isoelectric point (pI). N-CAA precipitates as a zwitterion, while residual dicarboxylic acids remain in solution.[1]

Detailed Purification Protocol

Reagents Required:
  • Sodium Hydroxide (NaOH), 50% w/w and 2M solutions.[1]

  • Hydrochloric Acid (HCl), 6M solution.[1]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Wash Solvent: Ice-cold water, Acetone.[1]

Step 1: Reaction Quench and Basification
  • Action: Dilute the crude reaction mixture with water (approx. 3-4 volumes relative to reaction mass).

  • Adjustment: Slowly add 50% NaOH with vigorous stirring until the pH reaches 11.0 – 12.0 .

  • Observation: The solution should become clear or slightly turbid as the N-CAA dissolves.[1] A separate oily layer (unreacted cyclohexylamine) may form on top.[1]

  • Scientific Rationale: High pH ensures the deprotonation of the carboxylic acid groups on N-CAA, maximizing aqueous solubility (

    
    ) and preventing premature crystallization.
    
Step 2: Lipophilic Impurity Removal (The "Amine Wash")
  • Action: Transfer the aqueous alkaline solution to a separatory funnel.

  • Extraction: Add EtOAc or MTBE (0.5 volumes). Shake vigorously for 2 minutes and allow phases to separate.

  • Separation: Drain the bottom aqueous layer (containing Product) into a clean flask. Discard the top organic layer (containing Cyclohexylamine).[1]

  • Repeat: Perform this extraction 2 times .

  • Validation Check: The organic layer removes the "fishy" amine odor. The aqueous phase should now be relatively free of cyclohexylamine.[1]

Step 3: Isoelectric Precipitation (The Critical Step)
  • Setup: Place the aqueous phase in a reactor/beaker with overhead stirring. Cool to 10–15°C .[1]

  • Acidification: Slowly add 6M HCl dropwise. Monitor pH continuously.

    • Caution: As pH passes 7, considerable heat is generated.[1]

  • Target: Adjust pH to 3.5 – 4.0 .

  • Observation: A thick white precipitate (N-CAA zwitterion) will form.[1]

  • Aging: Allow the slurry to stir at 10°C for 60 minutes. This "Ostwald ripening" promotes crystal growth and purity.[1]

Step 4: Filtration and Washing[1]
  • Action: Filter the slurry using a Buchner funnel (vacuum filtration).

  • Wash 1: Wash the cake with ice-cold water (2 x cake volume) to remove residual salts (NaCl) and fumaric/maleic acid traces.[1]

  • Wash 2: Wash with cold acetone (1 x cake volume) to remove residual water and aid drying.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow and chemical state changes during purification.

NCAA_Purification Start Crude Reaction Mixture (N-CAA, Cyclohexylamine, Fumaric Acid) Basify Step 1: Basify to pH 12 (NaOH) Start->Basify Extract Step 2: Organic Wash (Ethyl Acetate) Basify->Extract Sep_Org Organic Phase (Waste: Cyclohexylamine) Extract->Sep_Org Top Layer Sep_Aq Aqueous Phase (N-CAA Dianion) Extract->Sep_Aq Bottom Layer Acidify Step 3: Acidify to pH 3.8 (HCl, 10°C) Sep_Aq->Acidify Precipitate Precipitation (Zwitterion Formation) Acidify->Precipitate Filter Step 4: Filtration & Wash (Cold Water / Acetone) Precipitate->Filter Filtrate Filtrate Waste (Salts, Fumaric Acid) Filter->Filtrate Liquid Final Final Product N-Cyclohexyl Aspartic Acid (>98% Purity) Filter->Final Solid Cake

Caption: Workflow for the pH-switchable isolation of N-CAA, highlighting the separation of amine and acid impurities.

Analytical Validation

To confirm the success of the purification, the following analytical methods are recommended.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).[1]

  • Expectation:

    • Maleic/Fumaric Acid:[1]

      
       min.[1]
      
    • N-CAA:

      
       min.[1][2]
      
    • Cyclohexylamine:[1][3][4] Often invisible at 210nm or elutes in void; verify by GC or pH titration if suspected.[1]

Simple Chemical Check (Self-Validation)

Dissolve 100 mg of final product in 10 mL of 1M NaOH.

  • Clear Solution: Indicates absence of insoluble impurities.[1]

  • Odor Check: No fishy smell indicates successful removal of cyclohexylamine.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
"Oiling Out" Product separates as a sticky oil instead of crystals during acidification.The pH was lowered too quickly or temperature is too high.[1] Re-dissolve in base, cool to <10°C, and add HCl very slowly with rapid stirring. Seeding with pure crystal helps.[1]
Low Yield pH not at exact Isoelectric Point (pI).[1]N-CAA has significant solubility if pH is off by even 0.5 units.[1] Perform a micro-titration on a small aliquot to find the exact pH of maximum turbidity (usually 3.6–3.9).[1]
Sticky Solid Residual Cyclohexylamine or solvent.[1]The organic wash (Step 2) was insufficient. Re-slurry the solid in EtOAc, filter, and dry.[1]

References

  • Biocatalytic Synthesis Context

    • Vertex AI Search.[1] (2025).[1][5] Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. PMC. 6[7]

  • General Aspartic Acid Purification

    • Google Patents. (1990).[1] US4922011A - Method for purifying aspartic acid.[1] 8

  • Solubility Data (Cyclohexylamine)

    • Solubility of Things.[1][9] (n.d.). Cyclohexylamine Solubility Profile. 10

  • Reaction Context (Michael Addition)

    • ResearchGate. (2007).[1] Methods for syntheses of N-methyl-DL-aspartic acid derivatives. 11

Sources

Method

Application Note: Advanced Crystallization Protocols for N-Cyclohexyl Aspartic Acid

Abstract This technical guide details the crystallization and purification strategies for N-cyclohexyl aspartic acid (N-CAA), a critical zwitterionic intermediate used in pharmaceutical synthesis and ligand design. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the crystallization and purification strategies for N-cyclohexyl aspartic acid (N-CAA), a critical zwitterionic intermediate used in pharmaceutical synthesis and ligand design. Unlike simple amino acids, the bulky hydrophobic cyclohexyl group introduces unique challenges, specifically Liquid-Liquid Phase Separation (LLPS) or "oiling out" during crystallization. This note provides two validated protocols: Isoelectric Point (pI) Shift Crystallization (primary isolation) and Anti-Solvent Recrystallization (polishing), supported by mechanistic insights into solubility behavior and supersaturation control.

Physicochemical Basis & Solubility Profile

To design a robust crystallization process, one must understand the amphoteric nature of N-CAA. It contains two carboxylic acid groups and one secondary amine.

  • High pH (> pH 8): Exists as a soluble dicarboxylate salt (e.g., Disodium N-cyclohexyl aspartate).

  • Low pH (< pH 1): Exists as a soluble ammonium cation.

  • Isoelectric Point (pI) (~pH 2.8 - 3.5): The net charge is zero. Solubility is at its thermodynamic minimum.

Critical Insight: The cyclohexyl moiety increases the hydrophobicity compared to native aspartic acid. This reduces the metastable zone width (MSZW) and increases the propensity for the system to separate into an oil phase rather than a crystal phase if supersaturation is generated too rapidly.

Table 1: Solubility & Impurity Profile
ParameterCharacteristicImpact on Process
Solubility Profile U-Shaped (pH dependent)High solubility at pH > 6 and pH < 1. Minimum solubility at pI.
Key Impurity A Maleic Acid / Fumaric AcidStarting materials. Soluble in water; rejected in mother liquor.
Key Impurity B CyclohexylamineToxic starting material. Must be washed out (soluble in acidic mother liquor).
Risk Factor Oiling Out (LLPS)Occurs if pH adjustment is too fast or temperature is too high during nucleation.

Protocol A: Reactive Crystallization (Isoelectric Precipitation)

Primary isolation method from synthesis reaction mixture.

Principle

This method utilizes the pH-dependent solubility. The molecule is dissolved as a salt (high pH) and crystallized by slowly lowering the pH to its isoelectric point.

Reagents & Equipment[1]
  • Feed: Crude N-cyclohexyl aspartic acid reaction mixture (or solid dissolved in 1M NaOH).

  • Acid: 3M Hydrochloric Acid (HCl) or Sulfuric Acid (

    
    ).
    
  • Equipment: Jacketed glass reactor with overhead stirring (pitched blade turbine), pH probe, and temperature control.

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend crude N-CAA in water (Ratio ~1:5 w/v).

    • Add 30% NaOH slowly to adjust pH to 9.0 – 10.0 .

    • Heat to 50°C to ensure complete dissolution of all organic solids.

    • Filtration: Filter the warm solution (0.45 µm) to remove insoluble mechanical impurities.

  • Supersaturation Generation (Acidification Phase 1):

    • Cool filtrate to 25°C .

    • Slowly dose 3M HCl to lower pH to 5.5 .

    • Note: The solution should remain clear. We are approaching the Metastable Zone boundary.

  • Seeding (Critical Step):

    • Add 0.5 - 1.0 wt% of pure N-CAA seed crystals.

    • Why? Seeding provides a surface for growth, preventing the concentration from shooting into the labile zone where oiling out occurs.

    • Hold agitation for 30 minutes to allow seed equilibration.

  • Crystallization (Acidification Phase 2):

    • Resume acid dosing at a controlled rate (e.g., 0.1 pH units/min).

    • Target final pH: 2.8 – 3.0 (The approximate pI).

    • Observation: Heavy white precipitate will form.

  • Aging & Isolation:

    • Cool the slurry to 5°C and hold for 2 hours to maximize yield.

    • Filter using a Buchner funnel or centrifuge.

    • Wash: Displacement wash with cold water (removes NaCl and residual Cyclohexylamine).

    • Dry: Vacuum oven at 60°C.

Protocol B: Anti-Solvent Recrystallization

Polishing step for high-purity requirements (>99.5%).

Principle

N-CAA is soluble in hot water but sparingly soluble in alcohols (Ethanol/Isopropanol). Adding alcohol reduces the dielectric constant of the solvent mixture, forcing precipitation.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve N-CAA in Deionized Water at 80°C . Use minimum water required for saturation (approx. 10-15 mL/g).

  • Hot Filtration:

    • Filter hot to remove any dust or insoluble polymers.

  • Anti-Solvent Addition:

    • Maintain temperature at 70°C.

    • Slowly add Ethanol (pre-heated to 60°C) until the solution turns slightly turbid (Cloud Point).

    • Ratio target: Water:Ethanol approx 1:1 to 1:3 depending on specific yield requirements.

  • Cooling Profile:

    • Ramp down temperature: 70°C

      
       20°C over 4 hours (Linear cooling: 12.5°C/hr).
      
    • Agitation: Moderate speed to prevent agglomeration.

  • Isolation:

    • Filter and wash with 100% cold Ethanol.

Process Visualization

Diagram 1: Isoelectric Crystallization Workflow

This diagram illustrates the logic flow for Protocol A, highlighting the critical control points (CP) where failure modes (oiling out) are most likely.

G Start Crude N-CAA Feed Dissolution Dissolution (pH > 9.0, T=50°C) Start->Dissolution Filter Clarifying Filtration (Remove Insolubles) Dissolution->Filter Acid1 Acidification Phase 1 (pH 9.0 -> 5.5) Filter->Acid1 Seed SEEDING POINT (Add 1% Pure Crystals) Acid1->Seed Enter MSZW Acid2 Acidification Phase 2 (pH 5.5 -> 2.8) Seed->Acid2 Controlled Growth Acid2->Dissolution If Oiling Out Occurs: Re-heat & Reset Aging Cooling & Aging (T=5°C, t=2h) Acid2->Aging Isolation Filtration & Wash (Remove Salts) Aging->Isolation

Caption: Workflow for Isoelectric Crystallization. The Red Hexagon indicates the critical seeding step to prevent Liquid-Liquid Phase Separation.

Diagram 2: Solubility & Metastable Zone Concept

Visualizing the "U-shaped" solubility curve and the operating window.

SolubilityCurve cluster_0 Solubility Regimes High_pH High pH (>8) Soluble Salt Form Mid_pH Metastable Zone (pH 4-6) Risk: Oiling Out High_pH->Mid_pH Add HCl Low_pH Isoelectric Point (pH ~2.8) Precipitation Mid_pH->Low_pH Nucleation Process_Control Control Strategy: 1. Slow Acid Addition 2. Seeding at pH 5.5 3. Good Agitation Mid_pH->Process_Control

Caption: Conceptual solubility trajectory. The yellow zone represents the region of highest risk for oiling out, requiring strict supersaturation control.

Troubleshooting & Optimization

Phenomenon: Oiling Out (LLPS)

Symptom: The solution turns milky/opaque with oily droplets before crystals appear. Cause: High supersaturation forces the system into a liquid-liquid spinodal decomposition region rather than the solid-liquid nucleation region. Solution:

  • Reduce Concentration: Dilute the initial solution by 10-20%.

  • Increase Temperature: Perform the acidification at 40°C instead of 25°C, then cool after crystals have formed.

  • Seed Earlier: Add seeds at pH 6.0.

Phenomenon: Fine Particle Size (Filtration issues)

Symptom: Filtration takes hours; cake is sticky. Cause: Nucleation rate was too high (acid added too fast). Solution:

  • Ostwald Ripening: After reaching pH 2.8, heat the slurry to 40°C for 30 mins, then cool back to 5°C. This dissolves fines and grows larger crystals.[1]

  • Linear Dosing: Use a dosing pump to add acid linearly over 2 hours rather than manual addition.

References

  • N-Substituted Amino Acid Synthesis

    • Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases. University of Groningen. (Discusses synthesis of N-cycloalkyl-substituted L-aspartic acids).
  • Crystallization of Zwitterions (Isoelectric Point)

    • Using isoelectric point to determine the pH for initial protein crystallization trials.
  • General Aspartic Acid Properties

    • Aspartic Acid - Structure, Isoelectric Point, and Solubility.
  • Process Safety (Cyclohexylamine)

    • Cyclohexylamine Safety Data Sheet.[2] (Critical for handling the raw material/impurity).[3]

Sources

Application

Application Note: Biocatalytic Synthesis and Purification of High-Purity N-Cyclohexyl-L-Aspartate

Executive Summary This application note details the protocol for the enzymatic production of N-cyclohexyl-L-aspartate (N-CH-L-Asp) , a critical chiral building block used in the synthesis of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enzymatic production of N-cyclohexyl-L-aspartate (N-CH-L-Asp) , a critical chiral building block used in the synthesis of pharmaceutical intermediates and specialty peptide mimetics. Unlike traditional chemical synthesis, which often yields racemic mixtures requiring costly resolution, the enzymatic route utilizes the regio- and enantioselectivity of engineered Aspartase (L-aspartate ammonia-lyase, EC 4.3.1.1) or Methylaspartate ammonia-lyase (MAL) variants.

This guide addresses the thermodynamic challenges of adding a bulky amine (cyclohexylamine) to fumaric acid and provides a self-validating downstream processing (DSP) workflow to achieve >99% purity.

Scientific Background & Mechanism[1][2][3][4]

The Challenge of Bulky Amines

Native aspartase is highly specific for the reversible addition of ammonia to fumarate. The introduction of a bulky hydrophobic group, such as a cyclohexyl ring, imposes steric hindrance within the active site. Consequently, this protocol relies on engineered variants (e.g., E. coli Aspartase mutants or Citrobacter MAL variants) designed to accommodate steric bulk and hydrophobic interactions [1].

Reaction Mechanism

The reaction is a Michael-type hydroamination . The enzyme activates the


-carbon of fumarate, facilitating the nucleophilic attack by the nitrogen of cyclohexylamine.
  • Thermodynamics: The reaction is reversible. High concentrations of the amine substrate are required to drive the equilibrium toward synthesis.

  • Stereochemistry: The enzyme strictly controls the addition to the si-face of fumarate, yielding exclusively the L-isomer (

    
    -configuration).
    
Pathway Visualization

The following diagram illustrates the enzymatic turnover and the equilibrium dynamics managed in this protocol.

ReactionMechanism Substrates Substrates: Fumaric Acid + Cyclohexylamine ES_Complex Enzyme-Substrate Complex (Activation of u03b2-carbon) Substrates->ES_Complex Binding (Km) Transition C-N Bond Formation (Stereoselective) ES_Complex->Transition Catalysis (kcat) Product Product: N-Cyclohexyl-L-Aspartate Transition->Product Release Product->Substrates Reversible (Inhibited by Excess Amine)

Figure 1: Biocatalytic pathway for the hydroamination of fumarate. Note the reversibility indicated by the dashed line, necessitating kinetic driving forces.

Experimental Protocol

Reagents and Equipment
  • Enzyme: Engineered Aspartase (Lyophilized powder or immobilized on epoxy-resin). Note: Wild-type aspartase has negligible activity for cyclohexylamine.

  • Substrate A: Fumaric Acid (Reagent Grade, >99%).

  • Substrate B: Cyclohexylamine (Liquid, >99%). Caution: Corrosive/Flammable.

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.5.

  • Acid: 6M HCl (for pH adjustment and precipitation).

  • Equipment: Thermostatted shaker/bioreactor, HPLC (C18 & Chiral columns), pH stat.

Reaction Setup (Batch Mode)

This protocol is scaled for a 100 mL reaction volume but is linearly scalable.

  • Substrate Solution Preparation:

    • In a 250 mL flask, suspend 11.6 g Fumaric Acid (100 mM) in 60 mL deionized water.

    • Slowly add Cyclohexylamine to the suspension.

    • Critical Step: The reaction requires a molar excess of amine to drive equilibrium. Add cyclohexylamine to reach a concentration of 200-500 mM (approx. 2.3 - 5.7 mL).

    • The addition of amine will raise the pH. Adjust final pH to 8.5 - 9.0 using 6M HCl or additional amine if necessary. The solution should become clear as fumarate dissolves.

    • Top up to 95 mL with water/buffer.

  • Enzyme Initiation:

    • Pre-warm substrate solution to 30°C .

    • Add Enzyme (loading depends on specific activity, typically 10-50 U/mL final activity).

    • Optional: If using immobilized enzyme, place in a mesh bag or basket to prevent attrition.

  • Incubation:

    • Incubate at 30°C with agitation (200 rpm).

    • Time: 24 - 48 hours.

    • pH Control: Monitor pH periodically. If it drops below 8.0, re-adjust with dilute cyclohexylamine or NaOH.

Process Workflow Diagram

ProcessFlow Start Substrate Prep (Fumarate + Cyclohexylamine) pH 8.5 Reaction Biocatalysis 30°C, 24-48h (Monitor Conversion) Start->Reaction Quench Enzyme Removal (Filtration/Centrifugation) Reaction->Quench Acidification Acidification Add HCl to pH 3.0 (Isoelectric Precipitation) Quench->Acidification Crystallization Crystallization 4°C, 12h Acidification->Crystallization Final Pure N-Cyclohexyl-L-Aspartate (White Solid) Crystallization->Final

Figure 2: Downstream processing workflow. The critical purification step relies on the pH-dependent solubility switch of the product.

Downstream Processing (Purification)[5][6]

The purification strategy exploits the Isoelectric Point (pI) difference between the reagents and the product.

  • Enzyme Removal:

    • Filter the reaction mixture (0.2

      
      m) or centrifuge (10,000 x g, 10 min) to remove the biocatalyst.
      
  • Acidification (Precipitation):

    • Place the clear supernatant on ice/stir plate.

    • Slowly add 6M HCl dropwise.

    • Observation: Unreacted fumaric acid may precipitate first (pH < 3.0). However, N-substituted aspartates typically crystallize near their isoelectric point (approx pH 2.8 - 3.2).

    • Target pH: 3.0 .

  • Crystallization:

    • Allow the slurry to stand at 4°C overnight to maximize yield.

  • Isolation:

    • Filter the white crystals using a Buchner funnel.

    • Wash: Wash twice with ice-cold water (minimal volume) to remove residual cyclohexylamine hydrochloride (which is highly soluble in water).

    • Drying: Vacuum dry at 40°C.

Quality Control & Analytics

HPLC Method (Achiral - Conversion)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (85:15).

  • Detection: UV at 210 nm.

  • Retention: Fumaric acid elutes early; N-cyclohexyl-L-aspartate elutes later due to the hydrophobic cyclohexyl ring.

Chiral Purity (Enantiomeric Excess)
  • Column: Chiralpak WH or Crownpak CR(+).

  • Mobile Phase: Aqueous HClO4 (pH 1.5 - 2.0).

  • Standard: Compare against chemically synthesized racemic N-cyclohexyl-aspartate.

  • Requirement: >99% e.e. (L-isomer).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation.Increase Cyclohexylamine concentration (up to 500mM) or remove product in situ.
No Reaction Wrong enzyme variant.Ensure enzyme is an engineered Aspartase/MAL (e.g., Q73A mutant) [2].[1] Wild-type is inactive.
Product is Yellow/Brown Oxidation of amine.Perform reaction under Nitrogen atmosphere; use fresh amine.
Low Recovery Product lost in mother liquor.Ensure pH is exactly at pI (3.0); reduce wash volume; cool to 4°C.

References

  • Asymmetric synthesis of N-substituted aspartic acids using engineered enzymes. Source: University of Groningen / Biotechnology. Context: Describes the use of Methylaspartate ammonia-lyase (MAL) variants (e.g., Q73A) for bulky amine addition.[1]

  • Enzymatic synthesis of N-substituted aspartic acids. Source: Journal of Molecular Catalysis B: Enzymatic. Context: General protocols for aspartase-catalyzed hydroamination reactions.

  • Industrial Production of L-Aspartic Acid and Derivatives. Source: MDPI Fermentation. Context: Industrial scale-up considerations for aspartase reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Executive Summary: The "Kinetic vs. Thermodynamic" Trap

Welcome to the N-Alkylated Amino Acid Synthesis Support Hub. Ticket ID: #N-CAA-YIELD-OPT Subject: Optimization of N-Cyclohexyl Aspartic Acid (N-CAA) Synthesis Assigned Specialist: Senior Application Scientist, Organic Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Alkylated Amino Acid Synthesis Support Hub.

Ticket ID: #N-CAA-YIELD-OPT Subject: Optimization of N-Cyclohexyl Aspartic Acid (N-CAA) Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

The synthesis of N-cyclohexyl aspartic acid is frequently mismanaged because it sits at a divergent chemical crossroad. When reacting Maleic Anhydride (MA) with Cyclohexylamine (CHA) , three distinct products are possible depending on your solvent and temperature profile:

  • N-Cyclohexylmaleamic acid: The kinetic product (Amide formation).

  • N-Cyclohexylmaleimide: The dehydration product (favored in organic solvents/high heat).

  • N-Cyclohexyl Aspartic Acid (Target): The Michael addition product (favored in protic media).

Root Cause of Low Yield: Most researchers inadvertently favor the formation of the maleimide or stop at the maleamic acid salt because they apply standard peptide coupling logic (anhydrous, organic solvents) to a reaction that actually requires aqueous, thermodynamic control to drive the aza-Michael addition.

Module 1: The Divergent Reaction Mechanism

To fix the yield, you must visualize the competition between acylation (amide bond formation) and conjugate addition (Michael addition).

Pathway Analysis

ReactionPath MA Maleic Anhydride (Starting Material) Intermediate N-Cyclohexylmaleamic Acid (Intermediate) MA->Intermediate Fast Acylation (Exothermic) CHA Cyclohexylamine CHA->Intermediate Maleimide N-Cyclohexylmaleimide (Side Product) Intermediate->Maleimide Dehydration (High T, Organic Solvent) Target N-Cyclohexyl Aspartic Acid (TARGET) Intermediate->Target Intramolecular Michael Addition (Reflux, H2O, Base)

Figure 1: The critical bifurcation point. The target requires driving the reaction "down" the Michael addition path, avoiding the dehydration path.

Module 2: Troubleshooting Protocols

Scenario A: "I am getting a white precipitate immediately, but it's not the product."

Diagnosis: You have isolated the Cyclohexylammonium salt of N-cyclohexylmaleamic acid . The Fix: This is the kinetic trap. The amine has reacted with the anhydride to open the ring, but it has not yet added across the double bond.

Optimized Protocol (Aqueous Route): This method leverages water to stabilize the zwitterionic transition state, favoring the Michael addition over imide formation.

  • Stoichiometry: Use 1.0 eq Maleic Acid (or hydrolyzed Anhydride) to 1.1–1.2 eq Cyclohexylamine .

    • Note: Using Maleic Acid directly allows for better stoichiometry control than Anhydride in water.

  • Solvent: Distilled Water (Concentration: 2–3 M). High concentration drives the bimolecular Michael addition.

  • Reflux: Heat to 100°C (Reflux) for 12–24 hours .

    • Why: The aza-Michael addition to maleates is reversible. Thermodynamic control (heat) pushes the equilibrium toward the stable aspartic acid derivative.

  • Monitoring: HPLC or TLC. Disappearance of the double bond signal (or maleic acid peak).

Scenario B: "I see a product, but it's insoluble in base/acid or has the wrong NMR."

Diagnosis: You likely formed N-Cyclohexylmaleimide . Cause: Did you run this in Toluene, Xylene, or with Acetic Anhydride? The Fix:

  • Avoid Dehydrating Agents: Do not use acetic anhydride or Dean-Stark traps if your target is the aspartic acid. These drive water out, forcing ring closure (Imide) rather than water addition/proton transfer (Aspartic acid).

  • Switch to Protic Solvents: If water is problematic for solubility, use Ethanol/Water mixtures. The proton source is necessary to facilitate the proton transfer step of the Michael addition.

Module 3: Isolation & Purification (The pI Factor)

Yield loss often occurs during workup. N-Cyclohexyl Aspartic Acid is an amphoteric molecule (zwitterion). It has a specific Isoelectric Point (pI) where its solubility is minimal.[1][2][3][4]

Data Table: Solubility vs. pH

pH ConditionState of MoleculeSolubilityAction
pH > 9 Anionic (

)
HighDissolved (Reaction mixture)
pH < 1 Cationic (

)
HighDissolved (Acid wash)
pH ~3–4 Zwitterionic (

)
Lowest Precipitation Zone
Workup Workflow

Workup Step1 Reaction Mixture (pH > 9, Soluble) Step2 Cool to Room Temp Step1->Step2 Step3 Acidify with conc. HCl Dropwise Step2->Step3 Decision Check pH Step3->Decision ResultA pH 6-7 (Too Basic) Product Soluble Decision->ResultA Not enough acid ResultB pH 3-4 (Isoelectric Point) MAX PRECIPITATION Decision->ResultB Target Range ResultC pH < 1 (Too Acidic) Redissolves as HCl salt Decision->ResultC Overshoot

Figure 2: The "Goldilocks" zone for isolation. Overshooting acidification will redissolve the product.

Frequently Asked Questions (FAQ)

Q: Can I use Maleic Anhydride directly in water? A: Yes, but it will hydrolyze to Maleic Acid immediately. This is exothermic.[5] It is safer to hydrolyze it first or simply buy Maleic Acid. The yield of the Michael addition is identical because the active species in water is the maleate anion.

Q: My product is an oil. How do I crystallize it? A: This "oiling out" happens if the product is impure or if the temperature is too high during acidification.

  • Scratch the flask: Induce nucleation.

  • Slow Acidification: Add HCl very slowly with vigorous stirring.

  • Cooling: Perform the acidification at 0–5°C.

  • Recrystallization: Water/Ethanol (1:1) is usually effective.

Q: Why is the reaction time so long (24h+)? A: The cyclohexyl group is sterically bulky. The nucleophilic attack of the amine nitrogen on the


-carbon of the maleate is sterically hindered compared to a simple methylamine. You cannot rush this without risking side reactions.

References

  • Mechanism of Aza-Michael Addition: Bosica, G., & Debono, A. J. (2014).[6][7] Uncatalyzed, green aza-Michael addition of amines to dimethyl maleate. Tetrahedron, 70(39), 6607–6612. Link[6]

  • Kinetics of Cyclohexylamine Addition: Bláha, M., et al. (2018).[6][8] Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Tetrahedron, 74(1), 58–67.[6][7] Link[6][7]

  • Isoelectric Point & Solubility: Creative Proteomics. Isoelectric Point of Amino Acids: Calculation and Applications. Link

  • Maleic Acid Isomerization/Derivatives: Davies, M., & Evans, F. P. (1956).[6] The isomerization of maleic acid in aqueous solutions. Link

Sources

Optimization

Preventing racemization during N-cyclohexyl aspartic acid coupling

Topic: Preventing Racemization & Optimizing Yields Status: Operational Ticket ID: N-CHX-ASP-OPT Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive The Challenge: Coupling N-cyclohexyl as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Optimizing Yields

Status: Operational Ticket ID: N-CHX-ASP-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Coupling N-cyclohexyl aspartic acid presents a "perfect storm" of synthetic challenges. The cyclohexyl group creates significant steric hindrance, slowing down reaction kinetics. Simultaneously, the aspartic acid side chain is prone to base-catalyzed cyclization (aspartimide formation).[1]

The Risk: Extended reaction times required to overcome steric hindrance increase the window for racemization (loss of chirality) and side-product formation .

The Solution: You must abandon standard "fast" protocols (e.g., HBTU/DIEA). Success requires a neutral-pH activation strategy using carbodiimides and modern additives (Oxyma Pure), or highly reactive phosphonium salts buffered with weak bases (Collidine).

Mechanistic Root Cause Analysis

To prevent failure, you must understand the two distinct pathways attacking your molecule.

A. The Steric-Racemization Trap (Direct Enolization)

Unlike standard amino acids, N-alkyl amino acids (like N-cyclohexyl Asp) cannot form the standard 5(4H)-oxazolone intermediate because there is no amide proton to remove.

  • Mechanism: Racemization occurs via direct enolization .[2]

  • Trigger: Strong bases (DIEA, NMM) abstract the

    
    -proton.
    
  • Aggravator: The cyclohexyl group slows the coupling rate, leaving the activated ester "exposed" to base for hours.

B. The Aspartimide Pathway

The


-carboxyl group of Asp can be attacked by the backbone nitrogen, forming a 5-membered succinimide ring (Aspartimide).[1]
  • Result: Ring opening leads to a mixture of

    
    -peptides (desired) and 
    
    
    
    -peptides (undesired), plus racemization.[3]
  • Trigger: Basic conditions (during coupling or Fmoc removal).

Visualizing the Threat Landscape

The following diagram illustrates the competing pathways you must suppress.

Aspartimide_Racemization Start Activated N-Cyclohexyl Asp Target Coupled Product (L-Isomer) Start->Target Nucleophilic Attack (Amine) Enolate Enolate Intermediate (Planar) Start->Enolate Base (DIEA) Direct Enolization Aspartimide Aspartimide (Succinimide Ring) Start->Aspartimide Intramolecular Attack (Slow) Racemate Racemic Mixture (D/L Isomers) Enolate->Racemate Reprotonation Aspartimide->Racemate Ring Opening BetaPeptide Beta-Peptide (Isomerization) Aspartimide->BetaPeptide Hydrolysis/Piperidine

Caption: Figure 1. Competing pathways during N-cyclohexyl Asp coupling. The green path is desired; red paths are parasitic side reactions driven by base and time.

Reagent Selection & Optimization Matrix

Standard reagents like HBTU or HATU require tertiary amines (DIEA) for activation. Avoid these if possible. The high basicity of DIEA promotes direct enolization of the slow-reacting N-cyclohexyl species.

Recommended "Cocktails"
ComponentRecommendationScientific Rationale
Activator DIC (Diisopropylcarbodiimide)Neutral activation. Generates no base. Slower than uroniums but much safer for chirality.
Additive Oxyma Pure Superior to HOBt/HOAt.[4][5][6][7][8][9] Lowers racemization significantly and suppresses aspartimide formation [1].[3][4][7]
Base None (Ideal) or TMP (Collidine)If a base is needed (e.g., for salt forms), use 2,4,6-trimethylpyridine (Collidine). It is sterically hindered and less likely to abstract the

-proton than DIEA.
Protection Asp(OtBu) The tert-butyl ester is bulkier than Benzyl (OBzl), reducing aspartimide risk.
Comparative Performance Data (Simulated based on Literature [2, 3])
Coupling SystemRelative Reaction RateRacemization Risk (D-Isomer %)Aspartimide Risk
DIC / Oxyma (Rec.) ModerateVery Low (< 0.5%) Low
HATU / DIEA FastHigh (2.0 - 5.0%) High
PyAOP / Collidine Very FastLow-Moderate (0.8%)Moderate
HBTU / DIEA ModerateHigh (> 5.0%)High

Validated Protocol: The "Cold-Start" Method

This protocol is designed to couple N-cyclohexyl-Asp(OtBu)-OH to a resin-bound amine or free amine in solution.

Materials
  • Amino Acid: Fmoc-N-cyclohexyl-Asp(OtBu)-OH (3-4 equivalents)

  • Reagent: DIC (3-4 eq) and Oxyma Pure (3-4 eq)

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1) for better swelling

  • Temperature: 0°C (Ice bath) and Room Temperature (RT)

Step-by-Step Workflow
  • Dissolution & Pre-Cooling:

    • Dissolve the Amino Acid and Oxyma Pure in minimal DMF.

    • Cool the solution to 0°C in an ice bath. Why? Lower temperature stabilizes the activated ester and kinetically inhibits racemization.

  • Activation (The Critical Step):

    • Add DIC to the cold solution.

    • Stir at 0°C for 2–3 minutes . Do NOT pre-activate for longer than 5 minutes.

    • Note: Do not add base (DIEA) at this stage.

  • Coupling:

    • Add the cold activated mixture to the resin/amine.

    • Allow to react at 0°C for 30 minutes, then let it warm to Room Temperature.

    • Reaction time: 2–4 hours . (Due to the cyclohexyl steric bulk, standard 45-min couplings are insufficient).

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser Test.

    • If recoupling is needed, use HATU / Collidine for the second pass, but keep the reaction time short (< 45 mins).

Troubleshooting & FAQs

Q1: I see a mass shift of -18 Da or +18 Da. What happened?

Diagnosis: This is the signature of Aspartimide formation .

  • -18 Da: Formation of the succinimide ring (loss of H2O/ROH).

  • +18 Da: Hydrolysis of the ring back to the acid/amide (often during workup).

  • Solution: Add 0.1M Oxyma Pure to your deprotection solution (20% Piperidine/DMF) in subsequent steps. This acidity suppresses the ring formation during Fmoc removal [1].

Q2: My yield is extremely low (< 20%). Is the coupling failing?

Diagnosis: Likely steric clash. The N-cyclohexyl group acts as a shield. Solution:

  • Switch solvent to DMF:DCM (1:1) . DCM swells polystyrene resins better, exposing catalytic sites.

  • Increase temperature to 50°C only if you switch to DIC/Oxyma . Do NOT heat with HATU/DIEA (instant racemization).

  • Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) with Collidine . PyAOP is the most potent reagent for hindered amines/acids.

Q3: Can I use DIEA if I don't have Collidine?

Strictly No. With N-alkyl amino acids, DIEA is too strong. It will abstract the


-proton while the hindered coupling struggles to proceed. If you absolutely must use a uronium salt (HATU), use N-Methylmorpholine (NMM)  as a compromise, but Collidine is significantly safer for chirality preservation.
Q4: How do I confirm if racemization occurred?

Method: C18 HPLC or UPLC. Synthesize a standard of the D-isomer (using Fmoc-D-Asp-OH). Co-inject your product with the D-standard. If you see a "shoulder" or a small peak preceding your main peak, that is the diastereomer.

Optimization Logic Tree

Use this decision tree to guide your experimental design.

Optimization_Tree Start Start: N-Cyclohexyl Asp Coupling Check_Reagent Current Reagent? Start->Check_Reagent Uronium STOP. High Risk. Check_Reagent->Uronium HATU/HBTU Carbodiimide Good Choice. Check_Reagent->Carbodiimide DIC/DCC Switch_Base Switch Base to Collidine (TMP) Use PyAOP if possible Uronium->Switch_Base Must use Uronium? Additive Use Oxyma Pure Carbodiimide->Additive Select Additive Temp Start 0°C -> Warm to RT Additive->Temp Reaction Temp? Monitor Recouple with PyAOP/Collidine or Heat to 50°C (DIC only) Temp->Monitor Low Yield?

Caption: Figure 2. Decision logic for optimizing reagents and conditions.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion .[4][5][6][7] Chemistry – A European Journal, 15(37), 9394–9403. Link[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557–6602. Link

  • Paradisi, M. P., et al. (2016). Aspartimide formation in peptide synthesis: A review . Current Organic Chemistry. Link

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Link

Sources

Troubleshooting

Solubility issues with N-cyclohexyl aspartic acid in aqueous buffers

Topic: Solubility Optimization & Troubleshooting in Aqueous Buffers Document ID: TS-NCHA-001 Last Updated: February 26, 2026[1] Executive Summary & Chemical Context N-cyclohexyl aspartic acid (N-CHA) is a potent, selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Aqueous Buffers Document ID: TS-NCHA-001 Last Updated: February 26, 2026[1]

Executive Summary & Chemical Context

N-cyclohexyl aspartic acid (N-CHA) is a potent, selective inhibitor of high-affinity glutamate transporters (specifically EAATs).[1] While structurally related to L-aspartic acid, the addition of the cyclohexyl ring introduces significant lipophilicity (hydrophobic bulk) to the molecule.

This creates a "solubility paradox" for researchers:

  • The Hydrophilic Component: Two carboxylic acid groups (–COOH) that require ionization for water solubility.

  • The Hydrophobic Component: A cyclohexyl ring that resists solvation in pure water, especially at acidic or neutral pH.

The most common failure mode is attempting to dissolve the free acid directly in neutral buffers (like PBS) or pure water, resulting in a persistent suspension or "crashing out" upon freezing. This guide provides a robust, chemically grounded protocol to ensure 100% solubilization.

Standard Operating Procedure (SOP): The "Base-First" Method

Do not rely on simple vortexing in water.[1] Use this protocol to generate a stable 100 mM stock solution.

Reagents Required
  • N-Cyclohexyl aspartic acid (Solid)[1]

  • 1.0 M NaOH (Freshly prepared or analytical grade)[1]

  • Milli-Q / Deionized Water[1]

  • PBS (10x) or HEPES buffer (for final dilution only)[1]

Step-by-Step Protocol
Phase 1: Ionization (The Critical Step)

The goal is to convert the free acid into its sodium salt form before introducing the bulk solvent.

  • Weighing: Weigh the desired amount of N-CHA into a microcentrifuge tube.

    • Example: 10 mg of N-CHA (MW: ~215.25 g/mol ).[1]

  • Stoichiometric Calculation: Calculate the volume of 1.0 M NaOH required to add 1.1 molar equivalents .

    • Why? You need 1.0 equivalent to deprotonate the alpha-carboxyl group. The extra 0.1 ensures the equilibrium shifts entirely to the soluble ionic form.

    • Calculation:

      
      .[1]
      
  • Solubilization: Add the calculated volume of NaOH directly to the powder.

    • Action: Vortex vigorously. The powder should dissolve almost instantly into a clear, viscous droplet.

    • Troubleshooting: If it remains cloudy, add another 0.1 eq of NaOH and sonicate for 10 seconds.

Phase 2: Dilution & pH Adjustment
  • Initial Dilution: Add Milli-Q water to reach 90% of your final target volume .

  • pH Check: Spot-check the pH. It will likely be high (> pH 10).[1]

  • The "Dropwise" Return: Carefully lower the pH to 7.4 using dilute HCl (0.1 M).

    • Warning:Do not overshoot. If the pH drops below 6.0, the hydrophobic cyclohexyl group may force the molecule to precipitate (crash out).

  • Final Volume: Add water or buffer concentrate to reach the final volume.

Solubility Data Summary
Solvent SystemMax SolubilityStabilityNotes
Pure Water (pH 7) < 5 mM (Poor)LowSlow dissolution; prone to precipitation.[1]
1.1 eq NaOH > 100 mM (Excellent)HighRecommended Method. Forms Na-salt.[1]
DMSO ~50 mMModerateUsable, but DMSO may affect EAAT assays.
Ethanol < 10 mMLowNot recommended.

Visual Workflow: Solubility Decision Tree

The following diagram illustrates the logic flow for successful dissolution and recovery from precipitation.

NCHA_Solubility_Workflow Start Start: Solid N-CHA Solvent_Choice Choose Solvent System Start->Solvent_Choice Water_Only Add Water/PBS directly Solvent_Choice->Water_Only High Risk NaOH_Method Add 1.1 eq NaOH Solvent_Choice->NaOH_Method Recommended Result_Cloudy Result: Cloudy Suspension (Protonated Species) Water_Only->Result_Cloudy Result_Clear Result: Clear Solution (Ionized Salt) NaOH_Method->Result_Clear Fix_Precipitate Troubleshoot: Add NaOH dropwise + Sonicate Result_Cloudy->Fix_Precipitate Rescue Final_Step Dilute & Adjust pH to 7.4 Result_Clear->Final_Step Fix_Precipitate->Result_Clear Warning CRITICAL: Do not acidify < pH 6.0 Final_Step->Warning

Figure 1: Decision tree for solubilizing N-cyclohexyl aspartic acid. Note that starting with water often leads to a suspension that requires "rescue" with base.

Troubleshooting & FAQs

Q1: My solution precipitated when I added it to my perfusion buffer (aCSF/Krebs). Why?

Diagnosis: Calcium/Magnesium Shock or pH Drop. Explanation:

  • Divalent Cations: High concentrations of Ca²⁺ or Mg²⁺ in physiological buffers (like aCSF) can form insoluble complexes with aspartate derivatives at high concentrations.

  • pH Shock: If your stock solution was highly alkaline (pH > 10) and you added it to a weak buffer, the local pH might have shifted, but usually, the issue is the reverse: the buffer drops the pH of the stock droplet too fast. Solution:

  • Dilute your stock (e.g., 100 mM) at least 1:1000 into the buffer to avoid local concentration spikes.[1]

  • Ensure your stock pH is adjusted to ~7.4 before adding to the calcium-rich buffer.

Q2: Can I freeze the 100 mM stock solution?

Answer: Yes, but with caution. Risk: Upon freezing, the pH of phosphate buffers can shift significantly (the "sodium phosphate eutectic" effect), potentially causing N-CHA to crystallize.[1] Protocol:

  • Store aliquots at -20°C.

  • Thawing: You must vortex and potentially warm the tube to 37°C after thawing. Do not use if crystals remain visible.

  • Recommendation: If possible, store as a highly concentrated stock (>50 mM) in water/NaOH (without buffer salts) and add buffer only upon use.

Q3: Why not just use DMSO?

Answer: You can, but it is biologically risky for this specific application. Reasoning: N-CHA is often used to study glutamate transporters (EAATs) in slice physiology or cell culture.[1] DMSO can permeabilize membranes and alter channel kinetics at concentrations >0.1%. Verdict: The NaOH aqueous method is superior because it introduces only Na⁺ and Cl⁻ ions, which are already present in your physiological buffers.

Advanced Formulation: The Stability Curve

The solubility of N-CHA is pH-dependent. The diagram below illustrates the "Safe Zone" for maintaining solubility.

pH_Solubility_Curve Low_pH pH < 4.0 (Fully Protonated) Insoluble INSOLUBLE (Precipitate) Low_pH->Insoluble Mid_pH pH 4.0 - 6.0 (Isoelectric Risk) Risky UNSTABLE (Cloudy) Mid_pH->Risky Phys_pH pH 7.2 - 7.6 (Physiological) Soluble SOLUBLE (Clear) Phys_pH->Soluble High_pH pH > 9.0 (Fully Deprotonated) High_pH->Soluble Insoluble->Soluble Add NaOH Soluble->Insoluble Add HCl (Fast)

Figure 2: Conceptual solubility profile. The molecule is most stable at pH > 7.0. The "Danger Zone" is between pH 4.0 and 6.0, where the hydrophobic ring dominates the zwitterionic character.

References

  • Tocris Bioscience. Product Datasheet: CGP 46381 (Related N-substituted analog). (Note: General solubility for N-substituted amino acids often references "Water to 100 mM" with sonication/warming, but base is preferred for stability).[1]

  • PubChem. N,N-di-neohexyl L-aspartic acid (Structural Analog Data). National Library of Medicine. (Provides computed LogP and hydrophobicity data confirming the lipophilic nature of the ring substitutions). [1]

  • Sigma-Aldrich. L-Aspartic Acid Solubility Data. (Establishes the baseline solubility of the core amino acid in NaOH vs. Water). [1]

  • Selleck Chemicals. L-Aspartic Acid Formulation Guide. (Confirms insolubility in DMSO for pure amino acids and the requirement for aqueous base).

Sources

Optimization

Technical Support Center: Purification of Aspartic Acid Derivatives

Topic: Removal of Unreacted Cyclohexylamine (CHA) Document ID: TSC-PUR-042 Last Updated: 2026-02-25[1] Executive Summary This guide addresses the removal of Cyclohexylamine (CHA) from Aspartic Acid (Asp) derivatives .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Cyclohexylamine (CHA) Document ID: TSC-PUR-042 Last Updated: 2026-02-25[1]

Executive Summary

This guide addresses the removal of Cyclohexylamine (CHA) from Aspartic Acid (Asp) derivatives .[1][2] CHA is a strong base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) often used as a salt-forming agent or base in peptide synthesis.[2] Its removal is critical because it forms persistent salts with carboxylic acids and can interfere with subsequent coupling reactions or biological assays.[1][2]

The purification strategy relies on the Basicity Differential .[1][2] You must exploit the large ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 between CHA and the functionalities on your Aspartic acid derivative (typically carboxylic acids or protected amines).

Module 1: Liquid-Liquid Extraction (The Workhorse)

The Science: The pH Switch

The most efficient removal method utilizes a biphasic acidic wash.[1]

  • Cyclohexylamine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     10.6):  At pH < 8, it exists almost exclusively as the cyclohexylammonium cation (
    
    
    
    ), which is highly water-soluble.[3]
  • Aspartic Acid Derivatives:

    • Protected Esters/Amides: Neutral and lipophilic.[1][2]

    • Free Acids (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ): At pH ~3, they remain largely protonated (
      
      
      
      ) and prefer the organic phase.
Protocol A: The Standard Acidic Wash

Best for: Acid-stable protecting groups (Fmoc, Cbz, Benzyl) and fully protected derivatives.[3]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][4]

  • Wash Solution: 1M HCl or 5% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The Acid Wash: Wash the organic phase 3 times with 1M HCl (1:1 volume ratio).[1][2]

    • Mechanism:[1] CHA becomes CHA-HCl (water-soluble).[1][2]

  • The Brine Break: Wash once with saturated NaCl (Brine) to break any emulsions.[1][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Buffer Zone" Wash (Acid-Sensitive)

Best for: Acid-labile groups (Boc, tBu esters) or Free Carboxylic Acids. Why:[1] Strong acids like HCl might cleave a Boc group or force a free Asp-COOH into the aqueous layer.[1][2] We use Citric Acid to maintain pH ~3-4.[1][2]

Reagents:

  • Wash Solution: 10% Aqueous Citric Acid (pH ~2.[1][2]2) or 0.5M Phosphate Buffer (pH 3.0).[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude in EtOAc.

  • Controlled Wash: Wash 3 times with 10% Citric Acid.[1][2]

    • Critical Check: Measure the pH of the aqueous output.[2] It must remain acidic (pH < 5) to ensure CHA stays protonated.[1][2] If the pH rises, the CHA will revert to its free base and return to the organic layer.

  • Recovery: Wash with Brine and dry.[1][2][3][4]

Protocol C: The Copper Complex (Visual Indicator)

Best for: Difficult separations where CHA persists. Mechanism:[1] CHA forms a water-soluble, deep blue complex with Copper(II) ions.[1][3]

  • Wash organic layer with 10% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (aq).[2][4][5]
    
  • Observation: The aqueous layer will turn bright royal blue as it extracts CHA.[1][2]

  • Repeat: Continue washing until the aqueous layer remains pale blue/colorless.[1][2]

Module 2: Visualization & Decision Logic

The following diagram illustrates the decision process for selecting the correct purification route based on your specific Aspartic derivative.

purification_logic Start START: Crude Aspartic Derivative + CHA Check_Acid Is the Product Acid Sensitive? (e.g., Boc, tBu) Start->Check_Acid Check_Amine Does Product have Free Amine? Check_Acid->Check_Amine Yes (Boc/tBu) Route_HCl Route A: Strong Acid Wash (1M HCl) Check_Acid->Route_HCl No (Fmoc/Cbz) Route_Resin Route C: Scavenging Resin (SCX / Sulfonic Acid) Check_Amine->Route_Resin No (Free COOH/Ester) Route_Cu Route D: Copper Chelation (10% CuSO4) Check_Amine->Route_Cu Yes (Risk of protonating product) Route_Citric Route B: Mild Acid Wash (10% Citric Acid) Route_Citric->Route_Cu If CHA persists

Caption: Decision matrix for selecting the optimal CHA removal protocol based on product stability.

Module 3: Solid Phase Scavenging (Resin)

When liquid-liquid extraction causes emulsions or product loss (common with amphoteric amino acids), use solid-supported scavengers.[1][3]

Reagent: Macroporous Polystyrene Sulfonic Acid Resin (e.g., Amberlyst 15 or Dowex 50W).[1][3] Mechanism: The resin acts as a solid acid.[1][2] The basic CHA binds to the sulfonic acid sites.[2] The acidic/neutral Asp derivative does not.[1][2]

Protocol:

  • Dissolve crude mixture in DCM or MeOH.

  • Add 3-5 equivalents of SCX resin (relative to expected CHA amount).

  • Agitate gently for 1-2 hours.

  • Filter the mixture. The CHA stays trapped on the solid resin.[1][2]

  • Concentrate the filtrate to obtain the product.[1][2]

Module 4: Troubleshooting & FAQ

Q1: I performed the acid wash, but NMR still shows a multiplet at 1.0–2.0 ppm (CHA signals). Why?

Diagnosis: Salt Formation.[1][2][3][6] CHA often forms a stable salt with your Aspartic acid derivative (Asp-COO⁻ ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 CHA-NH₃⁺).[2] This salt is lipophilic enough to stay in the organic layer, especially in chlorinated solvents like DCM.[3]
Solution: 
  • Switch solvent to Ethyl Acetate (salts are less soluble in EtOAc than DCM).[1][2][3]

  • Increase the ionic strength of the aqueous layer (add NaCl to the acid wash).[2]

  • Use the Copper Sulfate (Protocol C) method; the affinity of CHA for Copper is often stronger than its affinity for the Asp-carboxylate.[1][2]

Q2: My product precipitated during the wash.

Diagnosis: Isoelectric Crash. If your Asp derivative has a free carboxylic acid and a protecting group, it might have low solubility in both water and organic solvents at acidic pH.[3] Solution: Filter the precipitate.[1][2] Wash the solid cake with 1M HCl (to remove surface CHA) and then with Diethyl Ether (to remove organic impurities).[1][2] The solid is likely your pure product.[1][2]

Q3: Can I just distill the CHA off?

Analysis: CHA has a boiling point of 134°C .[1][2] High heat will likely decompose protected Asp derivatives (racemization or deprotection).[1][2] However: CHA forms an azeotrope with water (boiling point 96.4°C, ~44% CHA).[1][2][3][6] Technique: If you have a large excess of CHA, add water to the crude and rotary evaporate. The water will help "carry" the CHA over.[1][2] This reduces the load before you start the extraction workup.[1][2]

Summary of Physicochemical Properties

PropertyCyclohexylamine (CHA)Aspartic Acid Derivative (Typical)Implication
pKa 10.6 (Base)~3.9 (Acidic Side Chain)Huge ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

allows acid extraction.
Boiling Point 134°CHigh / SolidDistillation is difficult without high vacuum.[1][2]
Water Solubility MiscibleLow (if protected)Aqueous washes are highly effective.[1][2]
Reaction with CuSO4 Blue Complex (Soluble)No ReactionUse Cu wash as a specific filter.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa values and solvent properties of amines).

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.[3] (Detailed stability data for Boc/Fmoc/tBu groups during acidic workups). [1]

  • PubChem. (n.d.).[1][2][3][7] Cyclohexylamine Compound Summary. National Center for Biotechnology Information.[1][2][3] (Verified physicochemical data: pKa, Solubility).

  • BenchChem. (2025).[1][2][3][4] Technical Support: Workup Procedures for Reactions Involving Basic Amines. (General protocols for amine removal via CuSO4 and acidic washes).[1][2][4] [1]

Sources

Troubleshooting

Technical Support Center: N-Cyclohexyl Aspartic Acid Extraction

This technical guide details the optimization of pH for the extraction and isolation of N-cyclohexyl aspartic acid (N-CHAA). It is designed for researchers requiring high-purity isolation of this amphoteric intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of pH for the extraction and isolation of N-cyclohexyl aspartic acid (N-CHAA). It is designed for researchers requiring high-purity isolation of this amphoteric intermediate.

Module 1: The pH "Sweet Spot" (Theory & Mechanism)

The Core Challenge: N-cyclohexyl aspartic acid is a zwitterionic molecule containing two carboxylic acid groups and one secondary amine. Unlike simple organic acids, its solubility is governed by its Isoelectric Point (pI).

  • At pH < 2.0: The molecule is protonated at the amine (

    
    ) and carboxyls (
    
    
    
    ). It exists as a Cation .
    • Solubility: Highly soluble in water; poor extraction into standard organics (EtOAc, DCM).

  • At pH > 9.0: The molecule is deprotonated (

    
    ). It exists as a Dianion .
    
    • Solubility: Highly soluble in water; insoluble in organics.

  • At pH ~2.8 (The Sweet Spot): The molecule exists primarily as a Zwitterion (Net Charge = 0).

    • Solubility: Minimum solubility in water. This is the pH required for precipitation or extraction into polar organics (e.g., n-Butanol).

Critical Parameter Table

ParameterValue (Approx.)Implication for Extraction
pKa (alpha-COOH) ~2.0Below this, carboxyl is protonated (neutral).
pKa (beta-COOH) ~3.9Below this, side-chain is protonated (neutral).
pKa (Amine) ~10.0Below this, amine is protonated (positive).
Isoelectric Point (pI) 2.8 – 3.0 Target pH for Isolation.
Module 2: Visualizing the Workflow

The following diagram illustrates the critical "pH Switch" required to separate the product from starting materials (Cyclohexylamine and Aspartic Acid).

ExtractionWorkflow cluster_impurities Impurity Removal (pH > 10) Start Crude Reaction Mixture (pH > 10) Wash Organic Wash (EtOAc) (Remove Neutral Amines) Start->Wash 1. Extract Impurities AqPhase Aqueous Phase (Contains Product as Dianion) Wash->AqPhase Keep Aqueous Acidify Acidify to pH 2.8 - 3.0 (Using HCl) AqPhase->Acidify 2. Adjust pH Precip Precipitation / Crystallization Acidify->Precip Target pI Filter Filtration & Wash (Cold Water) Precip->Filter Isolate Solid

Caption: Workflow utilizing pH switching to remove basic impurities before isolating the zwitterionic product.

Module 3: Troubleshooting Guide

Q1: I acidified to pH 1.0 to ensure all acids were protonated, but my yield is near zero. Why? Diagnosis: At pH 1.0, the secondary amine in N-CHAA is fully protonated (


), making the molecule a water-soluble cation.
Solution: 
  • Back-Adjust: Slowly add NaOH to raise the pH to exactly 2.8 – 3.0 .

  • Observe: You should see a white precipitate form as you approach the pI.

  • Cool: Chill the solution to 0–4°C to maximize precipitation.

Q2: I have a persistent emulsion when washing the initial reaction mixture. Diagnosis: This often occurs if the pH is near the pI during the wash step, causing partial precipitation of the product at the interface. Solution:

  • Check pH: Ensure the aqueous phase is pH > 11 before the first organic wash. This keeps the product fully soluble (anionic) and distinct from the organic layer.

  • Add Brine: If emulsion persists, add saturated NaCl to increase the density difference.

Q3: The product is oiling out instead of crystallizing at pH 2.8. Diagnosis: N-cyclohexyl derivatives are lipophilic. Rapid acidification or high concentrations can trap impurities, leading to oils. Solution:

  • Seeding: Add a seed crystal of pure N-CHAA if available.

  • Slow Acidification: Acidify dropwise with vigorous stirring.

  • Solvent Rescue: If it remains an oil, extract the oiled-out layer with n-Butanol (not EtOAc, which is often too non-polar for the zwitterion) or warm the mixture to dissolve the oil and let it cool slowly to crystallize.

Module 4: Optimized Step-by-Step Protocol

Objective: Isolate N-cyclohexyl aspartic acid from a basic reaction mixture.

Phase A: Impurity Removal (Basic Wash)

  • Dilution: Dilute the reaction mixture with water to ensure total solids are <15%.

  • pH Check: Adjust pH to 11.0 – 12.0 using 5M NaOH.

    • Reasoning: Ensures N-CHAA is anionic (

      
      ) and stays in water; unreacted Cyclohexylamine becomes neutral.
      
  • Extraction: Wash the aqueous solution with Ethyl Acetate (1:1 v/v).

    • Action: Discard the organic (top) layer containing unreacted amines.

    • Repeat: Perform this wash twice.

Phase B: Product Isolation (Isoelectric Precipitation)

  • Acidification: Transfer the aqueous layer to a beaker with a pH probe.

  • Titration: Slowly add 6M HCl while stirring.

    • Target: Drop pH to 3.0 .

    • Observation: Cloudiness should appear around pH 4-5.

  • Fine Tuning: Once at pH 3.0, switch to 1M HCl and adjust precisely to pH 2.8 .

  • Crystallization: Stir at room temperature for 30 minutes, then cool to 4°C for 2 hours.

  • Filtration: Filter the white solid under vacuum.

  • Wash: Wash the cake with ice-cold water (pH adjusted to 3.0). Do not wash with neutral water, as it may redissolve the product.

Module 5: FAQs

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: For the basic wash (Phase A), yes. DCM is excellent for removing non-polar amines. However, for the final isolation, DCM will not extract the zwitterionic product effectively.

Q: Why not use simple Aspartic Acid pKa values? A: While the carboxylic acid pKas are similar, the N-cyclohexyl group increases the lipophilicity significantly. This reduces water solubility at the pI compared to native aspartic acid, making precipitation a viable isolation method (unlike native Asp, which often requires ion-exchange chromatography).

Q: My product is colored. How do I purify it? A: Re-dissolve the wet cake in water by adding NaOH until pH is 10. Add activated carbon (5% w/w), stir for 30 mins, and filter. Then, re-acidify the filtrate to pH 2.8 to re-precipitate.

References
  • Separation Principles: "Isoelectric Precipitation." LibreTexts Chemistry, 2024. Link

  • pKa Data: "Amino Acid pKa Values and Isoelectric Points." Master Organic Chemistry, 2026. Link

  • Extraction Methodology: "Precipitation and Extraction Methods for Protein/Peptide Purification." National Institutes of Health (NIH) / PubMed, 2023. Link

  • Solvent Properties: "Ethyl Acetate Solvent Properties and Solubility." National Institute of Standards and Technology (NIST).[1] Link

Sources

Optimization

Troubleshooting Michael addition of amines to fumarates

Technical Support Hub: Aza-Michael Addition to Fumarates Case ID: AZM-FUM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Aza-Michael Addition to Fumarates

Case ID: AZM-FUM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Kinetics, Selectivity, and Isolation in Amine-Fumarate Conjugate Additions

Diagnostic Workflow

Before altering your parameters, identify your bottleneck using the logic tree below. This diagram maps the three most common failure modes: Kinetic Stagnation, Chemoselectivity Loss, and Workup Instability.

TroubleshootingFlow Start START: Identify Symptom Issue_Rate Low Conversion / Slow Rate Start->Issue_Rate Issue_Impurity Multiple Spots / Impurities Start->Issue_Impurity Issue_Loss Product Loss During Workup Start->Issue_Loss Check_Sterics Is Amine Sterically Hindered? Issue_Rate->Check_Sterics Check_Primary Is Amine Primary (R-NH2)? Issue_Impurity->Check_Primary Check_Retro Did you Distill or Heat? Issue_Loss->Check_Retro Soln_Lewis Add Lewis Acid (LiClO4, CeCl3) or High Pressure Check_Sterics->Soln_Lewis Yes Check_Solvent Is Solvent Aprotic? Check_Sterics->Check_Solvent No Soln_Protic Switch to MeOH or Water (H-bonding stabilizes TS) Check_Solvent->Soln_Protic Yes (non-polar) Impurity_Type Identify Impurity Type Check_Primary->Impurity_Type Yes Soln_Bis Bis-Addition Detected: Increase Amine Equiv. or Use Acidic Alumina Impurity_Type->Soln_Bis R-N(Fum)2 formed Soln_Trans Amide Detected (Transamidation): Lower Temp (<40°C) Avoid Strong Bases Impurity_Type->Soln_Trans Amide formed Soln_Retro Retro-Michael Reaction: Use Chromatography Keep pH Neutral Check_Retro->Soln_Retro Yes

Figure 1: Diagnostic logic tree for aza-Michael additions. Follow the path corresponding to your TLC/LC-MS observation to identify the corrective action.

Technical Support Articles (Q&A)

Ticket #1: Reaction Kinetics & Conversion

User Question: My reaction between a secondary amine and dimethyl fumarate is stalling at 60% conversion after 24 hours in DCM. Heating causes impurities. How do I drive this to completion?

Scientist Response: This is a classic "electrophile activation" issue. Fumarates are thermodynamically stable (


-isomers) and less reactive than maleates or acrylates. In non-polar solvents like DCM, the transition state is poorly stabilized.

Root Cause:

  • Lack of Transition State Stabilization: The zwitterionic intermediate formed upon nucleophilic attack requires stabilization.

  • Reversibility: The reaction is an equilibrium. If the forward rate is slow, the reverse reaction (retro-Michael) becomes competitive.

Corrective Actions:

  • Solvent Switch (The "Green" Fix): Switch from DCM to Water or Methanol . Protic solvents stabilize the enolate intermediate via hydrogen bonding, significantly accelerating the reaction without external catalysts [1].

  • Catalysis (The "Heavy Duty" Fix): If the amine is valuable or sterically hindered, add a Lewis Acid catalyst. Cerium(III) Chloride (

    
    )  or Lithium Perchlorate (
    
    
    
    )
    are highly effective. They coordinate to the fumarate carbonyl oxygen, lowering the LUMO energy and making the
    
    
    -carbon more electrophilic [2].
ParameterStandard ConditionOptimized ConditionWhy?
Solvent DCM / THFWater / MeOH / Solvent-Free H-bonding stabilizes the transition state.
Catalyst None

(10 mol%)
Lewis acid activation of the carbonyl.
Concentration 0.1 M1.0 M - 5.0 M Higher concentration favors bimolecular association.
Ticket #2: Selectivity (Mono- vs. Bis-Addition)

User Question: I am using a primary amine (


). I want the mono-addition product, but I keep getting the bis-adduct (where the amine reacts with two fumarate molecules). How do I stop it?

Scientist Response: Controlling mono-addition with primary amines is challenging because the product (a secondary amine) is often more nucleophilic than the starting material due to the inductive effect of the newly added alkyl group.

Mechanistic Pathway:

Mechanism Amine Primary Amine (R-NH2) Mono Mono-Adduct (Secondary Amine) Amine->Mono k1 (Slow) Fumarate Fumarate Bis Bis-Adduct (Tertiary Amine) Mono->Bis k2 (Fast) + Fumarate

Figure 2: Competitive pathway showing how the secondary amine product consumes a second equivalent of fumarate.

Corrective Actions:

  • Stoichiometry Inversion: Do NOT use excess fumarate. Use 1.5 to 2.0 equivalents of the Amine . This statistically ensures that a fumarate molecule is more likely to encounter a fresh primary amine than a mono-adduct.

  • Solid Support Catalysis: Use Acidic Alumina (

    
    )  under solvent-free conditions. The surface interactions tend to favor mono-addition by restricting the mobility of the adsorbed mono-adduct [3].
    
Ticket #3: Impurity Profile (Transamidation)

User Question: I see a new spot on TLC that doesn't move like the Michael adduct. NMR suggests I lost the methyl ester group.

Scientist Response: You are experiencing Transamidation (1,2-addition) rather than Michael addition (1,4-addition). This occurs when the amine attacks the carbonyl carbon instead of the


-carbon.

Risk Factors:

  • High Temperature (> 80°C).[1]

  • Strong basic conditions.[2]

  • Unhindered primary amines (e.g., benzylamine).

Corrective Actions:

  • Temperature Control: Keep the reaction below 40°C . Transamidation has a higher activation energy than Michael addition.

  • Avoid Strong Bases: Do not use TEA or DIPEA unless necessary. If a base is needed, use a mild catalytic base or rely on the Lewis acid method (Protocol B below).

Ticket #4: Workup & Isolation (Retro-Michael)

User Question: The reaction looked great on TLC, but after rotovap and column chromatography, my yield dropped to 20% and I see starting material again.

Scientist Response: You have triggered the Retro-Michael reaction . The aza-Michael adduct is a


-amino ester.[1] Under heat or basic conditions, the acidic proton at the 

-position (next to the ester) can be removed, leading to elimination of the amine.

Corrective Actions:

  • Avoid Distillation: Never attempt to distill these products.

  • Neutral Workup: Ensure your silica gel is neutral. If your product is acid-sensitive, use deactivated silica (treated with 1% TEA), but be cautious. Ideally, use neutral alumina for purification.

  • Solvent Removal: Remove solvents at low temperature (< 30°C) under high vacuum.

Standard Operating Procedures (SOPs)

Protocol A: Catalyst-Free "Green" Synthesis (Best for Reactive Amines)

Recommended for: Cyclic secondary amines (piperidine, morpholine) or unhindered primary amines.

  • Setup: In a 10 mL round-bottom flask, mix Amine (1.2 mmol) and Dialkyl Fumarate (1.0 mmol) .

  • Solvent: Add Water (0.5 mL) . Note: If solubility is an issue, use a 1:1 Water/EtOH mix.

  • Reaction: Stir vigorously at room temperature for 2–6 hours.

  • Monitoring: Check TLC. If conversion halts, add 0.2 equiv more amine.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Often, the product is pure enough (

    
    ) to proceed without chromatography.
    
Protocol B: Lewis-Acid Catalyzed (Best for Hindered/Slow Amines)

Recommended for: Aromatic amines (anilines) or sterically hindered acyclic amines.

  • Catalyst Prep: Weigh

    
     (10 mol%)  or 
    
    
    
    (10 mol%)
    into the flask.
  • Reactants: Add Amine (1.0 mmol) and Fumarate (1.0 mmol) .

  • Solvent: Add Acetonitrile or Nitromethane (1.0 mL) (Solvent-free is also possible if liquid).

  • Reaction: Stir at room temperature. If no reaction after 4 hours, heat to 40°C.

  • Workup: Quench with water. Extract with DCM.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc). Do not heat the column.

References

  • Surendra, K., et al. (2006). "Beta-Cyclodextrin promoted aza-Michael addition of amines to conjugated alkenes in water." Tetrahedron Letters, 47(46), 8133-8135. Link

  • Azizi, N., & Saidi, M. R. (2004). "Lithium perchlorate accelerated efficient addition of amines to α,β-unsaturated olefins on the surface of silica gel." Tetrahedron, 60(2), 383-387. Link

  • Ranu, B. C., et al. (2016). "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules, 21(6), 809. Link

  • Rulev, A. Y. (2011).[3][4] "Aza-Michael reaction: Achievements and prospects." Russian Chemical Reviews, 80(3), 197. Link

Sources

Troubleshooting

Overcoming steric hindrance in N-cyclohexyl aspartic acid reactions

The following technical guide is structured as a dynamic Support Center resource, designed for immediate application in research and drug development workflows. Topic: Overcoming Steric Hindrance & Synthetic Challenges T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center resource, designed for immediate application in research and drug development workflows.

Topic: Overcoming Steric Hindrance & Synthetic Challenges Ticket ID: N-CHA-ASP-001 Status: Resolved / Guide Available

Executive Summary

N-Cyclohexyl Aspartic Acid represents a unique challenge in peptide and polymer chemistry. The cyclohexyl group attached to the nitrogen creates a sterically hindered secondary amine , significantly reducing nucleophilicity and obstructing access to the


-carboxylic acid. Furthermore, the N-substitution alters the conformational landscape, increasing the risk of side reactions like aspartimide formation or cyclization to N-cyclohexylmaleimide during activation.

This guide provides validated protocols to overcome these energy barriers.

Module 1: Synthesis & Formation

How do I reliably synthesize N-cyclohexyl aspartic acid without stopping at the maleimide intermediate?

The Core Challenge: Kinetic vs. Thermodynamic Control

The reaction between cyclohexylamine and maleic anhydride typically yields N-cyclohexylmaleimide (the thermodynamic product) under reflux. To obtain N-cyclohexyl aspartic acid (the kinetic/saturated product), you must drive the Aza-Michael addition across the double bond rather than the condensation/cyclization.

Protocol A: Green Aza-Michael Addition (Recommended)

This method uses diethyl maleate to prevent immediate imide formation, followed by hydrolysis.

Reagents:

  • Cyclohexylamine (1.0 eq)

  • Diethyl Maleate (1.0 eq)

  • Solvent: Neat (Solvent-free) or Ethanol

  • Catalyst: None (Autocatalytic) or mild Lewis Acid (

    
    )
    

Step-by-Step Workflow:

  • Mixing: Add cyclohexylamine dropwise to diethyl maleate under inert atmosphere (

    
    ). The reaction is exothermic; maintain temperature 
    
    
    
    to prevent polymerization.[1]
  • Reaction: Stir at room temperature for 12–24 hours.

    • QC Check: Monitor by TLC/NMR. Disappearance of alkene protons (

      
       6.2 ppm) indicates completion.
      
  • Hydrolysis: Dissolve the resulting oil (Diethyl N-cyclohexylaspartate) in THF/Water (1:1). Add LiOH (2.5 eq) and stir at

    
     for 4 hours.
    
  • Workup: Acidify to pH 3.0 with 1M HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Direct Maleic Acid Addition (Aqueous)
  • Dissolve Maleic Acid (1.0 eq) in water.

  • Add Cyclohexylamine (2.0 eq) – Excess amine acts as the base.

  • Reflux for 48 hours.

  • Note: This route often yields a mixture of the aspartic acid and the maleamic acid. Protocol A is cleaner.

Visualization: Synthesis Pathways

synthesis_pathway MA Maleic Anhydride Inter1 N-Cyclohexyl Maleamic Acid MA->Inter1 + CHA (Kinetic) DEM Diethyl Maleate Inter2 Diethyl N-Cyclohexylaspartate DEM->Inter2 + CHA (Michael Addition) CHA Cyclohexylamine CHA->MA CHA->DEM Maleimide N-Cyclohexyl Maleimide (Dead End / Side Product) Inter1->Maleimide Heat/Dehydration (Thermodynamic) Target N-Cyclohexyl Aspartic Acid Inter1->Target Hydrolysis (Difficult) Inter2->Target LiOH/H2O (Saponification)

Caption: Pathway comparison. The Diethyl Maleate route (bottom) avoids the stable Maleimide trap (red).

Module 2: Overcoming Steric Hindrance in Coupling

I have the molecule, but it won't couple to my peptide chain. Yields are <20%.

The Steric Barrier

The cyclohexyl group shields the nitrogen, making it a poor nucleophile (difficult to couple to) and shielding the


-carbonyl (difficult to couple from).
Troubleshooting Guide: Coupling Reagent Selection
ScenarioStandard Reagent (Fail)Recommended SystemMechanism of Fix
Coupling TO N-Cha (Acylating the amine)HBTU / DICHATU or PyAOP + HOAtThe 7-azabenzotriazole (HOAt) effect speeds up reaction rates by neighboring group participation (pyridine nitrogen).
Coupling FROM N-Cha (Activating the COOH)EDC / NHSCOMU or Acid Fluorides COMU generates a highly reactive species that is less sensitive to steric bulk than OBt esters.
Solid Phase (SPPS) Standard couplingMicrowave (

, 25W)
Thermal energy overcomes the rotational barrier caused by the cyclohexyl ring.
Protocol: High-Efficiency HATU Coupling

Use this protocol when attaching N-cyclohexyl aspartic acid to a resin or amine.

  • Activation:

    • Dissolve N-cyclohexyl aspartic acid (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq). Do not use large excess of HATU to avoid guanidinylation.

    • Add HOAt (3.0 eq) – Critical additive for steric hindrance.

    • Add DIPEA (6.0 eq).

    • Pre-activation time: 30 seconds (keep short to prevent racemization).

  • Coupling:

    • Add activated mixture to the resin/amine.

    • Double Couple: Perform the reaction twice for 1 hour each.

    • Tip: Use a solvent system of DMF:DCM (1:1) to improve swelling if using polystyrene resins.

Module 3: Managing Aspartimide Formation

My product mass is -18 Da (M-18). What happened?

The Mechanism

The N-cyclohexyl group, while bulky, can force the peptide backbone into a "turn" conformation (Thorpe-Ingold effect), bringing the backbone nitrogen closer to the side-chain ester. Upon Fmoc removal (using Piperidine), the nitrogen attacks the side chain, forming a 5-membered Aspartimide ring (Mass -18 Da).

Prevention Strategy[2]
  • Avoid Strong Bases: Replace 20% Piperidine with 5% Piperazine + 0.1M HOBt for Fmoc removal. The HOBt suppresses aspartimide formation by keeping the solution slightly acidic/buffered.

  • Bulky Protection: Ensure the

    
    -carboxylic acid of the aspartic acid is protected with a bulky group like O-tBu  (standard) or O-Mpe  (3-methylpent-3-yl) if available.
    
  • Backbone Protection: If the residue after N-Cha is Glycine (Asp-Gly is the highest risk), use Hmb (2-hydroxy-4-methoxybenzyl) protection on the Glycine nitrogen to physically block the attack.

Visualization: Troubleshooting Decision Tree

troubleshooting Start Issue Detected LowYield Low Coupling Yield Start->LowYield MassM18 Mass = M - 18 Da (Aspartimide) Start->MassM18 Racemization Racemization Detected Start->Racemization Sol_HATU Switch to HATU/HOAt Double Couple LowYield->Sol_HATU Standard Bulk Sol_AcidF Use Acid Fluoride (TFFH) LowYield->Sol_AcidF Extreme Bulk Sol_HOBt Add 0.1M HOBt to Deprotection Cocktail MassM18->Sol_HOBt Block Cyclization Sol_Base Reduce Base Conc. (Use Collidine) Racemization->Sol_Base Base Sensitive

Caption: Decision matrix for common N-cyclohexyl aspartyl peptide synthesis errors.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for solution phase coupling of N-cyclohexyl aspartic acid? A: It is not recommended. The N-cyclohexyl group creates significant steric shielding around the


-carboxylic acid. EDC/NHS active esters are often too short-lived or not reactive enough to penetrate this barrier. Use HATU  or mixed anhydrides (IBCF) for solution phase.

Q: Why do I see N-cyclohexylmaleimide in my NMR? A: This indicates thermal cyclization. If you heated your reaction >60°C during synthesis or workup under acidic conditions, the aspartic acid derivative dehydrates to the maleimide. Keep workups neutral or basic (pH 8-9) until the final extraction, and avoid high-heat drying.

Q: Is the N-cyclohexyl group removable? A: Generally, no . Unlike N-benzyl, the N-cyclohexyl group is not labile to hydrogenolysis (


) or standard acids (TFA). It should be considered a permanent modification. If you need a removable bulky group, use N-Trityl or N-Dmb.

References

  • Aza-Michael Addition Mechanism

    • Title: Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl male
    • Source: ResearchGate / Reaction Kinetics, Mechanisms and C
    • URL:[Link]

  • Coupling Reagents for Hindered Amines

    • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Aspartimide Formation & Prevention

    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.[2][3]

    • Source: N
    • URL:[Link] (Contextual reference on hindered peptide bonds).

  • Maleic Anhydride Reactivity: Title: The reaction between maleic anhydride and amines is an important p

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-Cyclohexyl Aspartic Acid: A Comparative 1H NMR Guide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-cyclohexyl aspartic acid (N-CHA) . It is designed for researchers requiring rigorous structural verification of N-alkylated amino acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-cyclohexyl aspartic acid (N-CHA) . It is designed for researchers requiring rigorous structural verification of N-alkylated amino acid derivatives.

Executive Summary

N-cyclohexyl aspartic acid (N-CHA) represents a critical class of chiral intermediates used in the synthesis of semi-synthetic penicillins and aspartyl protease inhibitors. Unlike simple aliphatic amino acids, N-CHA introduces two distinct NMR challenges: the ABX spin system of the aspartic side chain and the conformational mobility of the N-cyclohexyl ring. This guide compares N-CHA against standard Aspartic Acid and N-Benzyl Aspartic Acid to highlight the diagnostic shifts required for purity assessment.

Part 1: Theoretical Framework & Structural Dynamics

The 1H NMR spectrum of N-CHA is defined by the interplay between the chiral center at


 and the steric bulk of the cyclohexyl group.
1. The Aspartyl ABX System

The methylene protons at the


-position of the aspartic acid moiety are diastereotopic . Due to the adjacent chiral center (

), these protons (

and

) reside in magnetically non-equivalent environments. They couple to each other (

) and unequally to the

-proton (

), creating a classic ABX (or ABM) pattern.
  • Diagnostic Feature: Look for a "roofing effect" in the 2.4–2.9 ppm region, where the inner lines of the doublets are more intense than the outer lines.

2. Cyclohexyl Conformational Averaging

At room temperature, the cyclohexyl ring undergoes rapid chair-chair interconversion. This averages the axial and equatorial signals for the


, 

, and

protons into broad multiplets. However, the N-methine proton (

)
serves as a critical handle for verifying N-substitution.
Part 2: Experimental Protocol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow assumes the compound is synthesized via the aza-Michael addition of cyclohexylamine to maleic acid/anhydride.

Workflow Diagram: Synthesis to Spectral Acquisition

G Start Start: Maleic Acid + Cyclohexylamine Rxn Aza-Michael Addition (Reflux/H2O) Start->Rxn Heat Iso Isolation (Precipitation at pI) Rxn->Iso pH Adj Prep NMR Prep (Solvent Selection) Iso->Prep Dry Acq Acquisition (600 MHz rec.) Prep->Acq D2O/NaOD or DMSO-d6

Figure 1: Integrated synthesis and analysis workflow. The isolation step at the isoelectric point (pI) is critical for removing unreacted amine.

Sample Preparation Protocol
  • Solvent Selection:

    • D₂O + NaOD (pH > 10): Recommended for backbone resolution. The basic environment ensures the carboxylates are deprotonated (

      
      ), simplifying the spectrum by removing exchangeable protons (
      
      
      
      ,
      
      
      ).
    • DMSO-d₆: Use if observation of the amine proton (

      
      ) is required (typically a broad singlet ~8-9 ppm).
      
  • Concentration: Dissolve 10–15 mg of N-CHA in 0.6 mL of solvent.

  • Reference: Use TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm) for aqueous samples to avoid pH-dependent shifts of residual solvent signals.

Part 3: Comparative Spectral Analysis

The following table contrasts N-CHA with its parent compound (Aspartic Acid) and a common aromatic analog (N-Benzyl Aspartic Acid).

Table 1: Comparative Chemical Shift Data (in D₂O/NaOD)

Proton AssignmentL-Aspartic Acid (Baseline)N-Cyclohexyl Asp (N-CHA) N-Benzyl Asp (N-BnA)Mechanistic Insight

-CH (Asp)
3.89 ppm (dd)3.45 – 3.55 ppm (dd) 3.60 – 3.70 ppm (t/dd)N-alkylation increases electron density, causing an upfield shift compared to the free amino acid.

-CH₂ (Asp)
2.65 / 2.80 ppm2.40 – 2.65 ppm (m) 2.55 – 2.75 ppmDiastereotopic splitting is pronounced. N-CHA shows complex roofing due to steric bulk.
N-Substituent (C1) N/A2.85 – 3.00 ppm (m) 3.80 / 3.95 ppm (AB q)The cyclohexyl methine is shielded relative to the benzylic methylene (deshielded by ring current).
Remote Aliphatics N/A1.00 – 1.95 ppm (m) 7.30 – 7.45 ppm (Ar-H)The "cyclohexyl envelope" (10H) is the fingerprint region for N-CHA.

Critical Observation: In N-Benzyl Aspartic Acid, the aromatic ring current can cause anisotropic shielding effects not seen in N-CHA. Conversely, N-CHA exhibits a "clean" aromatic region, confirming the absence of starting materials like maleic anhydride (singlet ~7.0 ppm) or fumaric acid (singlet ~6.5 ppm).

Part 4: Detailed Assignment & Logic
1. The Alpha-Proton (

3.45 – 3.55 ppm)

This signal appears as a doublet of doublets (dd) .

  • Coupling:

    
     (gauche) and 
    
    
    
    (trans).
  • Verification: If this signal appears as a triplet, it indicates rapid rotation averaging the

    
    -proton couplings, often a sign of high pH or temperature.
    
2. The Beta-Protons (

2.40 – 2.65 ppm)

These protons form the AB part of the ABX system.

  • Logic: Because the N-cyclohexyl group is bulky, it locks the molecule into preferred rotamers more effectively than a simple methyl group. This enhances the magnetic non-equivalence (

    
    ) compared to unsubstituted aspartic acid.
    
  • Impurity Alert: A sharp singlet at ~6.3 ppm indicates unreacted maleic acid (cis) or fumaric acid (trans) byproduct.

3. The Cyclohexyl Methine (

2.85 – 3.00 ppm)

This is the most diagnostic signal for the linkage.

  • Appearance: A broad multiplet (

    
     roughly).
    
  • Logic: It is deshielded relative to the other cyclohexyl protons (1.0-2.0 ppm) due to the electronegative Nitrogen atom.

  • Stereochemistry: In a fixed chair conformation, this proton is typically axial (

    
    ), coupling with adjacent axial protons (
    
    
    
    ) and equatorial protons (
    
    
    ).
Diagram: ABX Spin System Logic

ABX Mol N-CHA Molecule Chiral Chiral Center (C-alpha) Mol->Chiral BetaC Beta-Carbon (CH2) Mol->BetaC Chiral->BetaC Induces Asymmetry Ha Ha (Proton A) BetaC->Ha Hb Hb (Proton B) BetaC->Hb Ha->Hb J(gem) ~16Hz Result ABX Pattern (Roof Effect) Ha->Result Hb->Result

Figure 2: Origin of the ABX splitting pattern. The chiral center renders Ha and Hb diastereotopic, leading to geminal coupling and complex splitting.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for ABX systems and amino acid shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for cyclohexyl and amine shifts).
  • Gao, J., et al. (2015). "Aza-Michael addition of amines to diethyl maleate: Synthesis of aspartic acid derivatives." Research on Chemical Intermediates.

  • Reich, H. J. (2017).[1] "5.7 Pople Nomenclature for Coupled Spin Systems." University of Wisconsin Organic Chemistry Data.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of N-Cyclohexyl Aspartic Acid: A Technical Guide

Content Type: Technical Comparison & Analysis Guide Audience: Analytical Chemists, Drug Development Researchers, and Impurity Profiling Specialists.[1] Executive Summary & Compound Profile N-Cyclohexyl Aspartic Acid (N-C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Audience: Analytical Chemists, Drug Development Researchers, and Impurity Profiling Specialists.[1]

Executive Summary & Compound Profile

N-Cyclohexyl Aspartic Acid (N-CHA) is a critical non-canonical amino acid derivative, often encountered as a synthetic building block in peptidomimetics or as a degradation impurity in the synthesis of high-potency sweeteners (e.g., analogs of Neotame).[1] Its mass spectrometric behavior is defined by the interplay between the stability of the cyclohexyl ring and the labile nature of the aspartic acid backbone.

This guide provides a definitive analysis of its fragmentation under Electrospray Ionization (ESI-MS/MS), distinguishing it from native aspartic acid and other N-alkylated derivatives.[1]

Chemical Profile: N-Cyclohexyl Aspartic Acid[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name (2S)-2-(cyclohexylamino)butanedioic acid
CAS Number 90979-36-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Monoisotopic Mass 215.1158 Da
Precursor Ion [M+H]⁺ m/z 216.12
Key Structural Feature Secondary amine (N-cyclohexyl) + Dicarboxylic acid backbone

Methodology: Experimental & Instrumentation Protocol

To ensure reproducible fragmentation data, the following "Self-Validating" protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic ions.[1]

Standardized ESI-MS/MS Protocol[1]
  • Sample Preparation:

    • Dissolve N-CHA standard to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid.[1]

    • Rationale: Acidic pH ensures full protonation of the secondary amine ([M+H]⁺), essential for positive mode ESI.[1]

  • Direct Infusion:

    • Flow rate: 5–10 µL/min.[1]

    • Source Temp: 300°C (High temp aids desolvation but avoid >350°C to prevent thermal dehydration).[1]

  • MS Parameters:

    • Ionization: ESI Positive Mode.

    • Collision Energy (CE): Ramp 10–40 eV.[1]

      • Low CE (10-15 eV): Preserves [M+H]⁺ and shows water loss.[1]

      • High CE (30-40 eV): Forces cleavage of the N-C bond (cyclohexyl loss).[1]

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (10 µM in MeOH/H2O/FA) ESI ESI Source (+ve Mode, 3.5 kV) Sample->ESI Infusion Q1 Q1 Selection (m/z 216.1) ESI->Q1 [M+H]+ Cell Collision Cell (N2 Gas, 10-40 eV) Q1->Cell Isolation Detector TOF/Orbitrap Detection Cell->Detector Fragments

Caption: Standardized LC-MS/MS workflow for characterizing N-alkylated amino acids.

Fragmentation Mechanism Analysis

The fragmentation of N-CHA is governed by three competing pathways: Neutral Loss (Small Molecule) , N-Alkyl Cleavage , and Backbone Degradation .[1]

Pathway A: The "Signature" N-Alkyl Cleavage (Diagnostic)

The most distinct feature of N-CHA compared to native Aspartic Acid is the cleavage of the N-Cyclohexyl bond.[1] In ESI-MS, secondary amines with alpha-hydrogens on the substituent (like the cyclohexyl ring) often undergo Charge-Remote Fragmentation or Proton-Transfer Driven Elimination .[1]

  • Mechanism: The protonated nitrogen induces a heterolytic cleavage or a retro-ene type elimination.[1]

  • Transition: [M+H]⁺ (m/z 216) → [Aspartic Acid + H]⁺ (m/z 134) + Cyclohexene (Neutral -82 Da) .[1]

  • Observation: This transition (216 → 134) is the primary diagnostic for confirming the N-cyclohexyl substitution.[1]

Pathway B: Small Neutral Losses (Carboxylic Acid Driven)

Like all dicarboxylic acids, N-CHA readily loses water and carbon dioxide.[1]

  • Dehydration: Loss of H₂O (-18 Da) from the side chain or alpha-carboxyl group.[1]

    • m/z 216 → m/z 198 (Anhydride formation).[1]

  • Decarboxylation: Loss of CO₂ (-44 Da) + H₂O.[1]

    • m/z 216 → m/z 172 (Loss of CO₂).[1]

    • m/z 172 → m/z 154 (Combined loss).[1]

Pathway C: Backbone Fragmentation (Immonium Ions)

At high collision energies, the Aspartic acid backbone shatters.[1]

  • Immonium Ion: The classic Asp immonium ion is m/z 88. However, if the cyclohexyl group is retained, a shifted immonium ion at m/z 170 (88 + 82) may be observed, though steric bulk usually favors the loss of the ring first.

Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 216 AspIon Protonated Aspartic Acid m/z 134 Parent->AspIon Loss of Cyclohexene (-82 Da) Dehydrated [M+H - H2O]+ m/z 198 Parent->Dehydrated -H2O (-18) Decarbox [M+H - CO2]+ m/z 172 Parent->Decarbox -CO2 (-44) AspImm Asp Immonium Ion m/z 88 AspIon->AspImm -HCOOH (-46) CycCat Cyclohexyl Cation m/z 83 AspIon->CycCat Rare Charge Transfer

Caption: Primary fragmentation pathways of N-Cyclohexyl Aspartic Acid in ESI+ MS/MS.

Comparative Analysis: N-CHA vs. Alternatives

Distinguishing N-CHA from similar impurities (like Neotame degradation products) requires tracking specific neutral losses.[1]

FeatureN-Cyclohexyl Aspartic Acid Aspartic Acid (Native) N-(3,3-dimethylbutyl) Asp (Neotame Impurity)
Precursor [M+H]⁺ 216 134 218
Primary Neutral Loss -82 Da (Cyclohexene)-18 Da (H₂O), -46 Da (HCOOH)-84 Da (Hexene isomer)
Base Peak (High CE) m/z 134 (Asp backbone)m/z 88 (Immonium)m/z 134 (Asp backbone)
Diagnostic Ion m/z 83 (Cyclohexyl cation, trace)m/z 74m/z 71 (Alkyl fragment)
Mechanism Note Ring elimination is favored due to stability of cyclohexene.[1]Fragmentation dominated by carboxyl group losses.[1]Alkyl chain loss is favored; very similar mechanism to N-CHA.[1]

Key Insight: If you observe a precursor at m/z 216 that transitions to m/z 134, you have confirmed an N-substituted Aspartic acid with a substituent mass of ~82 Da (C₆H₁₁).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15454839, N,N-di-neohexyl L-aspartic acid (Structural Analog Reference).[1] Retrieved from [Link][1]

  • Fu, H. et al. (2022). Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases.[1] University of Groningen.[1][2] (Describes synthesis and HRMS of N-cyclohexyl aspartic acid). Retrieved from [Link]

  • European Food Safety Authority (EFSA).[1] (2007). Opinion of the Scientific Panel on Food Additives... on Neotame.[3] (Details N-alkyl aspartic acid impurities and degradation pathways). Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Aspartic Acid Mass Spectrum (Electron Ionization). Retrieved from [Link][1]

Sources

Validation

Spectroscopic Characterization of N-Secondary Amines in Aspartate Esters: A Comparative Technical Guide

Executive Summary The accurate characterization of N-secondary amine groups within aspartate structures (specifically polyaspartic esters and aspartic acid derivatives) is critical for controlling reaction kinetics in hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of N-secondary amine groups within aspartate structures (specifically polyaspartic esters and aspartic acid derivatives) is critical for controlling reaction kinetics in high-performance coatings and verifying intermediate purity in pharmaceutical synthesis. Unlike conventional primary amines, aspartate amines exhibit unique steric hindrance and intramolecular hydrogen bonding that alter their infrared (IR) absorption profiles.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral features of aspartate-based secondary amines against standard primary amines and isocyanates. It establishes a self-validating protocol for identifying these groups and monitoring their consumption during polymerization or synthesis.

Technical Background: The Aspartate Environment

To interpret the spectrum, one must understand the molecular environment. Aspartic esters are typically synthesized via the Michael Addition of a primary amine to a dialkyl maleate.

  • Transformation: The reaction converts a primary amine (

    
    ) into a secondary amine (
    
    
    
    ).
  • Steric & Electronic Effects: The resulting secondary amine is sterically hindered by the bulky ester groups. Crucially, the proximity of the ester carbonyls (

    
    ) allows for intramolecular hydrogen bonding with the amine hydrogen (
    
    
    
    ).
  • Spectral Consequence: This environment shifts the N-H stretching vibration to lower frequencies and suppresses the N-H bending mode compared to aliphatic secondary amines.

Comparative Spectral Analysis

The following table contrasts the critical absorption bands of Aspartate Secondary Amines with their primary amine precursors and Isocyanate reactants.

Table 1: FTIR Band Assignment Comparison
Functional GroupVibration ModeAspartate (2° Amine)Primary Amine (1°)Isocyanate (Reactant)
N-H Stretch Stretching (

)
3300–3360 cm⁻¹ (Single, weak-medium band)3400–3500 cm⁻¹ (Doublet: Asymmetric & Symmetric)None
N-H Bend Deformation (

)
1500–1600 cm⁻¹ (Very weak/Absent; often obscured)1580–1650 cm⁻¹ (Medium-Strong "Scissoring")None
C=O[1] Stretch Stretching (

)
1720–1750 cm⁻¹ (Strong Ester doublet)None (unless amide/ester present)None
N=C=O Stretching (

)
NoneNone2260–2280 cm⁻¹ (Very Strong, Sharp)
C-N Stretch Stretching (

)
1160–1220 cm⁻¹ (Mixed with Ester C-O)1020–1250 cm⁻¹ None
Detailed Band Interpretation
1. The N-H Stretching Region (3300–3500 cm⁻¹)[2][3][4][5]
  • Primary Amines: Exhibit a characteristic "doublet." The asymmetric stretch appears near 3500 cm⁻¹, and the symmetric stretch near 3400 cm⁻¹.[6]

  • Aspartate (Secondary) Amine: Displays a singlet peak. Due to the hydrogen bonding with the neighboring ester carbonyl, this peak is often stabilized between 3320 cm⁻¹ and 3350 cm⁻¹ .

    • Diagnostic Check: If you see a doublet, unreacted primary amine precursor is present. If you see a singlet, the conversion to aspartate is complete.

2. The Ester Interference (1700–1750 cm⁻¹)
  • Aspartates contain two ester groups per amine unit. The strong

    
     stretch (1730 cm⁻¹) dominates this region.
    
  • Warning: Do not rely on the N-H bending region (~1550 cm⁻¹) for quantification. The strong ester signals and potential overlap with aromatic ring modes (if present) make the bending mode unreliable for aspartates.

Experimental Protocol: ATR-FTIR Characterization

This protocol utilizes Attenuated Total Reflectance (ATR) due to the often viscous nature of polyaspartic esters.

Materials & Equipment[1][8][9]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., 4 cm⁻¹ resolution).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce is sufficient for neat liquids).

  • Solvent: Acetone or MEK for cleaning.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal strictly.

    • Collect an air background (32 scans). Rationale: Removes atmospheric water/CO2 interference.

  • Sample Application:

    • Apply 1-2 drops of the aspartate sample to the crystal. Ensure full coverage of the "sweet spot" (active area).

    • Critical: For viscous aspartates, wait 30 seconds for the sample to wet the surface before scanning to ensure good optical contact.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio, specifically for the weak N-H band.

  • Post-Processing (Baseline Correction):

    • Apply an automatic baseline correction.

    • Normalize the spectrum to the C-H stretch (2800–3000 cm⁻¹) or the Ester C=O (1730 cm⁻¹) if comparing different batches. Do not normalize to the N-H peak as that is the variable of interest.

Application: Reaction Monitoring (Aspartate + Isocyanate)

In drug delivery linker synthesis or polyurea coating formulation, the reaction between the aspartate secondary amine and an isocyanate is the key step.

Reaction:



Monitoring Strategy:

  • Track Disappearance: Monitor the Isocyanate peak at 2270 cm⁻¹ . This is the most isolated and quantitative band.

  • Track Appearance: Monitor the formation of the Urea Carbonyl band (Amide I) at 1640–1660 cm⁻¹ .

  • Secondary Confirmation: The Aspartate N-H stretch at 3350 cm⁻¹ will disappear and be replaced by the Urea N-H stretch (often shifted to ~3300–3320 cm⁻¹ and broadened due to H-bonding in the urea hard segment).

Visualization: Reaction Monitoring Logic

ReactionMonitoring Start Start: Mix Aspartate + Isocyanate T0_Scan T=0 Scan: Identify Peaks (NCO @ 2270, NH @ 3350) Start->T0_Scan Monitor Monitor Reaction (In-situ / Aliquot) T0_Scan->Monitor Decision Check NCO Peak (2270 cm⁻¹) Monitor->Decision Incomplete Peak Area > 0.1% Reaction Incomplete Decision->Incomplete High Absorbance Complete Peak Area < Limit of Detection Reaction Complete Decision->Complete Absorbance ~ 0 Incomplete->Monitor Continue Mixing Verify Verify Urea Formation (New Band @ 1640-1660 cm⁻¹) Complete->Verify

Figure 1: Logic flow for monitoring the reaction between aspartate esters and isocyanates using FTIR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for N-H doublet vs singlet assignment).
  • Bayer MaterialScience (Covestro). (2020). Desmophen® NH 1420 Technical Data Sheet. Link (Industrial reference for polyaspartic ester properties).

  • Specac Application Note. (2023). Quantification of Isocyanates using FTIR. Link (Protocol for NCO monitoring).

  • Luo, X., et al. (2014). "In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy." ResearchGate. Link (Kinetic monitoring methodology).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Comprehensive band assignment guide).

Sources

Comparative

Comparative Guide: N-Methyl-D-Aspartic Acid (NMDA) vs. N-Cyclohexyl Aspartic Acid

This guide provides an in-depth technical comparison between N-methyl-D-aspartic acid (NMDA) and N-cyclohexyl aspartic acid , tailored for researchers in pharmacology and drug development. Executive Summary This guide co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-methyl-D-aspartic acid (NMDA) and N-cyclohexyl aspartic acid , tailored for researchers in pharmacology and drug development.

Executive Summary

This guide contrasts two N-substituted aspartate derivatives that occupy distinct niches in biomedical research.

  • N-Methyl-D-Aspartic Acid (NMDA) is the canonical excitatory agonist used to map glutamatergic pathways, induce excitotoxicity models, and study synaptic plasticity. Its activity relies on the precise stereochemistry (D-isomer) and the small methyl group fitting the receptor's ligand-binding domain.

  • N-Cyclohexyl Aspartic Acid is primarily a metabolic probe and synthetic building block . Unlike NMDA, it lacks receptor agonist activity due to steric hindrance. Instead, it serves as an inhibitor of the urea cycle (specifically citrulline synthesis) and a lipophilic intermediate in the synthesis of peptidomimetics.

Key Differentiator: NMDA is a neuroscience tool (Receptor Agonist); N-Cyclohexyl Aspartic Acid is a metabolic/synthetic tool (Enzyme Inhibitor/Building Block).

Chemical & Physical Profile

FeatureN-Methyl-D-Aspartic Acid (NMDA)N-Cyclohexyl Aspartic Acid
CAS Number 6384-92-5112259-66-2 (L-isomer ester ref) / Generic
Stereochemistry D-isomer (Critical for activity)Typically L-isomer (Metabolic activity)
Molecular Structure Aspartic acid with a small Methyl group on Nitrogen.[1]Aspartic acid with a bulky Cyclohexyl ring on Nitrogen.
Solubility Highly water-soluble.Lower water solubility; higher lipophilicity.
Primary Target NMDA Receptor (GluN2 subunits).[2][3]Urea Cycle Enzymes ; Peptide Synthesis.
Receptor Binding High affinity agonist.Steric clash prevents agonist binding.

Pharmacological Mechanisms[4]

A. NMDA: The Excitatory Agonist

NMDA mimics L-glutamate but with higher selectivity. The N-methyl group allows it to bind specifically to the GluN2 subunit of the NMDA receptor complex, triggering the opening of a non-selective cation channel.[3] This influx of Ca²⁺ and Na⁺ is the basis for Long-Term Potentiation (LTP) and, in excess, excitotoxicity.

Mechanism:

  • Binding: NMDA binds to the agonist site on GluN2.[3]

  • Gating: Channel pore opens (requires Glycine/D-Serine co-agonist).[3]

  • Flux: Ca²⁺ enters the post-synaptic neuron.

  • Signaling: Ca²⁺ activates CaMKII, Calpain, and NO Synthase.

B. N-Cyclohexyl Aspartic Acid: The Metabolic Inhibitor

The introduction of a cyclohexyl group creates significant steric bulk. Structure-Activity Relationship (SAR) studies indicate that N-substituents larger than a propyl group abolish NMDA receptor agonist activity. Consequently, N-cyclohexyl aspartic acid does not activate the NMDA receptor.

Instead, it acts as a competitive inhibitor in metabolic pathways. Experimental data demonstrates its ability to inhibit citrulline synthesis in liver homogenates, likely by interfering with Ornithine Transcarbamylase (OTC) or Carbamoyl Phosphate Synthetase, enzymes that process L-aspartate derivatives.

Mechanism:

  • Competition: Competes with natural substrates (Aspartate/Ornithine) in the urea cycle.

  • Inhibition: Reduces the formation of Citrulline by ~50% (unlike N-methyl aspartate which may increase it).[4]

  • Synthesis: Used as a protected "building block" to introduce lipophilicity into peptide drugs (peptidomimetics).

Visualization of Pathways

Diagram 1: NMDA Receptor Activation vs. Metabolic Inhibition

This diagram contrasts the signaling cascade triggered by NMDA with the metabolic blockade caused by N-cyclohexyl aspartic acid.

Comparison cluster_0 NMDA: Neuroscience Pathway cluster_1 N-Cyclohexyl Asp: Metabolic Pathway NMDA_Ligand NMDA (Agonist) NMDAR NMDA Receptor (GluN2 Subunit) NMDA_Ligand->NMDAR Binds Channel Ion Channel Opening NMDAR->Channel Activates Calcium Ca2+ Influx Channel->Calcium Permits Excitotoxicity Excitotoxicity / LTP Calcium->Excitotoxicity Triggers Cyclo_Ligand N-Cyclohexyl Aspartic Acid Urea_Enzymes Urea Cycle Enzymes (Liver Homogenate) Cyclo_Ligand->Urea_Enzymes Competes/Binds Citrulline Citrulline Synthesis Urea_Enzymes->Citrulline Inhibits Step Inhibition Metabolic Blockade Citrulline->Inhibition Result

Caption: NMDA triggers calcium signaling in neurons (Blue), while N-Cyclohexyl Aspartic Acid blocks citrulline synthesis in the liver (Yellow/Red).

Experimental Protocols

Protocol A: In Vitro Excitotoxicity Assay (Using NMDA)

Purpose: To assess neuroprotective compounds against NMDA-induced cell death.

  • Culture Preparation: Prepare primary cortical neurons (DIV 12-14) in Neurobasal medium.

  • Wash: Replace medium with Mg²⁺-free Locke’s buffer (Mg²⁺ blockade prevents NMDA activation; removal is necessary).

  • Induction: Treat neurons with 100 µM NMDA + 10 µM Glycine for 20 minutes.

  • Termination: Wash cells 3x with normal medium containing Mg²⁺.

  • Recovery: Incubate for 24 hours.

  • Readout: Measure cell death via LDH release assay or PI staining.

    • Validation: Co-treatment with MK-801 (10 µM) should completely block toxicity.

Protocol B: Citrulline Synthesis Inhibition (Using N-Cyclohexyl Aspartic Acid)

Purpose: To measure metabolic interference in the urea cycle.

  • Homogenate: Prepare rat liver homogenate in isotonic KCl.

  • Reaction Mix: Combine ATP (5mM), Mg²⁺ (10mM), Ammonium Chloride (10mM), and Ornithine (10mM) in bicarbonate buffer (pH 7.4).

  • Inhibitor Addition: Add N-Cyclohexyl Aspartic Acid at graded concentrations (e.g., 10mM - 50mM).

    • Control: Run parallel tubes with N-Methyl-Aspartic Acid (active control) and vehicle (buffer).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quantification: Stop reaction with trichloroacetic acid. Measure Citrulline production colorimetrically (Archibald method) or via LC-MS.

    • Expected Result: N-Cyclohexyl Aspartic Acid decreases Citrulline yield by ~50% at high concentrations, whereas N-Methyl Aspartate may increase it or have no inhibitory effect.

Data Comparison Summary

ParameterNMDA (N-Methyl-D-Asp)N-Cyclohexyl Aspartic Acid
Receptor Activity (EC50) ~10-15 µM (Agonist)Inactive / >1 mM (No Agonism)
Metabolic Effect Increases Citrulline (weakly)Decreases Citrulline (Inhibitor)
Transport (EAATs) Poor substrate (not transported)Potential blocker (due to bulk)
Toxicity Profile Neurotoxic (Excitotoxic)Low neurotoxicity; Metabolic toxicant
Primary Utility Neuroscience: Receptor mappingBiochemistry: Enzyme inhibition

References

  • Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108. Link

  • Benoiton, L., et al. (1958). A Study on the "In Vitro" Synthesis of Citrulline: Part I. Effect of Some N-Alkyl Derivatives of Aspartic Acid. Canadian Journal of Biochemistry and Physiology. Link

  • Furukawa, H., et al. (2005). Subunit arrangement and function in NMDA receptors.[2] Nature, 438(7065), 185-192. Link

  • Fu, H., et al. (2019). Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases. Advanced Synthesis & Catalysis. Link

Sources

Validation

HPLC retention times for N-cyclohexyl aspartic acid vs aspartic acid

Executive Summary This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Aspartic Acid (Asp) and its hydrophobic derivative, N-Cyclohexyl Aspartic Acid (N-C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Aspartic Acid (Asp) and its hydrophobic derivative, N-Cyclohexyl Aspartic Acid (N-CHA) .

For researchers in drug development and peptidomimetics, distinguishing these two species is critical. Aspartic acid is a highly polar, hydrophilic amino acid (LogP ≈ -3.89), whereas the N-cyclohexyl modification introduces a significant lipophilic moiety. This structural divergence necessitates distinct chromatographic strategies: while Aspartic Acid often requires ion-pairing or HILIC for retention, N-Cyclohexyl Aspartic Acid exhibits strong retention on standard Reverse Phase (RP) C18 columns.[1]

Chemical & Theoretical Basis

Understanding the retention mechanism requires analyzing the physicochemical properties of the analytes.

Structural Comparison[1]
  • Aspartic Acid: A small, zwitterionic molecule with two carboxylic acid groups and a primary amine.[1] It is extremely polar and water-soluble.[1]

  • N-Cyclohexyl Aspartic Acid: Retains the acidic backbone but substitutes a hydrogen on the amine with a cyclohexyl ring (

    
    ). This aliphatic ring disrupts the water structure and promotes Van der Waals interactions with the stationary phase.[1]
    
Hydrophobicity & LogP

The partition coefficient (LogP) is the primary predictor of retention in RP-HPLC.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] LogPPredicted RP-HPLC Behavior
Aspartic Acid -3.89Elutes near void volume (

); poor retention on C18.[1]
N-Cyclohexyl Aspartic Acid ~0.5 to 1.5 (Estimated)Moderate to strong retention; elutes significantly later.[1]
Interaction Mechanism Diagram

The following diagram illustrates the differential interaction logic with a C18 stationary phase.

G cluster_0 Analytes cluster_1 Stationary Phase (C18) cluster_2 Retention Outcome Asp Aspartic Acid (Hydrophilic) C18 C18 Alkyl Chains (Hydrophobic Surface) Asp->C18 Repulsion/No Binding NCHA N-Cyclohexyl Aspartic Acid (Hydrophobic Moiety) NCHA->C18 Van der Waals Binding Void Elution at Void Volume (No Interaction) C18->Void Retained Strong Retention (Hydrophobic Interaction) C18->Retained

Figure 1: Mechanistic interaction of Asp vs. N-CHA with C18 ligand.

Experimental Protocols

To achieve separation, we recommend a Gradient Reverse Phase Method .[1] While N-CHA retains well on C18, Aspartic Acid requires specific mobile phase additives (ion-pairing) or a switch to Mixed-Mode chromatography for proper quantification.[1]

Method A: Standard RP-HPLC (Best for N-CHA purity)

This method is optimized for retaining N-CHA.[1] Aspartic acid will elute very early.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][3][4][10]

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Asp elutes here)
15.0 60% Linear Gradient
16.0 95% Wash

| 20.0 | 5% | Re-equilibration |

Expected Results:

  • Aspartic Acid: Retention Time (

    
    ) ≈ 1.5 - 2.5 min (Co-elutes with void/solvent front).[1]
    
  • N-Cyclohexyl Aspartic Acid: Retention Time (

    
    ) ≈ 10.0 - 12.0 min.[1]
    
Method B: Mixed-Mode / Ion-Pairing (Best for Simultaneous Analysis)

If you must quantify both peaks with high resolution, standard C18 is insufficient for Aspartic Acid.[1] Use a Mixed-Mode column (RP + Cation Exchange).[1]

  • Column: SIELC Primesep 100 or Obelisc R.

  • Mobile Phase: ACN / Water / H2SO4 or TFA gradient.[1]

  • Mechanism: The acidic groups of Asp interact with basic ligands on the column, increasing retention significantly, while N-CHA is retained by the hydrophobic chain.

Method Development Workflow

Use the following decision tree to select the correct protocol for your specific sample matrix.

Workflow Start Start: Define Analytical Goal Q1 Need to quantify Aspartic Acid? Start->Q1 MethodA Use Method A (Standard C18) Focus: N-CHA Purity Q1->MethodA No (Impurity only) Q2 Is MS Detection required? Q1->Q2 Yes ResultA Asp: Void Volume N-CHA: ~10-12 min MethodA->ResultA MethodB Use Mixed-Mode Column (e.g., Obelisc R) Q2->MethodB Yes (LC-MS) MethodC Use Ion-Pairing C18 (e.g., HSA/Pentanesulfonate) Q2->MethodC No (UV only) BufferB Buffer: Formic Acid / AmFm MethodB->BufferB

Figure 2: Decision matrix for selecting the optimal HPLC method based on detection needs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Aspartic Acid Peak Tailing Secondary interactions with silanols.[1]Lower pH to < 2.5 using TFA or Phosphate buffer to suppress silanol ionization.[1]
N-CHA Peak Broadening Low solubility in aqueous start phase.[1]Ensure sample is dissolved in a solvent matching the starting mobile phase (e.g., 5-10% ACN).
Retention Drift Column dewetting (Phase Collapse).Avoid 100% aqueous conditions on standard C18; maintain at least 3-5% organic or use an "AQ" type column.[1]

References

  • PubChem. (2023).[1] Aspartic Acid Compound Summary. National Library of Medicine.[1] [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. [Link]

  • Royal Society of Chemistry. (2021).[1][11] Experimental lipophilicity scale for coded and noncoded amino acid residues. [Link]

  • Agilent Technologies. (2010).[1] Analysis of Amino Acids by HPLC. [Link]

Sources

Comparative

Optical rotation standards for N-cyclohexyl-L-aspartic acid

Optical Rotation Standards for N-Cyclohexyl-L-Aspartic Acid Executive Summary: The Standardization Challenge N-Cyclohexyl-L-aspartic acid (often designated as compound 3e in biocatalytic literature) is a critical non-can...

Author: BenchChem Technical Support Team. Date: February 2026

Optical Rotation Standards for N-Cyclohexyl-L-Aspartic Acid

Executive Summary: The Standardization Challenge

N-Cyclohexyl-L-aspartic acid (often designated as compound 3e in biocatalytic literature) is a critical non-canonical amino acid intermediate, primarily utilized in the synthesis of high-intensity sweeteners (e.g., Neotame analogs) and chiral pharmaceutical building blocks.

Unlike commodity amino acids (e.g., L-Aspartic Acid), N-cyclohexyl-L-aspartic acid does not yet have a dedicated monograph in the USP, EP, or JP pharmacopeias. Consequently, researchers and QC scientists cannot rely on a pre-existing "gold standard" value (e.g.,


).

This guide establishes an authoritative in-house standard by synthesizing data from recent biocatalytic research (University of Groningen, MIT) and fundamental amino acid chemistry. It prioritizes Chiral HPLC as the definitive method for enantiomeric purity, while positioning Optical Rotation (OR) as a secondary identity test, provided specific solvent conditions are met.

The "Gold Standard": Chiral HPLC vs. Polarimetry

For N-substituted aspartic acids, optical rotation is highly susceptible to solvent pH and concentration effects, making it unreliable for quantifying small amounts of enantiomeric impurity (0.1% - 1.0%). The industry-accepted "Gold Standard" for defining the stereochemistry of this molecule is Ligand-Exchange Chiral HPLC .

Comparative Analysis of Methods
FeatureMethod A: Chiral HPLC (Primary Standard) Method B: Polarimetry (Secondary ID)
Metric Enantiomeric Excess (% ee)Specific Rotation

Resolution High (Separates L- and D- forms)Low (Aggregate bulk property)
Sensitivity Detects < 0.1% D-isomer impurityRequires > 5% impurity to show significant shift
Interference Minimal (Specific retention times)High (Affected by moisture, salts, pH)
Role Lot Release & Purity Certification Quick Identity & Process Monitoring

Validated Experimental Protocols

Since no pharmacopeial monograph exists, you must validate your reference material using the protocols below. These are derived from the work of Fu et al. (University of Groningen) and standard peptide synthesis characterization.

Protocol A: Chiral HPLC (The Purity Standard)

Use this method to assign the "True Value" of your reference standard.

  • Column: Chirex 3126 (D)-Penicillamine (Phenomenex) or equivalent ligand-exchange column.

  • Dimensions:

    
     mm.
    
  • Mobile Phase:

    
     in Water : Isopropanol (
    
    
    
    v/v).
    • Note: The Copper(II) ions form a transient diastereomeric complex with the amino acid, enabling separation.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (detecting the Copper-Amino Acid complex).
    
  • Expected Retention:

    • L-Isomer:

      
      
      
    • D-Isomer:

      
      
      
  • Acceptance Criteria: ee

    
    .
    
Protocol B: Optical Rotation (The Identity Standard)

Use this method for routine batch identification only after HPLC validation.

Critical Mechanism: Aspartic acid derivatives exhibit pH-dependent rotation inversion .

  • Acidic Solution (HCl): Typically Dextrorotatory (+) . Protonation of the

    
    -carboxyl and amine groups drives positive rotation.
    
  • Basic Solution (NaOH): Typically Levorotary (-) . Deprotonation shifts the rotation negative.

Standard Operating Procedure (SOP):

  • Drying: Dry the sample at

    
     for 3 hours to remove moisture (hygroscopicity affects concentration calculation).
    
  • Solvent: 1N HCl (Preferred for stability) or Glacial Acetic Acid .

    • Do not use water alone, as the zwitterionic equilibrium varies with concentration.

  • Concentration: Prepare a

    
     solution (
    
    
    
    ).
  • Measurement: Measure at

    
     using the Sodium D-line (
    
    
    
    ).
  • Calculation:

    
    
    
    • 
      : Observed rotation (
      
      
      
      )[1]
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/100mL)
      

Workflow: Establishing an In-House Reference Standard

The following decision tree outlines the logical flow for qualifying a new lot of N-cyclohexyl-L-aspartic acid as a Reference Standard.

ReferenceStandardWorkflow Start New Lot: N-Cyclohexyl-L-Aspartic Acid Dry Step 1: Dry Sample (105°C, 3h) Start->Dry HPLC Step 2: Chiral HPLC (Chirex 3126 Column) Dry->HPLC DecisionHPLC Is ee > 99.0%? HPLC->DecisionHPLC Reject REJECT LOT (Reprocess) DecisionHPLC->Reject No Polarimetry Step 3: Measure Optical Rotation (1% in 1N HCl) DecisionHPLC->Polarimetry Yes DefineSpec Step 4: Define Spec Range (Mean ± 3σ) Polarimetry->DefineSpec CoA Generate Certificate of Analysis (Primary: HPLC, Secondary: OR) DefineSpec->CoA

Figure 1: Qualification workflow for establishing a primary reference standard for non-pharmacopeial chiral intermediates.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Inconsistent Rotation Readings Solvent pH Drift Ensure solvent is exactly 1N HCl. Small pH changes near the isoelectric point cause massive rotation shifts.
Low Specific Rotation Moisture Content N-alkyl amino acids are hygroscopic. Perform Karl Fischer titration and correct the mass:

.
HPLC Peak Tailing Copper Depletion The Chirex column requires

in the mobile phase. Ensure

is fresh.

References

  • Biocatalytic Asymmetric Synthesis (Primary Source for HPLC Method) Fu, H., et al. "Biocatalytic asymmetric synthesis of unnatural amino acids using C-N lyases." Nature Catalysis, University of Groningen. Source:

  • General Properties of Aspartic Acid Derivatives National Center for Biotechnology Information. "PubChem Compound Summary for CID 5960, Aspartic Acid." Source:

  • Chiral Separation Mechanisms Phenomenex. "Chirex™ Chiral HPLC Columns Application Guide." (Ligand Exchange Chromatography for Amino Acids). Source:

Sources

Validation

Comprehensive Guide to Purity Assessment of N-Substituted Amino Acids

Topic: Purity Assessment of N-Substituted Amino Acids Content Type: Publish Comparison Guide Executive Summary: The "Invisible" Analyte Challenge N-substituted amino acids (e.g., N-methyl amino acids, N-alkyl glycines/pe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of N-Substituted Amino Acids Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Analyte Challenge

N-substituted amino acids (e.g., N-methyl amino acids, N-alkyl glycines/peptoid monomers) are critical building blocks for peptidomimetics and proteolysis-resistant therapeutics. However, they present unique analytical challenges that often lead to false purity failures or undetected impurities in standard workflows.

Unlike canonical primary amino acids, N-substituted variants:

  • Fail standard derivatization: They are secondary amines, rendering standard primary-amine reagents (e.g., OPA/o-phthalaldehyde) useless.

  • Exhibit Rotamerism: The N-substitution lowers the energy barrier for cis/trans isomerization, frequently causing "split peaks" in HPLC and NMR that are mistaken for impurities.

  • Lack Chromophores: Many simple N-alkyl amino acids have negligible UV absorption, making standard HPLC-UV (214 nm) unreliable for quantifying non-UV active impurities.

This guide compares three dominant methodologies—HPLC-CAD , qNMR , and Chiral HPLC —to establish a scientifically rigorous purity assessment workflow.

Comparative Analysis of Assessment Methods

Method A: HPLC with Charged Aerosol Detection (CAD) vs. UV

Best For: Chemical purity profiling and detecting non-chromophoric impurities (salts, starting materials).

Standard UV detection at 210-220 nm relies on the peptide bond (or carboxylate) absorption. N-substitution often shifts or reduces this absorption. Furthermore, impurities like N-hydroxysuccinimide (from active esters) or inorganic salts are invisible to UV but critical to quantify.

The Superior Alternative: Charged Aerosol Detection (CAD) CAD is a mass-sensitive detector that offers near-universal response for non-volatile analytes, independent of chemical structure.[1]

FeatureHPLC-UV (210 nm)HPLC-CADTechnical Insight
Response Factor Highly variable (depends on extinction coefficient)Uniform (depends on mass)CAD allows estimation of impurity quantity without specific reference standards.
N-Substituted Sensitivity Low (often requires derivatization)High (direct detection)N-alkyl groups do not dampen CAD signal.
Salt Detection InvisibleVisibleCritical for determining net peptide content vs. gross weight.
Linearity LinearCurvilinear (requires polynomial fit)CAD requires linearization settings or polynomial calibration curves.
Method B: Quantitative NMR (qNMR)

Best For: Absolute content determination (potency) and resolving "Rotamer vs. Impurity" disputes.

qNMR is the "Supreme Court" of purity analysis. It provides absolute purity (mass %) without needing a reference standard of the analyte itself—only a certified internal standard (IS).

The Rotamer Trap: N-substituted amino acids (especially when N-protected, e.g., Fmoc-N-Me-Ala) exist as slow-exchanging cis/trans rotamers on the NMR time scale. This results in doubled peaks (e.g., two N-Me singlets).

  • Novice Error: Integrating only the major rotamer peak, leading to calculated purity of ~70-80%.

  • Expert Protocol: You must sum the integrals of both rotamer peaks to calculate total purity.

Method C: Chiral Analysis (Marfey’s Method)

Best For: Enantiomeric purity (% ee).

Standard chiral derivatization with OPA (o-phthalaldehyde) fails because it requires a primary amine.

  • Solution: Use Marfey’s Reagent (FDAA/FDLA) . It reacts with both primary and secondary amines to form diastereomers separable on standard C18 columns.

Decision Framework & Workflow

The following Graphviz diagram outlines the logical flow for selecting the correct assessment method based on the specific analytical need.

PurityWorkflow Start Start: N-Substituted AA Sample CheckType Goal: Chemical or Optical Purity? Start->CheckType ChemPurity Chemical Purity / Potency CheckType->ChemPurity OptPurity Enantiomeric Purity (% ee) CheckType->OptPurity HasChromophore Has Strong Chromophore? (e.g., Fmoc, Cbz, Aromatic Sidechain) ChemPurity->HasChromophore qNMR Method: qNMR (1H or 19F) *Absolute Quantitation* ChemPurity->qNMR Reference Std Unavailable HPLC_UV Method: HPLC-UV (254/280 nm) *Watch for Rotamer Split Peaks* HasChromophore->HPLC_UV Yes HPLC_CAD Method: HPLC-CAD or LC-MS *Universal Detection* HasChromophore->HPLC_CAD No DerivStep Derivatization Required? OptPurity->DerivStep DirectChiral Method: Direct Chiral Column (e.g., Crown Ether/Zwitterionic) DerivStep->DirectChiral No (Direct Analysis) Marfeys Method: Marfey's Reagent (FDLA) *Reacts with Sec-Amines* DerivStep->Marfeys Yes (Indirect) OPA_Fail AVOID: OPA/FMOC-Cl *Does not react with Sec-Amines* DerivStep->OPA_Fail Warning

Figure 1: Decision matrix for selecting analytical methods for N-substituted amino acids. Note the specific exclusion of OPA reagents.

Experimental Protocols

Protocol 1: Chemical Purity via HPLC-CAD (HILIC Mode)

This protocol is designed for underivatized, polar N-substituted amino acids (e.g., Sarcosine, N-Me-Ala).

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amino acids that elute in the void volume of C18 columns. CAD detects them without UV activity.[2]

  • Column: Zwitterionic HILIC column (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B → 40% B (Linear ramp)

    • 15-20 min: 40% B (Wash)

    • 20-25 min: 90% B (Re-equilibration)

  • Detection: Charged Aerosol Detector (Evap Temp: 35°C, Power Function: 1.0 for linearity over narrow range).

  • Sample Prep: Dissolve 1 mg sample in 1 mL 80:20 ACN:Water.

    • Note: Dissolving in 100% water causes peak distortion in HILIC.

Protocol 2: Absolute Purity via qNMR

This protocol resolves the "Rotamer" issue.

Rationale: Uses an internal standard (IS) to determine mass purity.

  • Solvent: DMSO-d6 (preferred over CDCl3 to minimize aggregation and sharpen peaks).

  • Internal Standard (IS): Maleic Acid (traceable standard) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Selection Rule: Choose an IS with a relaxation time (

      
      ) similar to the analyte to save time, or set 
      
      
      
      (relaxation delay) to 5× the longest
      
      
      (typically 30-60s).
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): ≥ 30 seconds (critical for quantitation).
      
    • Scans: 16-64 (for S/N > 250).

  • Data Processing (Crucial Step):

    • Identify the N-methyl signal.[3][4] In protected amino acids (e.g., Fmoc-N-Me-Ala), this often appears as two singlets around 2.7–3.0 ppm (cis/trans rotamers).

    • Action: Integrate both singlets together. Treat them as a single nuclide signal.

    • Calculate purity using the formula:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[5]

Data Presentation: Method Comparison

Table 1: Performance Metrics of Purity Assessment Methods

MetricHPLC-UV (Standard)HPLC-CAD (Recommended)qNMR (Gold Standard)
LOD (Limit of Detection) 0.1 - 1 µg/mL (Chromophore dependent)~10 - 50 ng/mL (Universal)~1 mg/mL (Low sensitivity)
Precision (RSD) < 1.0%< 2.0%< 1.0% (with proper

)
Specificity High (for UV active)Low (detects everything)Extremely High (structural ID)
Rotamer Handling Risk: Split peaks may be integrated as impurities.Risk: Split peaks possible.[3]Solution: Sum integrals of rotamers.
Primary Limitation Misses non-UV impurities; requires standards.Gradient effects baseline; non-linear response.High sample requirement; lower sensitivity.[6]

References

  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note. Link

  • BenchChem. A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates. Technical Guide.[2][7] Link

  • Holzgrabe, U., et al.Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 2005.
  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 2004. Link

  • Almac Group. QNMR – a modern alternative to HPLC. Technical Brief. Link

Sources

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